molecular formula C12H16O2 B1277133 5-(tert-Butyl)-2-methoxybenzaldehyde CAS No. 85943-26-6

5-(tert-Butyl)-2-methoxybenzaldehyde

Cat. No.: B1277133
CAS No.: 85943-26-6
M. Wt: 192.25 g/mol
InChI Key: OBYAZZBWVOYPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(tert-Butyl)-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYAZZBWVOYPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424613
Record name 5-tert-butyl-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85943-26-6
Record name 5-tert-butyl-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(tert-Butyl)-2-methoxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-(tert-Butyl)-2-methoxybenzaldehyde (CAS: 85943-26-6): Synthesis, Reactivity, and Applications

Introduction

This compound, identified by the CAS Number 85943-26-6, is a polysubstituted aromatic aldehyde of significant interest in modern organic synthesis.[1][2][3][4] Its unique molecular architecture, featuring a sterically demanding tert-butyl group, a nucleophilic aldehyde, and an electron-donating methoxy group, makes it a versatile intermediate.[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, validated synthesis protocols, characteristic reactivity, and key applications, with a focus on the underlying chemical principles that make it a valuable tool in the creation of complex molecules.

Physicochemical Properties and Characterization

The functional groups of this compound dictate its physical properties and chemical behavior. The bulky tert-butyl group enhances solubility in nonpolar organic solvents and provides steric hindrance, which can be exploited for regioselective reactions. The methoxy group activates the aromatic ring, while the aldehyde function serves as a reactive handle for a multitude of chemical transformations.

Quantitative data and key identifiers for the compound are summarized below.

PropertyValueSource(s)
CAS Number 85943-26-6[1][2][3][4]
Molecular Formula C₁₂H₁₆O₂[1][2][3][4]
Molecular Weight 192.25 g/mol [1][2][6]
IUPAC Name 5-tert-butyl-2-methoxybenzaldehyde[6]
Synonyms 4-(tert-Butyl)-2-formylanisole, 5-(tert-Butyl)-o-anisaldehyde[1][3]
Appearance Pale Yellow Oil to Pale Yellow Semi-Solid[7]
Boiling Point 281.5°C at 760 mmHg[7]
Density 1.002 g/cm³[7]
Solubility Slightly soluble in Chloroform, Ethyl Acetate[7]
InChIKey OBYAZZBWVOYPRX-UHFFFAOYSA-N[4][6]
SMILES CC(C)(C)C1=CC(=C(C=C1)OC)C=O[2][6]

Spectroscopic Data: A representative ¹H NMR spectrum for the compound synthesized via the method described in Section 2 is as follows:

  • ¹H NMR (400 MHz, DMSO-d6) : δ ppm 1.26 (s, 9 H, C(CH₃)₃), 3.89 (s, 3 H, OCH₃), 7.16 (d, J=8.8 Hz, 1 H, Ar-H), 7.63 - 7.73 (m, 2 H, Ar-H), 10.28 - 10.38 (m, 1 H, CHO).[8]

Synthesis and Purification

The preparation of this compound is reliably achieved through a formylation reaction of 1-tert-butyl-4-methoxybenzene. The following protocol is a robust method that provides a good yield of the target compound.[8]

Principle: This synthesis is a variation of the Duff reaction, which involves the formylation of an activated aromatic ring. Here, 1-tert-butyl-4-methoxybenzene serves as the electron-rich substrate. Hexamethylenetetramine (methenamine) acts as the formyl cation equivalent, and trifluoroacetic acid (TFA) functions as both a solvent and a strong acid catalyst to drive the electrophilic aromatic substitution.

G cluster_reagents Starting Materials & Reagents cluster_process Reaction & Purification A 1-tert-butyl-4-methoxy-benzene D Combine reactants in TFA A->D B Hexamethylenetetramine B->D C Trifluoroacetic Acid (TFA) C->D E Stir at 80°C for 16 hours D->E F Concentrate under reduced pressure E->F G Purify by flash silica gel chromatography (Ethyl acetate/Petroleum ether gradient) F->G H Final Product: This compound (68% yield) G->H

Workflow for the synthesis of this compound.

Experimental Protocol:

  • To a solution of 1-tert-butyl-4-methoxy-benzene (3 g, 18.27 mmol, 1 eq) in trifluoroacetic acid (30 mL), add hexamethylenetetramine (5.12 g, 36.53 mmol, 2 eq).[8]

  • Stir the reaction mixture at 80 °C for 16 hours. Progress can be monitored by LC-MS to confirm the formation of the desired product.[8]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA, yielding a residue.[8]

  • Purify the residue using flash silica gel chromatography. A suitable eluent system is a gradient of 0-3% ethyl acetate in petroleum ether.[8]

  • Combine the product-containing fractions and concentrate to yield this compound as a yellow liquid (2.4 g, 68% yield).[8]

Self-Validation: The integrity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the required purity for subsequent applications. The reported ¹H NMR data provides a direct reference for this validation.[8][9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • Aldehyde Group : This group is the primary site for nucleophilic addition and condensation reactions. It readily participates in transformations like Wittig reactions to form alkenes, Grignard additions to generate secondary alcohols, and reductive aminations to produce substituted amines. It is also a key component in multicomponent reactions and the synthesis of heterocyclic systems.[5]

  • Aromatic Ring : The ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the methoxy group, which directs incoming electrophiles to the ortho and para positions. The existing substitution pattern makes the C6 position (ortho to the methoxy group) the most likely site for further functionalization, although this is sterically hindered by the adjacent aldehyde.

G cluster_aldehyde Aldehyde Reactions cluster_ring Aromatic Ring Reactions A 5-(tert-Butyl)-2- methoxybenzaldehyde B Nucleophilic Addition (e.g., Grignard) A->B C=O C Condensation (e.g., Claisen-Schmidt) A->C C=O D Reductive Amination A->D C=O E Electrophilic Aromatic Substitution A->E Ring

Key reactivity pathways for this compound.

Applications in Research and Development

This compound is not merely a synthetic curiosity; it is an enabling building block in several high-value research areas.

  • Pharmaceutical Chemistry : The scaffold is useful for generating libraries of potential drug candidates. The tert-butyl and methoxy groups can modulate a molecule's pharmacokinetic profile by increasing lipophilicity and metabolic stability, which are critical parameters in drug design.[5] It can serve as a precursor for developing agents with potential anti-inflammatory, antioxidant, or antimicrobial properties.[5]

  • Material Science : It is a documented reagent in the preparation of advanced materials. Its applications include the synthesis of conjugated polymers and highly selective fluorescent sensors, where the aldehyde group can be incorporated into a larger polymer backbone or functionalized to create a sensory moiety.[10]

  • Flavor and Fragrance Industry : Like many aromatic aldehydes, this compound possesses organoleptic properties that make it suitable for use in creating fragrances, often imparting sweet or woody notes.[5]

Safety, Handling, and Storage

Due to its hazardous properties, this compound must be handled with appropriate care in a laboratory setting.

GHS Hazard Classification:

Pictogram(s)Signal WordHazard Statement(s)
alt text
alt text
Warning H302 : Harmful if swallowed.H315 : Causes skin irritation.H317 : May cause an allergic skin reaction.[6]H411 : Toxic to aquatic life with long lasting effects.[6]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

  • Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).

  • Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

  • If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin : Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6]

  • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[7]

  • If in Eyes : Rinse cautiously with water for several minutes.

Storage and Disposal:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Storage under an inert atmosphere at room temperature is recommended.[12]

  • Incompatible materials include strong oxidizing agents and strong bases.[11]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-utility synthetic intermediate whose value is derived from the interplay of its constituent functional groups. Its well-defined synthesis and predictable reactivity make it a reliable building block for complex molecular design. For professionals in drug discovery and material science, this compound offers a scaffold that combines reactive potential with inherent functionalities for modulating physicochemical properties. Proper adherence to safety protocols is essential for its handling, ensuring its potential can be explored responsibly in advancing chemical research and development.

References

5-(tert-Butyl)-2-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-(tert-Butyl)-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted aromatic aldehyde, is a key intermediate in the synthesis of complex organic molecules.[1] Its unique structural features—a sterically demanding tert-butyl group and an electron-donating methoxy group—impart specific reactivity and properties that make it a valuable building block in various fields, including pharmaceutical development and material science.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this versatile compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound presents as a solid at room temperature, with a relatively low melting point.[2] Its solubility in nonpolar solvents like chloroform and ethyl acetate is limited.[2]

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[3][4][5]
Molecular Weight 192.25 g/mol [3][4][5]
CAS Number 85943-26-6[3][4][5]
Appearance Pale yellow oil to pale yellow semi-solid[2][6]
Melting Point 32 °C[2]
Boiling Point 128 °C at 3.5 Torr[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Storage Inert atmosphere, Room Temperature[2][7]

Molecular Structure:

The structure of this compound is characterized by a benzene ring substituted with an aldehyde group, a methoxy group, and a tert-butyl group. The IUPAC name for this compound is 5-tert-butyl-2-methoxybenzaldehyde.[4]

Caption: Molecular Structure of this compound

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 1-tert-butyl-4-methoxybenzene.[8] The following protocol is based on established methods.

Experimental Protocol:

Materials:

  • 1-tert-butyl-4-methoxy-benzene

  • Hexamethylenetetramine

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-tert-butyl-4-methoxy-benzene (1 equivalent) in TFA, add hexamethylenetetramine (2 equivalents).[8]

  • Stir the mixture at 80 °C for 16 hours.[8]

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • After completion, concentrate the reaction mixture under reduced pressure to obtain a residue.[8]

  • Purify the residue by flash silica gel chromatography, eluting with a gradient of 0-3% ethyl acetate in petroleum ether.[8]

  • The final product, this compound, is obtained as a yellow liquid with a reported yield of 68%.[8]

reagents 1-tert-butyl-4-methoxy-benzene + Hexamethylenetetramine in TFA reaction Stir at 80 °C for 16h reagents->reaction Formylation workup Concentrate under reduced pressure reaction->workup purification Flash Silica Gel Chromatography (0-3% Ethyl acetate/Petroleum ether) workup->purification product This compound (68% yield) purification->product

Caption: Synthesis Workflow for this compound

Reactivity and Applications

The reactivity of this compound is governed by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic addition and condensation reactions, while the electron-donating methoxy group and the bulky tert-butyl group influence the reactivity of the aromatic ring, directing further substitutions.[1]

Key Applications:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing more complex functionalized aromatic compounds.[1]

  • Pharmaceuticals: This compound is a building block in the development of new drug candidates. The tert-butyl and methoxy groups can enhance properties like lipophilicity and metabolic stability, which are important for pharmacokinetics.[1]

  • Flavors and Fragrances: Its aromatic aldehyde structure gives it a pleasant, sweet, and floral fragrance, making it useful in the perfume and flavor industries.[1]

  • Polymer and Material Science: The aldehyde group allows it to be used as a precursor in the synthesis of polymerizable monomers for high-performance materials.[1] It is also a reagent in the preparation of conjugated polymers and highly selective fluorescent sensors.[2]

A 5-(tert-Butyl)-2- methoxybenzaldehyde B Organic Synthesis Intermediate A->B C Pharmaceutical Building Block A->C D Flavor & Fragrance Component A->D E Polymer & Material Science A->E

Caption: Applications of this compound

Spectral Data

The following is a summary of the reported 1H NMR data for this compound.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
1.26s9Htert-Butyl protons
3.89s3HMethoxy protons
7.16d, J=8.8 Hz1HAromatic proton
7.63 - 7.73m2HAromatic protons
10.28 - 10.38m1HAldehyde proton

Note: The NMR data is from a synthesis described in DMSO-d6.[8]

Safety and Handling

This compound is classified as a hazardous substance. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[4]

  • H411: Toxic to aquatic life with long lasting effects.[4]

Precautionary Measures:

  • Wear protective gloves, clothing, and eye/face protection.[9]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]

  • Wash hands and any exposed skin thoroughly after handling.[9]

  • Use only outdoors or in a well-ventilated area.[9]

  • Store in a well-ventilated place and keep the container tightly closed.[9]

  • Dispose of contents/container to an approved waste disposal plant.[9]

In case of skin contact, wash with plenty of soap and water. If skin irritation or rash occurs, seek medical advice.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air.[9] If swallowed, call a poison center or doctor if you feel unwell.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with a range of applications in both research and industry. Its unique substitution pattern provides a platform for the synthesis of diverse and complex molecules. As with all chemicals, proper handling and safety precautions are essential when working with this compound.

References

5-(tert-Butyl)-2-methoxybenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure Elucidation of 5-(tert-Butyl)-2-methoxybenzaldehyde

Abstract

Introduction and Strategic Overview

This compound is an aromatic aldehyde with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol .[2][4] Its structure features a benzene ring substituted with an aldehyde, a methoxy group, and a tert-butyl group. The precise arrangement of these substituents is critical to its chemical reactivity and function.

The logical workflow for elucidating an unknown molecular structure begins with determining its mass and elemental composition, proceeds to identify the functional groups present, and culminates in mapping the precise atomic connectivity. This systematic approach minimizes ambiguity and ensures each piece of data corroborates the others.

G cluster_0 Structure Elucidation Workflow MS Mass Spectrometry (Determine Molecular Formula) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR C₁₂H₁₆O₂ Confirmed NMR NMR Spectroscopy (Map Atomic Connectivity) IR->NMR Aldehyde, Ether, Aromatic Confirmed Conclusion Final Structure Confirmation (Integrated Data) NMR->Conclusion 1,2,4-Trisubstitution Confirmed

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: The initial and most fundamental question for any unknown compound is "What is its molecular weight and formula?". Mass spectrometry directly answers this, providing the foundational data upon which all subsequent analyses are built.[5][6] We employ Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for its ability to handle volatile organic compounds and provide rich fragmentation data that offers structural clues.[7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Utilize a standard non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Detection: The mass spectrometer is set to scan a mass range of m/z 40-400. The ionization mode is Electron Ionization (EI) at 70 eV.

Data Interpretation: A Self-Validating System

The mass spectrum provides the molecular weight and fragmentation patterns that must be consistent with the proposed structure.

  • Molecular Ion (M⁺): The primary piece of evidence is the molecular ion peak. For C₁₂H₁₆O₂, this peak is expected at m/z 192 . Its presence confirms the molecular weight of the compound.[4] In softer ionization techniques like LC-MS ESI+, an [M+H]⁺ peak at m/z 193 would be expected.[8]

  • Fragmentation Analysis: The fragmentation pattern serves as a structural fingerprint. For aromatic aldehydes, characteristic losses are observed.[9]

    • [M-1]⁺ (m/z 191): Loss of the aldehydic hydrogen radical, a common fragmentation for benzaldehydes.[10]

    • [M-15]⁺ (m/z 177): Loss of a methyl radical (•CH₃) from the tert-butyl group, indicating its presence.

    • [M-29]⁺ (m/z 163): Loss of the formyl radical (•CHO), another key indicator of an aldehyde.

    • Base Peak: The most abundant fragment is often the phenyl cation or a related stable aromatic cation.[10]

Table 1: Key Mass Spectrometry Data

m/z (Charge/Mass Ratio)Proposed FragmentSignificance
192[C₁₂H₁₆O₂]⁺Molecular Ion (M⁺)
177[M - CH₃]⁺Confirms presence of a methyl-containing group (tert-butyl)
163[M - CHO]⁺Confirms presence of an aldehyde group
77[C₆H₅]⁺Phenyl cation fragment, characteristic of benzene derivatives

Infrared Spectroscopy: Identifying the Chemical Actors

Expertise & Causality: With the molecular formula established, IR spectroscopy is the most efficient method to identify the functional groups present.[5] This technique measures the vibrational frequencies of bonds, which are unique to specific functional groups. It allows us to quickly confirm or deny the presence of the carbonyl (aldehyde), ether, and aromatic moieties suggested by the molecular formula.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the liquid or semi-solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[11]

Data Interpretation: The Vibrational Fingerprint

The IR spectrum should display characteristic absorption bands that validate the proposed structure.

  • Aldehyde Group: This is confirmed by two key features:

    • A strong, sharp C=O stretching absorption. Because the aldehyde is conjugated with the aromatic ring, this band appears at a lower wavenumber, typically around 1705-1685 cm⁻¹ .[12][13]

    • Two moderate C-H stretching bands for the aldehyde proton, one near 2830-2800 cm⁻¹ and a particularly diagnostic one around 2760-2700 cm⁻¹ .[12][13][14] The latter is a hallmark of an aldehyde.[13]

  • Alkyl C-H Stretches: Absorptions just below 3000 cm⁻¹ (approx. 2960-2850 cm⁻¹ ) confirm the presence of sp³ C-H bonds from the tert-butyl and methoxy groups.

  • Aromatic Ring: C=C stretching bands of variable intensity appear in the 1600-1450 cm⁻¹ region.

  • Ether Linkage: A strong C-O stretching band for the aryl-alkyl ether is expected around 1250 cm⁻¹ .

Table 2: Key Infrared Absorption Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~2960C-H Stretchtert-Butyl group
~2830, ~2720C-H StretchAldehyde (-CHO)
~1690C=O StretchAromatic Aldehyde
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchAryl-Alkyl Ether (-OCH₃)

NMR Spectroscopy: Assembling the Molecular Puzzle

Expertise & Causality: Having confirmed the formula and functional groups, NMR spectroscopy provides the definitive map of the atomic skeleton.[5][6] ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon framework. Together, they establish the exact connectivity of the atoms.

G A CHO (a) B OCH₃ (b) C t-Bu (c) D Ar-H (d) E Ar-H (e) F Ar-H (f) mol

Caption: Labeled structure for NMR correlation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆ containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required.

Data Interpretation: The Definitive Structure

¹H NMR Spectrum Analysis The proton NMR spectrum gives a wealth of information through chemical shift, integration (proton count), and splitting patterns (neighboring protons).

  • δ ~10.3 ppm (1H, singlet): This downfield singlet is characteristic of the aldehyde proton (a) . It is a singlet as it has no adjacent protons.

  • δ ~7.7 ppm (2H, multiplet): The aromatic protons (d, f) will appear in this region. Their specific splitting pattern (e.g., a doublet and a doublet of doublets) will confirm the 1,2,4-substitution.

  • δ ~7.1 ppm (1H, doublet): The remaining aromatic proton (e) .

  • δ ~3.9 ppm (3H, singlet): A sharp singlet integrating to 3 protons is definitive for the methoxy group protons (b) .[8]

  • δ ~1.3 ppm (9H, singlet): A sharp singlet integrating to 9 protons is the unmistakable signature of the tert-butyl group protons (c) .[8]

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)IntegrationMultiplicityAssignment
a~10.31HSinglet (s)-CHO
d,f~7.72HMultiplet (m)Ar-H
e~7.11HDoublet (d)Ar-H
b~3.93HSinglet (s)-OCH₃
c~1.39HSinglet (s)-C(CH₃)₃
(Note: Data is based on known values for similar structures.[8])

¹³C NMR Spectrum Analysis The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.

  • δ > 190 ppm: The aldehyde carbonyl carbon .[12]

  • δ 110-165 ppm: Six distinct signals for the six aromatic carbons. The carbon attached to the methoxy group will be the most downfield (deshielded), and the carbon attached to the aldehyde will also be significantly downfield.

  • δ ~56 ppm: The methoxy carbon .

  • δ ~35 ppm and ~31 ppm: Two signals for the tert-butyl group: the quaternary carbon and the three equivalent methyl carbons.

Table 4: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Carbon TypeAssignment
~191C=OAldehyde Carbonyl
~163CAr-C attached to -OCH₃
~145CAr-C attached to -C(CH₃)₃
~130-125CHAr-CH
~115CHAr-CH
~56CH₃-OCH₃
~35C-C (CH₃)₃
~31CH₃-C(CH₃ )₃

Conclusion: A Unified Structural Hypothesis

The structure of this compound is unequivocally confirmed through the synergistic application of modern analytical techniques.

G MS MS Data m/z = 192 C₁₂H₁₆O₂ Structure Confirmed Structure: This compound MS->Structure IR IR Data ~1690 cm⁻¹ (C=O) ~2720 cm⁻¹ (CHO) ~1250 cm⁻¹ (C-O) IR->Structure NMR NMR Data δ 10.3 (1H, s) δ 3.9 (3H, s) δ 1.3 (9H, s) NMR->Structure

Caption: Integration of analytical data.

  • Mass Spectrometry established the molecular formula as C₁₂H₁₆O₂.

  • Infrared Spectroscopy confirmed the presence of the essential functional groups: an aromatic aldehyde, an ether, and alkyl groups.

  • NMR Spectroscopy provided the final, definitive evidence, mapping the exact placement of each group on the aromatic ring and confirming the 1,2,4-trisubstitution pattern.

Each technique provides a layer of evidence that is validated and strengthened by the others. The aldehyde C=O stretch in the IR is corroborated by the characteristic proton and carbon signals in the NMR and the fragmentation pattern in the MS. The tert-butyl and methoxy groups, clearly visible as sharp singlets in the ¹H NMR, are consistent with the C-H and C-O stretches in the IR and the molecular formula from the MS. This cohesive, self-validating dataset allows for the unambiguous structural assignment of this compound.

References

An In-depth Technical Guide to 5-(tert-Butyl)-2-methoxybenzaldehyde: Synthesis, Characterization, and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(tert-Butyl)-2-methoxybenzaldehyde, a key aromatic aldehyde intermediate in organic synthesis and pharmaceutical development. The document elucidates its chemical identity, properties, and detailed methodologies for its synthesis, including a comparative analysis of established formylation techniques. A significant focus is placed on its critical role as a precursor in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Maropitant. This guide also offers a thorough characterization of the compound, including spectroscopic data, and discusses the electronic and steric influences of its substituents on its chemical reactivity. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction

This compound, an aromatic aldehyde, is a valuable building block in the synthesis of complex organic molecules.[1] Its structure, featuring a benzaldehyde core substituted with a sterically demanding tert-butyl group and an electron-donating methoxy group, imparts unique reactivity and properties that are leveraged in various synthetic applications, most notably in the pharmaceutical industry.[1] The aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions and condensation reactions, making it an essential intermediate for constructing intricate molecular architectures.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the synthesis, characterization, and practical application of this important chemical entity.

Chemical Identity and Properties

Nomenclature and Structure
  • IUPAC Name: this compound[3]

  • Synonyms: 4-(tert-Butyl)-2-formylanisole, 5-(tert-Butyl)-o-anisaldehyde, Maropitant Impurity 2 (M11)[3][4][5]

  • CAS Number: 85943-26-6[3]

  • Molecular Formula: C₁₂H₁₆O₂[3]

  • Molecular Weight: 192.25 g/mol [3]

Physicochemical Properties
PropertyValueReference(s)
AppearancePale yellow oil to pale yellow semi-solid[5]
Melting Point32 °C[5]
Boiling Point128 °C @ 3.5 Torr[5]
SolubilitySoluble in chloroform and ethyl acetate (slightly)[5]
StorageInert atmosphere, room temperature[5]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the ortho-formylation of 4-tert-butylanisole. Several classical formylation methods can be employed, with the Duff reaction being a well-documented approach.

Duff Reaction (Formylation with Hexamethylenetetramine)

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA). This method offers a direct route to the desired aldehyde from the readily available 4-tert-butylanisole.

Reaction Scheme:

Duff Reaction HMTA Hexamethylenetetramine (HMTA) Product This compound HMTA->Product TFA TFA, 80 °C TFA->Product

Figure 1: Synthesis of this compound via the Duff Reaction.

Experimental Protocol:

  • Materials:

    • 1-tert-butyl-4-methoxy-benzene (4-tert-butylanisole)

    • Hexamethylenetetramine (HMTA)

    • Trifluoroacetic acid (TFA)

    • Ethyl acetate

    • Petroleum ether

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 1-tert-butyl-4-methoxy-benzene (1 equivalent) in trifluoroacetic acid (TFA), add hexamethylenetetramine (2 equivalents).

    • Stir the reaction mixture at 80 °C for 16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA.

    • Purify the resulting residue by flash silica gel chromatography, eluting with a gradient of 0-3% ethyl acetate in petroleum ether.

    • The product, this compound, is obtained as a yellow liquid (yield ~68%).[5]

Causality of Experimental Choices:

  • Trifluoroacetic acid (TFA): Serves as both the solvent and the acidic catalyst required for the decomposition of HMTA and the subsequent electrophilic aromatic substitution.

  • Hexamethylenetetramine (HMTA): Acts as the formyl group source. In the acidic medium, it generates an electrophilic iminium ion species that attacks the electron-rich aromatic ring.

  • Temperature (80 °C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Chromatographic Purification: Is essential to separate the desired ortho-formylated product from potential regioisomers and other byproducts.

Alternative Formylation Methods

While the Duff reaction is effective, other classical formylation reactions could potentially be adapted for the synthesis of this compound.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[6][7][8] Given that 4-tert-butylanisole is an activated aromatic system, it is expected to be a suitable substrate for this reaction.[7] The reaction generally proceeds under mild conditions and can offer high yields.[8]

  • Reimer-Tiemann Reaction: This method is used for the ortho-formylation of phenols using chloroform in a basic solution.[9][10][11] To apply this to the synthesis of the target molecule, one would need to start with 4-tert-butylphenol, which would be formylated to 5-tert-butyl-2-hydroxybenzaldehyde. A subsequent methylation step would be required to convert the hydroxyl group to a methoxy group. While a two-step process, it offers an alternative synthetic route.[9]

Comparative Analysis of Synthesis Methods:

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Duff Reaction 4-tert-ButylanisoleHMTA, TFAOne-step, good yieldRequires strong acid (TFA)
Vilsmeier-Haack 4-tert-ButylanisolePOCl₃, DMFMild conditions, potentially high yieldReagents are moisture-sensitive
Reimer-Tiemann 4-tert-ButylphenolCHCl₃, NaOH; then a methylating agentUtilizes a different starting materialTwo-step process, potential for isomeric byproducts

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.33 (s, 1H, -CHO)

    • δ 7.68 (m, 2H, Ar-H)

    • δ 7.16 (d, J=8.8 Hz, 1H, Ar-H)

    • δ 3.89 (s, 3H, -OCH₃)

    • δ 1.26 (s, 9H, -C(CH₃)₃)[5]

  • Mass Spectrometry (LC-MS): m/z 193 (M+H)⁺[5]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹, C-H stretches for the aromatic ring and alkyl groups, and C-O stretches for the methoxy group.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay of its three functional components: the aldehyde, the methoxy group, and the tert-butyl group.

  • Aldehyde Group: This is the primary site of reactivity, readily undergoing nucleophilic attack. It is a precursor for the formation of alcohols (via reduction), carboxylic acids (via oxidation), and imines (via condensation with primary amines).

  • Methoxy Group (-OCH₃): Located ortho to the aldehyde, the methoxy group is a strong electron-donating group through resonance.[2] This increases the electron density on the aromatic ring and can make the carbonyl carbon of the aldehyde slightly less electrophilic compared to unsubstituted benzaldehyde.[2]

  • tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group exerts a significant steric effect. It is also weakly electron-donating through induction. Its position para to the aldehyde group influences the regioselectivity of further aromatic substitution reactions.

The combination of an ortho-methoxy group and a para-tert-butyl group makes the aromatic ring electron-rich and thus susceptible to electrophilic aromatic substitution, although the substitution pattern will be directed by these existing groups.

Application in Drug Development: The Synthesis of Maropitant

A prime example of the utility of this compound in pharmaceutical synthesis is its role as a key building block for the antiemetic drug Maropitant.[14][15] Maropitant is a selective neurokinin-1 (NK1) receptor antagonist used in veterinary medicine to treat and prevent vomiting.[15]

The synthesis of Maropitant involves the reductive amination of this compound to form the corresponding benzylamine, which is then reacted with a suitable quinuclidine derivative.

Synthetic Workflow:

Maropitant Synthesis A This compound B Reductive Amination (e.g., NH₃, H₂, Pd/C) A->B C 2-Methoxy-5-tert-butyl-benzylamine B->C E Nucleophilic Substitution (SN2) C->E D Activated Quinuclidine Derivative D->E F Maropitant E->F

Figure 2: Role of this compound in the synthesis of Maropitant.

The first step, the conversion of the aldehyde to 2-methoxy-5-tert-butyl-benzylamine, is a critical transformation. This can be achieved through various reductive amination protocols. Subsequently, this amine is used as a nucleophile to displace a leaving group on a chiral quinuclidine scaffold, ultimately forming the Maropitant molecule.[16]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H411: Toxic to aquatic life with long lasting effects.[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

    • Prevent release into the environment. Dispose of waste in accordance with local regulations.

Conclusion

This compound is a synthetically valuable intermediate with demonstrated utility in pharmaceutical development. Its synthesis via the Duff reaction provides a reliable route to this compound, and its well-defined spectroscopic signature allows for straightforward characterization. The strategic placement of the methoxy and tert-butyl groups influences its reactivity, making it a tailored building block for complex target molecules like Maropitant. This guide provides the necessary technical information for researchers and scientists to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Predicted Spectral Data of 4-(tert-Butyl)-2-formylanisole

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Predicted Spectroscopic Overview

4-(tert-Butyl)-2-formylanisole possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The presence of a bulky tert-butyl group, an electron-donating methoxy group, and an electron-withdrawing aldehyde group dictates the electronic environment of the aromatic protons and carbons, as well as the vibrational modes and mass spectrometric fragmentation patterns.

Molecular Structure Visualization

Caption: Molecular structure of 4-(tert-Butyl)-2-formylanisole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the tert-butyl protons. The chemical shifts and coupling patterns of the aromatic protons are particularly sensitive to the electronic effects of the substituents.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Aldehyde-H9.8 - 10.5SingletN/AThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Aromatic-H7.2 - 7.8Multiplet2-3 and 8-9The three aromatic protons will exhibit complex splitting patterns due to ortho and meta coupling. Their chemical shifts are influenced by the electron-donating methoxy and bulky tert-butyl groups, and the electron-withdrawing formyl group.
Methoxy-H3.8 - 4.0SingletN/AThe methoxy protons are deshielded by the adjacent oxygen atom, resulting in a singlet in the specified range.
tert-Butyl-H1.3 - 1.5SingletN/AThe nine equivalent protons of the tert-butyl group will produce a strong singlet signal in the aliphatic region.
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl-C188 - 195The aldehyde carbonyl carbon is significantly deshielded and appears at a high chemical shift.
Aromatic-C (Substituted)120 - 165The chemical shifts of the six aromatic carbons will vary depending on the attached substituent. The carbon bearing the methoxy group will be shifted downfield, while the carbon attached to the formyl group will also be downfield.
Aromatic-C (Unsubstituted)110 - 130The unsubstituted aromatic carbons will resonate in this region, with their precise shifts influenced by the neighboring functional groups.
Methoxy-C55 - 60The carbon of the methoxy group is shielded compared to the aromatic carbons.
tert-Butyl-C (Quaternary)34 - 38The quaternary carbon of the tert-butyl group.
tert-Butyl-C (Methyl)30 - 33The three equivalent methyl carbons of the tert-butyl group.
Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires consideration of the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Instrumentation: A high-field spectrometer is advantageous for sensitivity and resolution.

  • Data Acquisition:

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Use a sufficient relaxation delay to ensure accurate integration if quantitative data is desired, although this is less common for routine ¹³C NMR.

    • A larger number of scans is necessary to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Expertise & Experience: The IR spectrum provides valuable information about the functional groups present in the molecule. The carbonyl stretch of the aldehyde and the C-O stretches of the anisole moiety will be prominent features.

Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Aldehyde)1680 - 1710StrongThe carbonyl stretch is a very strong and characteristic absorption. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.
C-H Stretch (Aldehyde)2720 - 2820Medium, often two bandsThe C-H stretch of the aldehyde proton is a useful diagnostic peak.
C-O Stretch (Aryl Ether)1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric)StrongThe C-O stretching vibrations of the anisole group are typically strong and appear in these regions.
C-H Stretch (Aromatic)3000 - 3100Medium to WeakThe stretching vibrations of the C-H bonds on the aromatic ring.
C-H Bending (Aromatic)690 - 900StrongThe out-of-plane bending vibrations are indicative of the substitution pattern on the benzene ring.
C-H Stretch (Aliphatic)2850 - 3000MediumThe C-H stretching vibrations of the tert-butyl and methoxy groups.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, a mull can be prepared with Nujol.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr) is collected first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectrometry Data

The molecular weight of 4-(tert-Butyl)-2-formylanisole (C₁₂H₁₆O₂) is 192.25 g/mol .

m/zProposed FragmentRationale
192[M]⁺The molecular ion peak.
177[M - CH₃]⁺Loss of a methyl group from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted compounds.
163[M - CHO]⁺Loss of the formyl radical.
149[M - C₃H₇]⁺Loss of a propyl radical from the tert-butyl group.
135[M - C₄H₉]⁺Loss of the entire tert-butyl group.
121[M - C₄H₉ - CH₂O]⁺Subsequent loss of formaldehyde from the methoxy group.
91[C₇H₇]⁺Tropylium ion, a common fragment in aromatic compounds.
57[C₄H₉]⁺The tert-butyl cation, which is expected to be a very stable and thus abundant fragment.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds and typically provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap, each with its own advantages in terms of resolution, mass accuracy, and scan speed.

  • Data Acquisition: The mass spectrometer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

Trustworthiness: The predicted spectral data and protocols described in this guide are based on well-established principles of chemical spectroscopy and data from analogous compounds.[2][3][4] By following these self-validating methodologies, researchers can confidently acquire and interpret spectral data for novel compounds like 4-(tert-Butyl)-2-formylanisole.

References

5-(tert-Butyl)-2-methoxybenzaldehyde 1H NMR spectrum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(tert-Butyl)-2-methoxybenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For professionals in research, discovery, and drug development, a profound understanding of spectral data is not merely advantageous but essential for the unambiguous elucidation and verification of chemical entities. This guide presents a comprehensive analysis of the ¹H NMR spectrum of this compound (CAS No. 85943-26-6), a substituted aromatic aldehyde.[1][2][3] We will deconstruct the spectrum signal by signal, exploring the causal electronic and structural factors that dictate the chemical shift, multiplicity, and coupling constants of each proton. This document is designed to serve as a practical, in-depth reference, blending theoretical principles with field-proven insights to empower researchers in their analytical endeavors.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of this compound, we must first identify the symmetry-unique proton environments within the molecule. The structure contains five distinct sets of protons, as illustrated below:

  • Aldehyde Proton (Hₐ) : The single proton attached to the carbonyl carbon.

  • Methoxy Protons (-OCH₃) : The three equivalent protons of the methyl group.

  • tert-Butyl Protons (-C(CH₃)₃) : The nine equivalent protons of the tert-butyl group.

  • Aromatic Protons (H₃, H₄, H₆) : The three non-equivalent protons on the benzene ring.

The interplay of substituent effects is critical for assigning the aromatic signals. The methoxy group (-OCH₃) is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) primarily at the ortho and para positions.[4] Conversely, the benzaldehyde group (-CHO) is a potent electron-withdrawing group (EWG), decreasing electron density (deshielding) at its ortho and para positions. The tert-butyl group is a weak electron-donating group through induction.

¹H NMR Spectral Deconstruction and Analysis

The ¹H NMR spectrum provides a wealth of structural information through four key facets: the number of signals, their chemical shifts, their integration, and their splitting patterns (multiplicity).[5]

Aldehyde Proton (Hₐ)
  • Chemical Shift (δ): ~10.4 ppm

  • Multiplicity: Singlet (s)

  • Integration: 1H

Causality: The aldehyde proton resonates significantly downfield, a characteristic feature of this functional group.[6] This pronounced deshielding is caused by two primary factors: the electron-withdrawing nature of the carbonyl oxygen, which reduces electron density around the proton, and the magnetic anisotropy of the C=O double bond. The circulating π-electrons of the carbonyl group induce a local magnetic field that strongly reinforces the external applied magnetic field in the region of the proton.[7] Due to the absence of adjacent protons, this signal appears as a sharp singlet.

tert-Butyl Protons (-C(CH₃)₃)
  • Chemical Shift (δ): ~1.3 ppm

  • Multiplicity: Singlet (s)

  • Integration: 9H

Causality: The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. They reside in an electron-rich (shielded) aliphatic environment, far from the deshielding influence of the aromatic ring's current and the aldehyde group. This results in a strong singlet signal in the upfield region of the spectrum. The integration value of 9H is a definitive marker for this group.

Methoxy Protons (-OCH₃)
  • Chemical Shift (δ): ~3.9 ppm

  • Multiplicity: Singlet (s)

  • Integration: 3H

Causality: The three methoxy protons are equivalent and appear as a singlet. Their chemical shift is further downfield compared to typical aliphatic protons due to the deshielding effect of the adjacent electronegative oxygen atom. This position is characteristic for methoxy groups attached to an aromatic ring.

Aromatic Protons (H₃, H₄, H₆)

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) provides the most intricate structural information for this molecule.[8] The position and splitting of each signal are dictated by the combined electronic effects of the substituents.

  • Proton H₃:

    • Predicted Chemical Shift (δ): ~7.0-7.2 ppm

    • Multiplicity: Doublet (d)

    • Coupling Constant: J₃,₄ ≈ 8-9 Hz (ortho) Causality: This proton is ortho to the strongly shielding -OCH₃ group and ortho to the strongly deshielding -CHO group. The net effect places it upfield relative to the other aromatic protons. It is coupled only to H₄, resulting in a clean doublet with a typical ortho coupling constant (³J) of 7-10 Hz.[9]

  • Proton H₄:

    • Predicted Chemical Shift (δ): ~7.6-7.7 ppm

    • Multiplicity: Doublet of doublets (dd)

    • Coupling Constants: J₄,₃ ≈ 8-9 Hz (ortho); J₄,₆ ≈ 2-3 Hz (meta) Causality: This proton is meta to both the -OCH₃ and -CHO groups, and para to the tert-butyl group. It experiences deshielding from the para-aldehyde group. Its signal is split into a doublet by the ortho coupling to H₃, and each of those lines is further split into a doublet by the smaller meta coupling (⁴J) to H₆. This "doublet of doublets" pattern is a key indicator of its position.[10]

  • Proton H₆:

    • Predicted Chemical Shift (δ): ~7.5-7.6 ppm

    • Multiplicity: Doublet (d)

    • Coupling Constant: J₆,₄ ≈ 2-3 Hz (meta) Causality: This proton is ortho to the deshielding -CHO group and para to the shielding -OCH₃ group. It is also ortho to the bulky tert-butyl group. It is coupled only to H₄ through a meta-relationship. This results in a doublet with a small coupling constant, which may appear as a narrow, finely split signal.

Data Summary

The expected ¹H NMR spectral data for this compound are summarized below.

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Hₐ (-CHO)~10.4Singlet (s)-1H
H₄~7.65Doublet of doublets (dd)³J = 8.5, ⁴J = 2.51H
H₆~7.55Doublet (d)⁴J = 2.51H
H₃~7.1Doublet (d)³J = 8.51H
-OCH₃~3.9Singlet (s)-3H
-C(CH₃)₃~1.3Singlet (s)-9H
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

4.1 Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds.

  • Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex gently until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer (typically ~4-5 cm).[4]

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (CHCl₃ at δ 7.26 ppm).

4.2 Spectrometer Setup and Data Acquisition

  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent. This step ensures field stability. Perform automated or manual shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, symmetrical peaks.[4]

  • Acquisition Parameters: Set appropriate acquisition parameters for a high-resolution proton spectrum:

    • Pulse Angle: A 30° or 45° pulse is typical for routine quantitative spectra.[4]

    • Acquisition Time: Set to 2-4 seconds to ensure good resolution.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds between pulses to allow for nearly complete T₁ relaxation, ensuring accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should be sufficient to achieve an excellent signal-to-noise ratio.

  • Processing: After acquisition, apply Fourier transformation to the Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate all signals and calibrate the chemical shift scale using the solvent or TMS peak.

Visualization of Molecular Structure and Couplings

The following diagram illustrates the key through-bond coupling interactions that give rise to the splitting patterns in the aromatic region of the spectrum.

Caption: Molecular structure and key proton J-coupling pathways.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to determine a complex substitution pattern on an aromatic ring. Each signal, from the highly deshielded aldehyde proton to the intricate doublet of doublets in the aromatic region, serves as a logical data point confirming the molecular architecture. By understanding the causal relationships between electronic effects and spectral appearance, researchers can confidently utilize NMR spectroscopy for rigorous structural verification in their synthetic and analytical workflows.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-(tert-Butyl)-2-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral features, offers a detailed experimental protocol for data acquisition, and presents a thoroughly rationalized assignment of its ¹³C NMR spectrum. Our approach emphasizes the causal relationships between molecular structure and spectral output, providing field-proven insights into the practical application of NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of this compound

This compound (CAS No. 85943-26-6) is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry.[1][2][3] Its molecular structure, featuring an aldehyde, a methoxy group, and a bulky tert-butyl group on a benzene ring, presents a rich case study for ¹³C NMR spectroscopy. The precise characterization of this molecule is fundamental to its application, and ¹³C NMR provides an unparalleled, high-resolution map of its carbon skeleton.[4][5]

This guide will illuminate how the electronic environment of each carbon atom in the molecule gives rise to a unique resonance in the ¹³C NMR spectrum. Understanding these structure-spectra correlations is not merely an academic exercise; it is a critical skill for verifying molecular identity, assessing purity, and investigating the electronic effects of substituents, which can profoundly influence molecular reactivity and biological activity.

Foundational Principles: Interpreting the ¹³C NMR Spectrum

¹³C NMR spectroscopy detects the ¹³C isotope, which, despite its low natural abundance (~1.1%), provides invaluable structural information.[6][7][8] Unlike ¹H NMR, the chemical shift range for ¹³C is much broader (typically 0-220 ppm), which minimizes signal overlap and allows for the distinct resolution of nearly every carbon atom in a molecule.[4][5]

Several key principles govern the interpretation of the ¹³C NMR spectrum of this compound:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the carbon nucleus. Electronegative atoms, such as oxygen, withdraw electron density, "deshielding" the adjacent carbon nucleus from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[4][5][7]

  • Hybridization: The hybridization state of the carbon atom significantly impacts its chemical shift. Carbons with sp² hybridization (like those in aromatic rings and carbonyl groups) resonate much further downfield than sp³ hybridized carbons (like those in alkyl groups).[5][7]

  • Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, ¹³C NMR spectra are typically acquired with broadband proton decoupling.[4][6] This technique removes the splitting of carbon signals by attached protons, resulting in a spectrum where each chemically non-equivalent carbon atom appears as a single line (a singlet).[4][6]

  • Signal Intensity: In standard decoupled ¹³C NMR, the intensity of a signal is not directly proportional to the number of carbons it represents.[6][7] This is due to variations in relaxation times and the Nuclear Overhauser Effect (NOE). Notably, quaternary carbons (those with no attached protons) often exhibit weaker signals.

Analysis of Substituent Effects and Predicted Chemical Shifts

The chemical shifts in this compound are a composite of the foundational benzene ring values perturbed by the electronic effects of three distinct substituents: the aldehyde (-CHO), the methoxy (-OCH₃), and the tert-butyl (-C(CH₃)₃) groups.

The Aldehyde Group (-CHO)

The carbonyl carbon of an aldehyde group is one of the most deshielded carbons, typically appearing in the 190-200 ppm region of the spectrum.[9][10][11] This significant downfield shift is due to the sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom.[7] The aldehyde group is an electron-withdrawing group, influencing the chemical shifts of the aromatic carbons through both inductive and resonance effects.

The Methoxy Group (-OCH₃)

The oxygen atom of the methoxy group is highly electronegative, causing a strong deshielding effect on the carbon to which it is directly attached (the ipso-carbon). This typically shifts the C2 carbon signal significantly downfield. Conversely, the methoxy group is a resonance electron-donating group, increasing electron density at the ortho and para positions, which leads to an upfield (shielding) shift for those carbons. The methoxy carbon itself, being an sp³ carbon attached to an electronegative oxygen, typically resonates in the 55-60 ppm range.[12]

The tert-Butyl Group (-C(CH₃)₃)

The tert-butyl group is a weak electron-donating group through induction. Its most notable feature is its steric bulk. The quaternary carbon of the tert-butyl group typically appears around 35 ppm, while the three equivalent methyl carbons resonate further upfield, around 31 ppm.[13]

Predicted ¹³C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O ~191Aldehyde carbonyl carbon, highly deshielded by double-bonded oxygen.[9][11][14]
C2 (-OCH₃) ~162Ipso-carbon attached to the highly electronegative oxygen of the methoxy group, causing a strong downfield shift.
C5 (-C(CH₃)₃) ~155Aromatic carbon bearing the tert-butyl group. Its shift is influenced by both the tert-butyl and its para relationship to the methoxy group.
C1 (-CHO) ~125Ipso-carbon attached to the electron-withdrawing aldehyde group.
C6 ~129Aromatic CH ortho to the aldehyde group.
C4 ~125Aromatic CH meta to the aldehyde and ortho to the tert-butyl group.
C3 ~110Aromatic CH ortho to the electron-donating methoxy group, resulting in significant shielding (upfield shift).
-OCH₃ ~56sp³ carbon of the methoxy group, deshielded by the attached oxygen.[12]
-C(CH₃)₃ ~35Quaternary sp³ carbon of the tert-butyl group.[13]
-C(CH₃)₃ ~31Three equivalent sp³ methyl carbons of the tert-butyl group.[13]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

Adherence to a rigorous and validated protocol is essential for obtaining a high-quality, reproducible ¹³C NMR spectrum. The following methodology represents a self-validating system for the analysis of this compound.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

  • Compound Quantity: Weigh approximately 50-100 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its inherent low sensitivity.[15][16][17]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and provides a clear deuterium lock signal for the spectrometer. Its carbon signal at ~77 ppm also serves as a convenient internal reference.[17][18]

  • Solubilization: Ensure the sample is fully dissolved. If any solid particulates are present, they must be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Suspended solids will degrade the magnetic field homogeneity, leading to broadened spectral lines.

  • Tube and Labeling: Use a high-quality NMR tube rated for the spectrometer's field strength to ensure optimal performance.[16] Label the tube clearly on the cap or the very top portion with a permanent marker; do not use paper labels or tape on the body of the tube.[15][19]

NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz NMR spectrometer. Instrument-specific optimization may be necessary.

  • Initial Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and perform automated shimming (topshim) to optimize the magnetic field homogeneity.[20]

  • Acquisition Parameters (¹³C{¹H} Spectrum):

    • Pulse Program: Use a standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).[21]

    • Spectral Width (SW): Set to ~240 ppm to encompass the full range of expected chemical shifts.[22]

    • Pulse Angle: A 30-45 degree pulse is recommended to allow for faster repetition rates.[18][21]

    • Acquisition Time (AQ): Typically 1-2 seconds.[21]

    • Relaxation Delay (D1): Set to 2 seconds. This delay allows for partial T1 relaxation, which is crucial for signal detection. Note that this value is insufficient for quantitative analysis.[21]

    • Number of Scans (NS): Begin with 1024 scans. The signal-to-noise ratio improves with the square root of the number of scans, so more scans may be required for dilute samples.[21][22]

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio before performing the Fourier transform.[21]

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm to produce a flat baseline.[21]

  • Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm. If tetramethylsilane (TMS) was added, reference its signal to 0.00 ppm.[14]

Visualizing Structural Assignments

To clarify the relationship between the molecular structure and the predicted ¹³C NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering and predicted ¹³C chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Compound (50-100 mg) dissolve 2. Dissolve in CDCl3 (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert, Lock & Shim filter->insert setup 5. Setup ¹³C{¹H} Experiment (zgpg30) insert->setup acquire 6. Acquire Data (NS=1024, D1=2s) setup->acquire process 7. FT, Phase & Baseline Correction acquire->process reference 8. Reference Spectrum (CDCl3 = 77.16 ppm) process->reference analyze 9. Assign Peaks reference->analyze

Caption: Step-by-step workflow for the acquisition and processing of the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its unambiguous structural verification. By understanding the fundamental principles of ¹³C NMR and the specific electronic contributions of the aldehyde, methoxy, and tert-butyl substituents, a complete and confident assignment of all carbon resonances can be achieved. The detailed experimental protocol provided herein establishes a reliable and reproducible method for obtaining high-fidelity spectral data, which is the cornerstone of rigorous chemical analysis in research and industrial settings. This guide serves as a practical resource for scientists employing NMR spectroscopy to navigate the complexities of molecular structure elucidation.

References

A Senior Application Scientist's Guide to the FT-IR Analysis of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of 5-(tert-Butyl)-2-methoxybenzaldehyde using Fourier-Transform Infrared (FT-IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the experimental methodology, presents a thorough interpretation of the vibrational spectrum, and explains the causal relationships between molecular structure and spectral features. We will dissect the characteristic absorption bands corresponding to the aldehyde, methoxy, tert-butyl, and substituted aromatic functionalities, grounding our analysis in established spectroscopic principles. This guide serves as a practical reference for identifying and characterizing this and structurally related compounds.

Introduction: The Molecule and the Method

This compound (C₁₂H₁₆O₂) is a polysubstituted aromatic aldehyde with significant utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialized polymers.[1][2] Its molecular architecture, featuring a 1,2,4-trisubstituted benzene ring, presents a rich and distinct infrared spectrum. The strategic placement of the bulky tert-butyl group, the electron-donating methoxy group, and the electrophilic aldehyde group creates a unique electronic and steric environment that is directly reflected in its vibrational modes.

FT-IR spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational transitions of molecules.[3] When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. The resulting spectrum is a unique "molecular fingerprint."[4] For a synthetic intermediate like this compound, FT-IR serves as a rapid and reliable tool for identity confirmation, purity assessment, and functional group verification.

This guide moves beyond a simple recitation of peaks to provide a field-proven perspective on why the spectrum appears as it does, empowering the scientist to interpret spectra of novel derivatives with confidence.

Experimental Protocol: A Self-Validating Workflow

The integrity of any spectral analysis hinges on a robust and reproducible experimental protocol. The following methodology is designed for clarity and precision, incorporating choices that ensure high-quality data acquisition.

Instrumentation and Sample Preparation

The choice of sampling technique is critical. For this compound, which can exist as a low-melting solid or a pale yellow oil, the Attenuated Total Reflectance (ATR) method is superior for its simplicity, speed, and minimal sample preparation.[1]

  • Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector and a single-reflection Diamond ATR accessory.

  • Rationale for ATR: The ATR technique is ideal as it requires no sample dilution (unlike KBr pellets), eliminating potential interactions with a matrix material. The diamond crystal is chemically inert and robust, suitable for a wide range of organic compounds.

  • Sample Preparation:

    • Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step; the background should be a flat line, confirming the absence of contaminants.

    • Place a small amount (1-2 mg) of the this compound sample directly onto the center of the diamond crystal, ensuring complete coverage of the sampling area.

    • Apply consistent pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal, which is essential for a strong, high-quality signal.

    • Record the sample spectrum.

Data Acquisition Parameters
  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (averaged)

  • Causality: A resolution of 4 cm⁻¹ is standard for routine analysis, providing sufficient detail to resolve most characteristic bands without introducing excessive noise. Averaging 32 scans significantly improves the signal-to-noise ratio, ensuring that weak yet diagnostic peaks (like aldehyde C-H stretches) are clearly visible.

The logical workflow for this analysis is outlined below.

FTIR_Workflow cluster_prep 1. Preparation & Background cluster_sample 2. Sample Analysis cluster_interp 3. Data Interpretation Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Critical for baseline Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Apply_Pressure->Acquire_Spectrum Process_Data Baseline & ATR Correction Acquire_Spectrum->Process_Data Peak_Picking Identify Peak Frequencies Process_Data->Peak_Picking Assign_Peaks Assign Vibrational Modes Peak_Picking->Assign_Peaks Final_Report Final_Report Assign_Peaks->Final_Report

Caption: Logical workflow for the FT-IR analysis of this compound.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is a composite of the vibrations from its distinct functional groups. We will analyze the spectrum by dividing it into the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–400 cm⁻¹).

Functional Group Region (4000–1450 cm⁻¹)

This region is dominated by stretching vibrations, which are highly diagnostic for specific functional groups.

  • C-H Stretching Vibrations (3100–2800 cm⁻¹):

    • Aromatic C-H Stretch (~3070–3030 cm⁻¹): A weak to medium absorption is expected just above 3000 cm⁻¹, characteristic of C-H bonds on the benzene ring.[5][6][7] Its presence confirms the aromatic nature of the compound.

    • Aldehyde C-H Stretch (~2850 cm⁻¹ and ~2750 cm⁻¹): This is a key diagnostic feature for aldehydes. Two weak but sharp bands appear due to a Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[4][8][9] The band around 2750 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones.[9]

    • Aliphatic C-H Stretch (~2960–2870 cm⁻¹): A strong, complex set of absorptions arises from the asymmetric and symmetric stretching of C-H bonds in the tert-butyl and methoxy groups. The tert-butyl group, with its nine C-H bonds, will contribute significantly to the intensity of this band system.

  • Carbonyl (C=O) Stretching Vibration (~1685 cm⁻¹):

    • A very strong and sharp absorption is expected for the aldehyde carbonyl group. For a simple aromatic aldehyde like benzaldehyde, this peak is typically around 1700 cm⁻¹.[4][10] In this molecule, the resonance effect from the electron-donating methoxy group in the ortho position slightly lowers the frequency, a common phenomenon in substituted benzaldehydes.

  • Aromatic C=C Stretching Vibrations (~1600–1450 cm⁻¹):

    • The benzene ring exhibits several in-plane C=C stretching vibrations. Typically, two or more medium-to-strong bands are observed in this region.[5][6][11] Common peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹, confirming the presence of the aromatic skeleton.[11]

Fingerprint Region (1450–400 cm⁻¹)

This region contains a complex series of absorptions arising from bending vibrations and other skeletal modes. While complex, certain peaks are highly informative.

  • Aliphatic C-H Bending Vibrations (~1465 cm⁻¹ and ~1365 cm⁻¹):

    • The tert-butyl group gives rise to two characteristic bending absorptions: an asymmetric deformation around 1465 cm⁻¹ (often overlapping with other CH₂/CH₃ bending modes) and a highly characteristic symmetric deformation or "umbrella" mode around 1365 cm⁻¹, which often appears as a sharp, medium-intensity peak.

  • C-O (Ether) Stretching Vibrations (~1250 cm⁻¹ and ~1025 cm⁻¹):

    • As an aryl alkyl ether, the molecule is expected to show two distinct C-O stretching bands.[12][13] The asymmetric C-O-C stretch (Aryl-O bond) appears as a strong band around 1250 cm⁻¹.[13][14] The symmetric stretch (Alkyl-O bond) is typically found at a lower frequency, around 1025-1050 cm⁻¹.[8][14]

  • Aromatic C-H Out-of-Plane (OOP) Bending (~830 cm⁻¹):

    • The pattern of C-H out-of-plane bending in the 900–675 cm⁻¹ range is highly diagnostic of the substitution pattern on the benzene ring.[7] For a 1,2,4-trisubstituted ring, a strong absorption is expected in the 870-800 cm⁻¹ range.[5][6] This band provides powerful evidence for the specific isomeric structure of the compound.

Summary of Key Vibrational Frequencies

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3070Weak-MediumC-H StretchAromatic Ring
~2960StrongAsymmetric C-H Stretchtert-Butyl & Methoxy
~2870MediumSymmetric C-H Stretchtert-Butyl & Methoxy
~2850 & ~2750Weak, SharpC-H Stretch (Fermi Doublet)Aldehyde (-CHO)
~1685Very Strong, SharpC=O StretchAldehyde (-CHO)
~1600, ~1500Medium-StrongC=C In-Ring StretchAromatic Ring
~1465MediumAsymmetric C-H Bendtert-Butyl
~1365Medium, SharpSymmetric C-H Bendtert-Butyl
~1250StrongAsymmetric C-O-C StretchAryl Ether
~1025MediumSymmetric C-O-C StretchAlkyl Ether
~830StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Ring

Visualization of Key Molecular Vibrations

To connect the spectral data with the molecular structure, the following diagram illustrates the key bonds and functional groups within this compound responsible for the most diagnostic infrared absorptions.

Caption: Key vibrational modes for this compound.

Conclusion

The FT-IR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of group frequencies. The key diagnostic features are the aldehyde C-H and C=O stretches, the dual C-O stretches of the aryl alkyl ether, the characteristic bending modes of the tert-butyl group, and the out-of-plane bending vibrations confirming the 1,2,4-trisubstitution pattern of the aromatic ring. By following a robust experimental protocol and a systematic approach to spectral interpretation, FT-IR spectroscopy serves as a powerful and efficient tool for the unambiguous identification and characterization of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Mass Spectrum of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the mass spectral characteristics of 5-(tert-Butyl)-2-methoxybenzaldehyde, a key intermediate in organic synthesis. As this compound is not extensively documented in mass spectral libraries, this document serves as a predictive guide based on foundational principles of mass spectrometry and data from analogous structures. We will delve into the anticipated fragmentation patterns under Electron Ionization (EI), offering a robust framework for researchers to identify and characterize this molecule.

Introduction to this compound and its Mass Spectrometric Analysis

This compound, with a molecular formula of C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol , is an aromatic aldehyde bearing two key substituents: a tert-butyl group and a methoxy group.[1][2][3] The analysis of such a molecule by mass spectrometry, particularly under Electron Ionization (EI), provides a wealth of structural information. EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to reproducible and often complex fragmentation patterns that serve as a molecular fingerprint.[4] Understanding these patterns is crucial for unambiguous compound identification.

Aromatic aldehydes are known to exhibit relatively strong molecular ion peaks due to the stability of the aromatic ring.[5][6] The fragmentation of this compound will be dictated by the interplay of its three functional components: the benzaldehyde core, the electron-donating methoxy group, and the bulky tert-butyl group.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

The 70 eV EI mass spectrum of this compound is predicted to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from specific, energetically favorable cleavage events.

The Molecular Ion (M⁺˙)

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 192. This peak arises from the removal of a single electron from the molecule. The stability of the aromatic ring suggests that this peak will be of moderate to high intensity, providing clear evidence of the compound's molecular weight.

Key Fragmentation Pathways

The primary fragmentation pathways are predictable based on the established behavior of tert-butylarenes, anisoles, and benzaldehydes. The major fragmentation routes are initiated by the radical cation formed during ionization.

Pathway A: Loss of a Methyl Radical (•CH₃)

The most prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation.[7] This is a highly favorable process.

  • M⁺˙ (m/z 192) → [M - CH₃]⁺ (m/z 177)

The resulting ion at m/z 177 is expected to be the base peak in the spectrum due to the high stability of the resulting benzylic/tertiary carbocation.

Pathway B: Loss of the Aldehydic Hydrogen (•H)

Aromatic aldehydes can undergo cleavage of the C-H bond of the aldehyde group.[6]

  • M⁺˙ (m/z 192) → [M - H]⁺ (m/z 191)

This peak is generally of lower intensity compared to other major fragments.

Pathway C: Loss of the Formyl Radical (•CHO)

Another characteristic fragmentation of benzaldehydes is the loss of the formyl radical (•CHO, 29 Da).[6]

  • M⁺˙ (m/z 192) → [M - CHO]⁺ (m/z 163)

Pathway D: Fragmentation of the Methoxy Group

The methoxy group can fragment through the loss of a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O). The loss of a methyl radical from the methoxy group is less favorable than from the tert-butyl group. However, subsequent fragmentation of the [M - CH₃]⁺ ion can involve the methoxy group.

Secondary Fragmentation:

The highly abundant [M - CH₃]⁺ ion (m/z 177) will likely undergo further fragmentation. A prominent secondary fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the aldehyde group.

  • [m/z 177]⁺ → [m/z 149]⁺ + CO

This is a common fragmentation pattern for aromatic aldehydes.

Visualizing the Fragmentation

The predicted fragmentation pathways can be visualized using the following diagram:

G M M⁺˙ (m/z 192) M_minus_15 [M - CH₃]⁺ (m/z 177) Base Peak M->M_minus_15 - •CH₃ M_minus_1 [M - H]⁺ (m/z 191) M->M_minus_1 - •H M_minus_29 [M - CHO]⁺ (m/z 163) M->M_minus_29 - •CHO M_minus_15_minus_28 [M - CH₃ - CO]⁺ (m/z 149) M_minus_15->M_minus_15_minus_28 - CO

Caption: Predicted major fragmentation pathways for this compound.

Tabulated Summary of Predicted Mass Spectrum

m/zProposed Ion StructureIdentityPredicted Relative Intensity
192[C₁₂H₁₆O₂]⁺˙Molecular Ion (M⁺˙)Moderate
177[C₁₁H₁₃O₂]⁺[M - CH₃]⁺High (Base Peak)
191[C₁₂H₁₅O₂]⁺[M - H]⁺Low
163[C₁₁H₁₅O]⁺[M - CHO]⁺Low to Moderate
149[C₁₀H₁₃O]⁺[M - CH₃ - CO]⁺Moderate

Experimental Protocol for Mass Spectrum Acquisition

This section outlines a standardized protocol for acquiring the EI mass spectrum of this compound. Adherence to this protocol will ensure data quality and reproducibility.

Instrumentation
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements. A quadrupole mass spectrometer is also suitable for nominal mass measurements.

  • Ionization Source: Electron Ionization (EI) source.

  • Inlet System: A Gas Chromatography (GC) system for sample introduction is ideal to ensure sample purity. Direct insertion probe analysis can also be used.

Instrument Parameters
ParameterRecommended SettingRationale
Ionization Energy70 eVStandard energy for EI to generate reproducible library-searchable spectra.[4]
Source Temperature230 °CPrevents condensation of the analyte while minimizing thermal degradation.
Mass Range40 - 400 amuSufficient to encompass the molecular ion and all significant fragments.
Scan Rate1-2 scans/secProvides sufficient data points across a chromatographic peak.
GC Column (if used)Non-polar column (e.g., DB-5ms)Appropriate for the separation of aromatic compounds.
GC Oven Program50 °C (1 min), ramp to 280 °C at 10 °C/minA general-purpose program suitable for many organic compounds.
Carrier GasHeliumInert and provides good chromatographic resolution.
Sample Preparation
  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

  • Inject 1 µL of the final solution into the GC-MS system.

Visualizing the Experimental Workflow

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing A Prepare Stock Solution (1 mg/mL) B Dilute to Working Concentration (10-100 µg/mL) A->B C Inject 1 µL into GC B->C D Separation on Non-polar Column C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-400) E->F G Acquire Mass Spectrum F->G H Identify Molecular Ion & Fragments G->H I Compare with Predicted Spectrum H->I

Caption: Experimental workflow for acquiring the mass spectrum.

Conclusion

The mass spectrum of this compound is predicted to be dominated by the facile loss of a methyl radical from the tert-butyl group, leading to a base peak at m/z 177. The molecular ion at m/z 192 should be clearly observable. Other significant fragments arising from the loss of hydrogen, the formyl group, and subsequent loss of carbon monoxide provide further structural confirmation. The experimental protocol provided herein offers a standardized approach to obtaining a high-quality mass spectrum of this compound, which can then be confidently interpreted based on the fragmentation principles outlined in this guide.

References

Substituted Benzaldehydes: A Cornerstone of Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Harnessing their Synthetic Potential

Substituted benzaldehydes represent a class of aromatic aldehydes that are fundamental building blocks in the landscape of organic synthesis. Their utility stems from the versatile reactivity of the aldehyde functional group, which is finely tunable through the electronic and steric nature of substituents on the aromatic ring.[1][2] This guide provides an in-depth exploration of the principles governing their reactivity and offers field-proven protocols for their application in key synthetic transformations. For researchers in materials science and drug development, a deep understanding of these compounds is not merely academic; it is essential for the rational design and efficient construction of complex molecular architectures.[3][4][5]

The Heart of Reactivity: The Influence of Aromatic Substituents

The synthetic utility of a substituted benzaldehyde is dictated by the electrophilicity of its carbonyl carbon. This electrophilicity is not static; it is modulated by the substituents present on the benzene ring. These substituents exert their influence through a combination of inductive and resonance effects, which can either donate or withdraw electron density from the reaction center.[6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles. Consequently, EWGs generally accelerate nucleophilic addition reactions.[2][7]

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃), amino (-NH₂), and alkyl (-CH₃) push electron density into the ring. This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and slowing down the rate of nucleophilic attack.[2][7]

This interplay of electronic effects is the key to predicting and controlling the outcome of a reaction. A positive reaction constant (ρ) in the Hammett equation, for instance, quantitatively confirms that a reaction is accelerated by electron-withdrawing groups.[1]

Electronic_Effects cluster_EWG Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -Cl) cluster_EDG Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3) EWG EWG Carbonyl_EWG Carbonyl Carbon (More Electrophilic) EWG->Carbonyl_EWG -I / -M Effect Reactivity_EWG Increased Reactivity (Faster Nucleophilic Attack) Carbonyl_EWG->Reactivity_EWG EDG EDG Carbonyl_EDG Carbonyl Carbon (Less Electrophilic) EDG->Carbonyl_EDG +I / +M Effect Reactivity_EDG Decreased Reactivity (Slower Nucleophilic Attack) Carbonyl_EDG->Reactivity_EDG

Caption: Electronic influence of substituents on benzaldehyde reactivity.

Comparative Reactivity Data

The tangible impact of these electronic effects is evident in the relative reaction rates and yields of various substituted benzaldehydes in common synthetic transformations.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀) or Yield (%)Causality
p-NO₂ Wittig Reaction14.7Strong EWG significantly increases carbonyl electrophilicity.[2]
p-Cl Wittig Reaction2.75Moderately deactivating EWG enhances reactivity.[2]
H Wittig Reaction1.00Unsubstituted baseline.[2]
p-CH₃ Wittig Reaction0.45EDG decreases electrophilicity, slowing the reaction.[2]
p-NO₂ Claisen-Schmidt92% YieldHigh electrophilicity drives the condensation to completion.[1]
p-OCH₃ Claisen-Schmidt75% YieldStrong EDG reduces reactivity, leading to lower yields under identical conditions.[1]

Key Synthetic Transformations & Field-Proven Protocols

The true power of substituted benzaldehydes is realized in their application. The following sections detail the mechanisms and provide robust, self-validating protocols for three cornerstone reactions in organic synthesis.

The Wittig Reaction: A Premier Alkene Synthesis

The Wittig reaction is an indispensable tool for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[8] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. For substituted benzaldehydes, the reaction rate is highly sensitive to electronic effects.[2]

Causality of Experimental Choices: The mechanism begins with the nucleophilic attack of the ylide on the electrophilic carbonyl carbon.[8][9] An electron-poor benzaldehyde (substituted with an EWG) will react significantly faster. The subsequent formation of a four-membered oxaphosphetane intermediate and its collapse to form the alkene and triphenylphosphine oxide is the thermodynamic driving force.[9] The use of a strong base like n-BuLi is necessary to deprotonate the phosphonium salt to form the reactive ylide.[8]

Wittig_Mechanism Ylide Phosphorus Ylide (Nucleophile) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Substituted Benzaldehyde (Electrophile) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene [2+2] Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Generalized mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of a Substituted Stilbene This protocol details the in situ generation of benzyltriphenylphosphonium ylide and its reaction with a generic substituted benzaldehyde.[10][11]

  • Apparatus Setup: Assemble a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried to prevent premature quenching of the strong base.

  • Reagent Preparation: In the flask, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.05 equivalents, typically 1.6 M in hexanes) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve the substituted benzaldehyde (1.0 equivalent) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the substituted stilbene.[10]

The Grignard Reaction: Robust C-C Bond Formation for Alcohols

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, providing a reliable route to secondary and tertiary alcohols.[12][13]

Causality of Experimental Choices: The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile and a strong base.[14] The absolute requirement for anhydrous (aprotic) solvents like diethyl ether or THF is paramount; any protic solvent (water, alcohols) will protonate and destroy the Grignard reagent.[15][16] The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[14]

Grignard_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Purification start Dry Glassware (Anhydrous Conditions) reagents Add Mg Turnings & Anhydrous Ether start->reagents halide Add Alkyl/Aryl Halide (Initiation) reagents->halide aldehyde Add Substituted Benzaldehyde Dropwise halide->aldehyde intermediate Formation of Alkoxide Intermediate aldehyde->intermediate quench Acidic Workup (e.g., aq. NH4Cl or dil. HCl) intermediate->quench extract Extraction & Drying quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Final Alcohol Product purify->product Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Ketone Ketone (e.g., Acetophenone) Enolate Enolate (Nucleophile) Ketone->Enolate Base Base (OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Aldehyde Substituted Benzaldehyde Aldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Product α,β-Unsaturated Ketone (Chalcone) Aldol->Product - H₂O (Dehydration)

References

Role of tert-butyl group in aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Topic: The Enduring Influence of the tert-Butyl Group in Aromatic Systems: A Technical Guide for Scientists and Drug Developers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyl group, a seemingly simple alkyl substituent, exerts a profound and multifaceted influence on the structure, reactivity, and biological activity of aromatic compounds. Its signature steric bulk and subtle electronic properties make it an indispensable tool in modern organic synthesis and medicinal chemistry. This technical guide provides a comprehensive analysis of the tert-butyl group's role, moving from its fundamental steric and electronic effects to its strategic application in controlling reaction selectivity and its critical function in drug design. We will explore its dominance in directing electrophilic aromatic substitution, its utility as a reversible protecting group for positional control, and its nuanced impact on pharmacokinetic and pharmacodynamic profiles. This document serves as a resource for researchers seeking to harness the unique characteristics of the tert-butyl group to solve complex synthetic challenges and to design next-generation therapeutics.

The Intrinsic Nature of the tert-Butyl Group

The utility of the tert-butyl group stems from two core properties: its immense size and its modest electron-donating ability. Unlike smaller alkyl groups, its effects are often dominated by sterics.

Steric Profile: The Dominant Factor

The most defining characteristic of the tert-butyl group is its significant steric hindrance.[1] Comprising a central quaternary carbon bonded to three methyl groups, it occupies a large volume of space, an effect often termed the "tert-butyl effect".[2] This bulk is not merely a passive feature; it actively dictates the outcomes of chemical reactions.[2][3] It can prevent substrates from reacting, shield adjacent functional groups from attack, or force molecules into specific, often unusual, geometries.[3] In electrophilic aromatic substitution, this steric demand is the primary determinant of positional selectivity, overriding subtle electronic preferences.[4][5] Furthermore, in medicinal chemistry, this bulk can be leveraged to "lock" a flexible molecule into a specific bioactive conformation, enhancing its potency and selectivity for a biological target.

Electronic Profile: A Subtle Contributor

As an alkyl group, the tert-butyl substituent is electron-donating, thereby activating an attached aromatic ring towards electrophilic attack. This donation occurs primarily through two mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbons of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the aromatic ring.[4][6] This difference leads to a net push of electron density through the sigma bond onto the ring, a positive inductive effect that stabilizes the positively charged intermediate (the arenium ion) formed during electrophilic substitution.[7][8]

  • Hyperconjugation: While significant for a methyl group (C-H hyperconjugation), the stabilizing effect of C-C hyperconjugation in a tert-butyl group is considered a much smaller contributor.[7]

Compared to benzene, tert-butylbenzene undergoes electrophilic nitration slightly faster, confirming its role as an activating group.[7] However, it is a slightly weaker activator than toluene, suggesting that the inductive effect is somewhat attenuated compared to the methyl group.[7]

Directing Reactivity in Electrophilic Aromatic Substitution (EAS)

In the cornerstone reaction of aromatic chemistry, electrophilic aromatic substitution, the tert-butyl group functions as a powerful, sterically-driven controller of regioselectivity.

Mechanism of Action: An Ortho, Para-Director

Like all activating alkyl groups, the tert-butyl group is an ortho, para-director.[4][9] Its electron-donating nature stabilizes the arenium ion intermediates formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resulting resonance structures places the positive charge directly adjacent to the tert-butyl group, allowing for maximum stabilization. In contrast, attack at the meta position does not permit such a resonance structure, making the meta pathway less favorable.

The Steric Gatekeeper: Overwhelming Preference for Para-Substitution

While electronically directing to both ortho and para positions, the immense steric bulk of the tert-butyl group severely hinders the approach of an incoming electrophile to the adjacent ortho positions.[10][7][11][12] This steric clash makes the para position, which is electronically activated and sterically accessible, the overwhelmingly favored site of reaction.[5] This effect is dramatically illustrated when comparing the product distributions for the nitration of toluene versus tert-butylbenzene.

Substrate% Ortho Product% Meta Product% Para ProductSource(s)
Toluene (C₆H₅CH₃)~58%~5%~37%
tert-Butylbenzene (C₆H₅C(CH₃)₃)~12-16%~8-8.5%~75-79.5%[7][13]

This high para-selectivity makes tert-butylation a highly predictable and synthetically valuable reaction.

Diagram: Steric Hindrance in EAS

The following diagram illustrates why the transition state for para attack is favored over the sterically hindered ortho attack for tert-butylbenzene.

EAS_Selectivity Fig 1. Arenium Ion Intermediates in EAS of t-Butylbenzene Start t-Butylbenzene + E+ Ortho_TS Ortho Attack (High Energy Transition State) Start->Ortho_TS Unfavorable Meta_TS Meta Attack (Less Stable Intermediate) Start->Meta_TS Disfavored Para_TS Para Attack (Favored Pathway) Start->Para_TS Favorable Ortho_Intermediate Steric Clash [E-group vs t-Bu] Ortho_TS->Ortho_Intermediate Meta_Intermediate No direct stabilization from t-Bu group Meta_TS->Meta_Intermediate Para_Intermediate No Steric Clash (Most Stable Intermediate) Para_TS->Para_Intermediate

Caption: Steric hindrance disfavors ortho-attack in EAS.

The tert-Butyl Group as a Removable Positional Control Element

The combination of high para-directing selectivity and the ability to be removed under specific conditions makes the tert-butyl group an excellent positional protecting group in multi-step aromatic synthesis.[14] The general strategy involves introducing a bulky tert-butyl group to block the highly reactive para position, forcing subsequent electrophilic substitution to occur at an available ortho position. The tert-butyl group is then removed to yield the desired, often sterically crowded, product.

Installation: Friedel-Crafts tert-Butylation

The tert-butyl group is typically installed on an aromatic ring via a Friedel-Crafts alkylation reaction.[15] This reaction uses a tert-butyl source, such as tert-butyl chloride or isobutylene, and a Lewis acid catalyst like aluminum chloride (AlCl₃).[9][16][17] Unlike other Friedel-Crafts alkylations, the use of a tertiary alkyl halide prevents carbocation rearrangement, leading to a clean and predictable product.[17]

Experimental Protocol: Synthesis of p-di-tert-butylbenzene [17]

  • Reaction Setup: In a fume hood, cool a 5 mL conical vial containing a magnetic spin vane in an ice bath placed on a stirring plate.

  • Reagents: Add 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene to the cooled vial.

  • Catalyst Addition: While stirring, carefully add approximately 20 mg of anhydrous aluminum chloride (AlCl₃) to the mixture. Loosely cap the vial and connect the opening to a gas trap to neutralize the evolving HCl gas.

  • Reaction: Stir the mixture in the ice bath for 15-20 minutes. The reaction progress can be monitored by the evolution of HCl gas.

  • Quenching: After the reaction period, slowly add 2.0 mL of cold water to the vial to quench the reaction. After the initial vigorous reaction subsides, add another 2.0 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Add 2.0 mL of diethyl ether, shake, and separate the layers. Wash the organic layer with 2.0 mL of saturated sodium bicarbonate solution, followed by 2.0 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant the solution and evaporate the solvent to yield the crude product, which can be purified by recrystallization or chromatography.

Removal: Acid-Catalyzed De-tert-butylation

The removal of a tert-butyl group is essentially a reversible Friedel-Crafts reaction, often called dealkylation.[15] This is typically achieved by treating the tert-butylated arene with a strong acid or a Lewis acid, often in the presence of a "cation scavenger" like toluene or anisole to accept the resulting tert-butyl cation.[14] Mild conditions have been developed that allow for selective de-tert-butylation, even at specific positions (e.g., selective ortho debutylation).[18]

Experimental Protocol: De-tert-butylation of 2,6-di-tert-butylphenol [14]

  • Reaction Setup: To a stirred solution of 2,6-di-tert-butylphenol (1.0 mmol) in dichloromethane (10 mL) at 0-5 °C, add a tert-butyl acceptor such as anisole (1.2 mmol).

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (1.2 mmol) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C and monitor its progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, slowly pour the reaction mixture into ice-cold water (20 mL) to quench the catalyst.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography to yield the de-alkylated phenol.

Diagram: Workflow for Positional Control

The following diagram outlines the synthetic strategy of using the tert-butyl group as a positional protecting group.

Protecting_Group_Workflow Fig 2. Synthetic Strategy Using t-Bu as a Positional Protecting Group Start Aromatic Starting Material Step1 Step 1: Protection (Friedel-Crafts t-Butylation) Start->Step1 Protected Para-Blocked Intermediate Step1->Protected Step2 Step 2: Directed Substitution (e.g., Nitration, Bromination) Protected->Step2 Substituted Ortho-Substituted, Para-Blocked Intermediate Step2->Substituted Step3 Step 3: Deprotection (Acid-Catalyzed De-t-butylation) Substituted->Step3 Final Final Product (Ortho-Substituted Arene) Step3->Final

Caption: Protect-react-deprotect workflow.

Applications in Drug Design and Medicinal Chemistry

In drug development, the tert-butyl group is a common motif used to fine-tune a molecule's properties to improve its safety and efficacy.[2][19] Its incorporation can profoundly affect both pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Modulating Pharmacokinetic Properties (ADME)
  • Metabolic Shielding: One of the most powerful applications of the tert-butyl group is as a "metabolic shield".[2][10] By placing this bulky, chemically robust group near a metabolically labile site (a part of the molecule susceptible to enzymatic degradation), chemists can sterically hinder the approach of metabolic enzymes like Cytochrome P450s (CYPs).[20] This can significantly slow down the rate of drug metabolism, leading to a longer half-life, increased bioavailability, and a more favorable dosing regimen.

  • A Target for Metabolism: Conversely, the tert-butyl group itself can be a site of metabolism.[20] CYPs, particularly CYP2C9, CYP2C19, and CYP3A4, can hydroxylate one of the methyl groups, which can then be further oxidized to a carboxylic acid.[20][21] This can lead to rapid clearance or the formation of active or inactive metabolites.[20] When this is problematic, medicinal chemists may replace the tert-butyl group with a metabolically more stable bioisostere, such as a trifluoromethylcyclopropyl group, to block this pathway.[21][22]

  • Improving Physicochemical Properties: The non-polar, hydrocarbon nature of the tert-butyl group increases the lipophilicity (fat-solubility) of a drug candidate.[19][23] This can be strategically used to enhance membrane permeability and absorption, although excessive lipophilicity can lead to poor solubility and other undesirable effects.[24]

Optimizing Pharmacodynamic Properties
  • Enhancing Receptor Binding and Selectivity: The defined size and hydrophobic character of the tert-butyl group make it an excellent anchor for fitting into specific hydrophobic pockets within a target protein or receptor.[20] This can dramatically increase binding affinity (potency). Furthermore, its bulk can prevent the drug molecule from fitting into the binding sites of off-target receptors, thereby improving selectivity and reducing side effects.[10]

  • Conformational Locking: The steric bulk of the tert-butyl group can restrict the rotation of single bonds within a drug molecule.[10][25] This "conformational locking" can force an otherwise flexible molecule to adopt the specific three-dimensional shape required for optimal interaction with its biological target, leading to a significant increase in potency.

Drug/Molecule ClassRole of tert-Butyl GroupObserved EffectSource(s)
Nelfinavir (HIV Protease Inhibitor)Occupies a subsite of HIV-1 proteaseEnhances binding affinity and potency. However, it is a site of metabolism by CYP2C19.[20]
Bosentan (Endothelin Receptor Antagonist)Binds to receptor pocketContributes to potency but is a major site of metabolism via hydroxylation by CYP2C9.[20][24]
Ivacaftor (CFTR Potentiator)Two t-Bu groups presentOne group boosts potency while the other adds lipophilic character and improves the pharmacokinetic profile.[20]
DON Prodrugs Ester prodrug modificationA tert-butyl ester variant exhibited the highest lipophilicity (cLogP ≈ 1.2), potentially enhancing tumor delivery.[23]

Conclusion

The tert-butyl group is far more than a simple, sterically demanding substituent. It is a strategic tool that provides chemists with precise control over chemical reactions and molecular properties. In aromatic systems, its powerful para-directing effect, born from a combination of electronic activation and overwhelming steric hindrance, makes it a predictable and reliable control element. Its utility as a removable protecting group opens synthetic pathways to otherwise inaccessible isomers. For drug development professionals, the tert-butyl group is a critical modulator of a candidate's profile, capable of shielding metabolic soft spots, anchoring a molecule in its target, and locking in a bioactive conformation. Understanding the dual nature of this group—its strengths and its potential liabilities, such as its own susceptibility to metabolism—is essential for its effective application in the rational design of functional molecules and effective medicines.

References

Methodological & Application

Synthesis of 5-(tert-Butyl)-2-methoxybenzaldehyde from 1-tert-butyl-4-methoxy-benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(tert-Butyl)-2-methoxybenzaldehyde is a valuable aromatic aldehyde characterized by the presence of a bulky tert-butyl group and an electron-donating methoxy group on the benzene ring.[1][2][3][4][5][6][7] This unique substitution pattern imparts specific chemical properties that make it a crucial intermediate in the synthesis of a wide range of organic molecules.[1] Its applications span from the development of novel pharmaceuticals, where it serves as a building block for bioactive compounds, to the flavor and fragrance industry.[1] The strategic placement of the functional groups allows for regioselective modifications, making it a versatile precursor in multi-step organic syntheses. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 1-tert-butyl-4-methoxybenzene.[8][9]

Synthetic Strategy: The Duff Reaction

The selected method for the formylation of 1-tert-butyl-4-methoxybenzene is the Duff reaction. This reaction is a well-established method for the formylation of electron-rich aromatic compounds, particularly phenols and their ethers.[10][11][12] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid (TFA). The Duff reaction is favored for its operational simplicity and the use of a stable, solid formylating agent.

The methoxy group in 1-tert-butyl-4-methoxybenzene is an activating, ortho-, para-directing group. The bulky tert-butyl group at the para position effectively blocks substitution at that site, thereby directing the incoming electrophile to the ortho position relative to the methoxy group. This inherent regioselectivity is a key advantage of using this starting material.

Reaction Mechanism

The Duff reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

  • Formation of the Electrophile: In the acidic environment of TFA, hexamethylenetetramine is protonated and subsequently breaks down to generate an electrophilic iminium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of 1-tert-butyl-4-methoxybenzene attacks the iminium ion. The methoxy group strongly activates the ortho positions, and due to the steric hindrance from the para-tert-butyl group, the attack occurs preferentially at the ortho position.

  • Formation of a Benzylamine Intermediate: This electrophilic substitution results in the formation of a benzylamine-type intermediate.

  • Hydrolysis: The reaction mixture is then subjected to an aqueous workup. During this step, the benzylamine intermediate is hydrolyzed to the corresponding aldehyde, this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 1-tert-butyl-4-methoxybenzene using the Duff reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )MmolEquivalentsAmount
1-tert-Butyl-4-methoxy-benzeneC₁₁H₁₆O164.2518.271.03.0 g
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.1936.532.05.12 g
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02--30 mL
Ethyl AcetateC₄H₈O₂88.11--As needed
Petroleum Ether----As needed
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed
Deionized WaterH₂O18.02--As needed
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

  • Flash chromatography system

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 1-tert-butyl-4-methoxy-benzene (3.0 g, 18.27 mmol).

  • Addition of Reagents: In a fume hood, carefully add trifluoroacetic acid (30 mL) to the flask. The solution may warm slightly. Allow the mixture to stir until the starting material is fully dissolved.

  • Addition of Formylating Agent: To the stirred solution, add hexamethylenetetramine (5.12 g, 36.53 mmol) in one portion.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using a heating mantle or oil bath.[13]

  • Reaction Monitoring: Allow the reaction to stir at 80 °C for 16 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup - Quenching: After 16 hours, remove the flask from the heat and allow it to cool to room temperature. Carefully pour the reaction mixture onto crushed ice in a beaker. This will neutralize the TFA and precipitate the crude product.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a residue.

Purification

The crude residue is purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0-3% ethyl acetate in petroleum ether is recommended.[13]

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a yellow liquid.[13] A representative yield for this reaction is approximately 68%.[13]

Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.33 (s, 1H, CHO), 7.68 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.66 (d, J=2.4 Hz, 1H, Ar-H), 7.16 (d, J=8.8 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃), 1.26 (s, 9H, C(CH₃)₃).[13]

  • LC-MS: m/z 193 [M+H]⁺.[13]

Safety Precautions

  • Trifluoroacetic acid (TFA) is highly corrosive and volatile. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hexamethylenetetramine (HMTA) is a flammable solid. Avoid inhalation of dust.

  • Ethyl acetate and petroleum ether are flammable solvents. Work in a well-ventilated area away from ignition sources.

  • The reaction should be performed in a fume hood due to the use of volatile and corrosive reagents.

Visualizing the Workflow

Synthetic Workflow Diagram

Synthesis_Workflow Start 1-tert-Butyl-4-methoxybenzene Reaction Duff Reaction 80 °C, 16 h Start->Reaction Reagents HMTA, TFA Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Duff_Mechanism cluster_0 Electrophile Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis HMTA HMTA C₆H₁₂N₄ Iminium Iminium Ion [CH₂=NR₂]⁺ HMTA->Iminium Protonation & Decomposition TFA TFA H⁺ TFA->HMTA StartingMaterial 1-tert-butyl-4-methoxybenzene Intermediate Sigma Complex StartingMaterial->Intermediate Attack on Iminium Ion Benzylamine Benzylamine Intermediate Intermediate->Benzylamine Rearomatization FinalProduct This compound Benzylamine->FinalProduct Hydrolysis Water H₂O, H⁺ Water->Benzylamine

Caption: Simplified mechanism of the Duff reaction for the formylation of 1-tert-butyl-4-methoxybenzene.

Conclusion

The Duff reaction provides a reliable and straightforward method for the synthesis of this compound from 1-tert-butyl-4-methoxybenzene. The protocol described herein offers a detailed, step-by-step guide for researchers in organic synthesis and drug discovery. The regioselectivity of the reaction, driven by the electronic and steric properties of the starting material, makes this a highly efficient synthetic route. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this procedure.

References

Application Notes and Protocols for Nucleophilic Addition to 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Nucleophilic Additions to Substituted Benzaldehydes

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise construction of molecular architecture is paramount. The nucleophilic addition to carbonyl groups stands as a cornerstone reaction for the formation of carbon-carbon and carbon-heteroatom bonds.[1] 5-(tert-Butyl)-2-methoxybenzaldehyde is a valuable starting material, offering a scaffold with distinct electronic and steric properties. The bulky tert-butyl group and the electron-donating methoxy group significantly influence the reactivity of the aldehyde, making a detailed understanding of reaction protocols essential for achieving desired outcomes.[2][3]

This guide provides an in-depth exploration of nucleophilic addition reactions involving this compound. We will delve into the mechanistic underpinnings, provide field-proven, step-by-step protocols for key transformations, and offer insights into the rationale behind experimental choices. The protocols detailed herein are designed to be self-validating, with an emphasis on safety, reproducibility, and high-yield synthesis of valuable downstream products.

Chemical Principles: Navigating Steric and Electronic Effects

The reactivity of the carbonyl carbon in this compound is modulated by two key substituents:

  • The ortho-Methoxy Group (-OCH₃): This group exerts a dual electronic effect. Through resonance, it donates electron density to the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbon.[2] However, its inductive effect is electron-withdrawing. The proximity of the methoxy group can also play a role in chelating with certain organometallic reagents, potentially influencing the stereochemical outcome of the addition.

  • The para-tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is primarily an electron-donating group through induction. Its significant steric hindrance can influence the approach of the nucleophile, although its para position minimizes direct steric clash at the reaction center.

Understanding these influences is critical for selecting the appropriate nucleophile, reaction conditions, and predicting the reaction's success.

Core Protocols: A Practical Guide to Synthesis

This section details protocols for two fundamental classes of nucleophilic addition reactions: Grignard reactions for the formation of secondary alcohols and the Wittig reaction for olefination.

Protocol 1: Synthesis of 1-(5-(tert-butyl)-2-methoxyphenyl)ethanol via Grignard Reaction

This protocol describes the addition of a methyl group to this compound using methylmagnesium bromide, a classic Grignard reagent, to yield a secondary alcohol.[4][5]

Reaction Scheme:

Grignard Reaction cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product aldehyde This compound step1 1. Anhydrous Diethyl Ether, 0 °C to rt aldehyde->step1 grignard CH3MgBr (in THF/Ether) grignard->step1 step2 2. Aqueous Workup (e.g., sat. NH4Cl) step1->step2 Intermediate Alkoxide product 1-(5-(tert-butyl)-2-methoxyphenyl)ethanol step2->product

Caption: General scheme for the Grignard reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound192.251.92 g10.01.0
Methylmagnesium bromide (3.0 M in Et₂O)-4.0 mL12.01.2
Anhydrous Diethyl Ether (Et₂O)74.1250 mL--
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.4930 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g--

Experimental Procedure:

Safety First: Organometallic reagents like Grignard reagents are highly reactive, pyrophoric, and react violently with water.[6][7] All procedures must be conducted in a fume hood under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[10]

  • Reaction Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a condenser with a drying tube, and a nitrogen inlet.

  • Reagent Preparation: Under a positive pressure of nitrogen, dissolve this compound (1.92 g, 10.0 mmol) in 20 mL of anhydrous diethyl ether in the reaction flask.

  • Grignard Addition: Cool the flask to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (4.0 mL of a 3.0 M solution in Et₂O, 12.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 30 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide intermediate and quench any unreacted Grignard reagent.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 15 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with 20 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure secondary alcohol.[6]

Protocol 2: Synthesis of 1-(tert-Butyl)-4-methoxy-2-vinylbenzene via Wittig Reaction

This protocol details the conversion of the aldehyde to an alkene using a phosphorus ylide (Wittig reagent), a powerful method for forming carbon-carbon double bonds.[11][12]

Reaction Scheme:

Wittig Reaction cluster_0 Reactants cluster_1 Ylide Formation cluster_2 Wittig Reaction cluster_3 Products aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane + Ylide phosphonium_salt Methyltriphenylphosphonium bromide ylide Phosphorus Ylide phosphonium_salt->ylide + Base (n-BuLi) in THF base n-Butyllithium (n-BuLi) ylide->oxaphosphetane alkene 1-(tert-Butyl)-4-methoxy-2-vinylbenzene oxaphosphetane->alkene byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Caption: Overall scheme of the Wittig reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Methyltriphenylphosphonium bromide357.234.29 g12.01.2
Anhydrous Tetrahydrofuran (THF)72.1160 mL--
n-Butyllithium (2.5 M in hexanes)64.064.4 mL11.01.1
This compound192.251.92 g10.01.0
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.4930 mL--
Diethyl Ether (Et₂O)74.1250 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g--

Experimental Procedure:

Safety First: n-Butyllithium is a pyrophoric organometallic reagent and must be handled with extreme caution under an inert atmosphere.[7][9] Ensure all safety precautions mentioned in Protocol 1 are strictly followed.

  • Ylide Preparation: a. To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol). b. Add 40 mL of anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. A distinct color change (typically to a deep yellow or orange) indicates the formation of the ylide.[13] e. Stir the resulting ylide solution at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.92 g, 10.0 mmol) in 20 mL of anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe. c. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: a. Quench the reaction by the slow addition of 30 mL of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).[13] c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.[13] The less polar alkene will elute before the more polar triphenylphosphine oxide.

Data Summary and Expected Outcomes

ReactionNucleophileProductExpected Yield (%)Purification Method
Grignard ReactionMethylmagnesium bromide1-(5-(tert-butyl)-2-methoxyphenyl)ethanol75-90Flash Column Chromatography
Wittig ReactionMethylidenetriphenylphosphorane1-(tert-Butyl)-4-methoxy-2-vinylbenzene60-80Flash Column Chromatography

Troubleshooting and Field-Proven Insights

  • Low Yield in Grignard Reaction: This is often due to the presence of moisture or incomplete formation of the Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous. Activating the magnesium with a small crystal of iodine can sometimes be beneficial if preparing the Grignard reagent in situ.

  • Failure of Wittig Reaction to Initiate: Ensure the base is sufficiently strong to deprotonate the phosphonium salt. The color change upon addition of n-BuLi is a key indicator of successful ylide formation.

  • Difficulty in Separating Product from Triphenylphosphine Oxide: Triphenylphosphine oxide can sometimes co-elute with the product. Careful optimization of the solvent system for column chromatography is crucial. In some cases, crystallization can be an effective purification method.

Conclusion

The nucleophilic addition to this compound provides a versatile entry point to a range of valuable chemical entities. The protocols outlined in this guide, based on established principles of organic synthesis, offer reliable methods for the synthesis of secondary alcohols and alkenes. By understanding the interplay of steric and electronic effects and adhering to rigorous experimental technique, researchers can confidently employ these reactions in their synthetic endeavors.

References

Application Notes and Protocols for Condensation Reactions with 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth exploration of condensation reactions utilizing 5-(tert-Butyl)-2-methoxybenzaldehyde, a versatile aromatic aldehyde. Designed for researchers, medicinal chemists, and drug development professionals, these notes provide not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis. We will delve into key transformations including the Claisen-Schmidt, Knoevenagel, and Wittig reactions, highlighting how the unique electronic and steric profile of this substrate influences reaction outcomes.

The structure of this compound presents an interesting case study in reactivity. The electron-donating nature of the ortho-methoxy and para-tert-butyl groups modulates the electrophilicity of the carbonyl carbon.[1][2] While these groups activate the aromatic ring towards electrophilic substitution, they concurrently reduce the aldehyde's reactivity towards nucleophiles compared to electron-deficient benzaldehydes.[1] Furthermore, the methoxy group at the ortho position introduces significant steric hindrance, a factor that must be carefully managed in the design of synthetic protocols.[3]

Reactant Profile: this compound
PropertyValueReference(s)
CAS Number 85943-26-6[4][5]
Molecular Formula C₁₂H₁₆O₂[4][5]
Molecular Weight 192.25 g/mol [4][6]
Appearance Pale Yellow Oil to Pale Yellow Semi-Solid[6][7]
Key Hazards May cause an allergic skin reaction (H317). Toxic to aquatic life with long lasting effects (H411).[4]

Claisen-Schmidt Condensation: Synthesis of Substituted Chalcones

The Claisen-Schmidt condensation is a robust, base-catalyzed crossed-aldol reaction that joins an aromatic aldehyde (lacking α-hydrogens) with an enolizable ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[8] Chalcones are highly valued scaffolds in medicinal chemistry, serving as precursors to flavonoids and exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[9][10]

Mechanism

The reaction is initiated by the deprotonation of the α-carbon of the ketone (e.g., acetophenone) by a base (e.g., hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated chalcone product.[10][11]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation & Dehydration Ketone Acetophenone Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Water H₂O Enolate_ref Enolate Base OH⁻ Aldehyde 5-(tert-Butyl)-2- methoxybenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Attack on Carbonyl BetaHydroxy β-Hydroxy Ketone Chalcone Chalcone Product BetaHydroxy->Chalcone Dehydration (E1cB) Water_out H₂O Base_out OH⁻ Water_in H₂O Alkoxide_ref->BetaHydroxy Protonation

Mechanism of the Claisen-Schmidt condensation.
Protocol: Synthesis of (E)-1-(phenyl)-3-(5-(tert-butyl)-2-methoxyphenyl)prop-2-en-1-one

This protocol details the reaction between this compound and acetophenone.

Materials:

  • This compound (1.00 g, 5.20 mmol)

  • Acetophenone (0.625 g, 5.20 mmol)

  • Ethanol (95%, 20 mL)

  • Potassium Hydroxide (KOH) solution (60% w/v aqueous, ~2 mL)

  • Hydrochloric Acid (10% aqueous)

  • Deionized Water

  • Magnetic stirrer, round-bottom flask, filtration apparatus

Procedure:

  • Reactant Solution: In a 50 mL round-bottom flask, dissolve this compound (5.20 mmol) and acetophenone (5.20 mmol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until a clear solution is formed.

  • Base Addition: While stirring vigorously, add the 60% KOH solution dropwise to the reactant mixture. The addition of the base is the catalytic step that initiates enolate formation; a color change to yellow or orange and an increase in temperature are typically observed.

  • Reaction: Continue stirring the reaction mixture at room temperature for 14-16 hours.[10] The extended reaction time is often necessary to ensure complete conversion, especially with a sterically hindered and electron-rich aldehyde. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 8:2 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~50 g). Acidify the mixture by slowly adding 10% HCl until it is neutral to litmus paper. This step neutralizes the excess base and protonates the phenoxide, causing the chalcone product to precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.

Claisen_Schmidt_Workflow Claisen-Schmidt Experimental Workflow start Start dissolve Dissolve Aldehyde and Acetophenone in Ethanol start->dissolve add_base Add 60% KOH solution dropwise with stirring dissolve->add_base react Stir at Room Temperature for 14-16 hours (Monitor by TLC) add_base->react workup Pour into ice water and acidify with 10% HCl react->workup filter Collect precipitate by vacuum filtration workup->filter wash Wash solid with cold water filter->wash purify Recrystallize from Ethanol wash->purify end End: Pure Chalcone purify->end

Workflow for Claisen-Schmidt chalcone synthesis.

Knoevenagel Condensation: Access to Cinnamic Acid Derivatives

The Knoevenagel condensation is a highly versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[12] This reaction is fundamental in the synthesis of fine chemicals, polymers, and pharmaceutical intermediates.[12] When malonic acid is used as the active methylene component, the reaction provides a direct route to substituted cinnamic acids after a subsequent decarboxylation step.[13]

Mechanism

The reaction begins with the deprotonation of the active methylene compound (e.g., malonic acid) by a base (e.g., an amine like piperidine or ammonium bicarbonate) to form a resonance-stabilized carbanion. This carbanion acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type intermediate is then dehydrated to produce an α,β-unsaturated dicarboxylic acid, which often decarboxylates upon heating to yield the final cinnamic acid derivative.[12]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration & Decarboxylation Malonic Malonic Acid Carbanion Carbanion (Nucleophile) Malonic->Carbanion Deprotonation Carbanion_ref Carbanion Base Base (e.g., NH₄HCO₃) Aldehyde 5-(tert-Butyl)-2- methoxybenzaldehyde Intermediate Aldol-type Intermediate Aldehyde->Intermediate Intermediate_ref Intermediate Carbanion_ref->Aldehyde Attack on Carbonyl Unsaturated α,β-Unsaturated Dicarboxylic Acid Product Cinnamic Acid Derivative Unsaturated->Product Decarboxylation (Heat) CO2 CO₂ Intermediate_ref->Unsaturated Dehydration (-H₂O)

Mechanism of the Knoevenagel condensation.
Protocol: Solvent-Free Synthesis of 5-(tert-Butyl)-2-methoxycinnamic Acid

This protocol adapts a green, solvent-free approach, which is environmentally benign and often leads to high yields and purity.[1][13]

Materials:

  • This compound (0.96 g, 5.0 mmol)

  • Malonic acid (1.04 g, 10.0 mmol)

  • Ammonium bicarbonate (NH₄HCO₃) (catalytic amount, ~50 mg)

  • Reaction vessel suitable for heating (e.g., pear-shaped flask)

  • Oil bath or heating mantle

Procedure:

  • Combine Reagents: In a clean, dry reaction vessel, combine this compound (5.0 mmol), malonic acid (10.0 mmol), and a catalytic amount of ammonium bicarbonate.[1] Using a 2:1 molar ratio of malonic acid to aldehyde ensures the aldehyde is fully consumed.

  • Reaction: Gently mix the solids with a spatula. Heat the reaction mixture in an oil bath or on a heating mantle to a temperature of 80-100 °C. The solids will melt and react. The reaction progress can be monitored by observing the evolution of CO₂ gas (from decarboxylation) and by TLC analysis of small aliquots dissolved in methanol.[13]

  • Completion and Isolation: Continue heating until the reaction is complete (typically 1-3 hours, as determined by TLC). Allow the reaction vessel to cool to room temperature. The resulting solid crude product can often be used directly or purified further.

  • Purification (if necessary): Dissolve the crude solid in a suitable solvent like ethyl acetate and wash with water to remove any unreacted malonic acid or catalyst. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product can be recrystallized from a solvent mixture like ethanol/water.

Knoevenagel_Workflow Knoevenagel Experimental Workflow start Start combine Combine Aldehyde, Malonic Acid, and NH₄HCO₃ in flask start->combine heat Heat mixture to 80-100 °C (Monitor by TLC) combine->heat cool Cool to room temperature heat->cool purify Purify by recrystallization (if necessary) cool->purify end End: Cinnamic Acid Derivative purify->end

Workflow for Knoevenagel condensation.

Wittig Reaction: Stereoselective Alkene Synthesis

The Wittig reaction is a premier method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent).[14] A key advantage is the unambiguous placement of the double bond, which is dictated by the connectivity of the starting materials. The reaction is driven by the formation of a very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[15]

Mechanism

The reaction mechanism involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane. The oxaphosphetane intermediate then collapses in a concerted [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.[14][15] The stereochemistry of the resulting alkene (E or Z) depends on the stability of the ylide and the reaction conditions.

Wittig_Mechanism Wittig Reaction Mechanism Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 5-(tert-Butyl)-2- methoxybenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Mechanism of the Wittig reaction.
Protocol: Synthesis of 5-(tert-Butyl)-2-methoxy-1-vinylbenzene

This protocol describes the reaction with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents, as the ylide is highly reactive and sensitive to moisture and oxygen.[16]

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (2.14 g, 6.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 mL, 5.5 mmol)

  • This compound (0.96 g, 5.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Part A: Ylide Generation

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (6.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous THF via syringe. Stir to create a suspension.

  • Basification: Cool the suspension to 0 °C in an ice bath. Slowly add n-BuLi solution (5.5 mmol) dropwise via syringe over 10 minutes.[16] The formation of the ylide is indicated by a distinct color change to deep yellow or orange-red.

  • Stirring: Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

Part B: Wittig Reaction and Work-up

  • Aldehyde Addition: In a separate flask, dissolve this compound (5.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure alkene.[14]

Wittig_Workflow Wittig Reaction Experimental Workflow cluster_A Part A: Ylide Generation (Inert Atmosphere) cluster_B Part B: Wittig Reaction start_A Suspend Ph₃PCH₃Br in anhydrous THF at 0 °C add_buli Add n-BuLi dropwise start_A->add_buli stir_ylide Stir at 0 °C for 1 hour add_buli->stir_ylide ylide_ready Ylide Solution Ready stir_ylide->ylide_ready add_aldehyde Add aldehyde solution in anhydrous THF to ylide at 0 °C ylide_ready->add_aldehyde warm_react Warm to RT, stir 2-4 hours (Monitor by TLC) add_aldehyde->warm_react quench Quench with sat. aq. NH₄Cl warm_react->quench extract Extract with DCM/Ether quench->extract wash_dry Wash with brine, dry over MgSO₄, concentrate extract->wash_dry chromatography Purify by Flash Column Chromatography wash_dry->chromatography end End: Pure Alkene chromatography->end

Workflow for the Wittig reaction.

References

The Strategic Utility of 5-(tert-Butyl)-2-methoxybenzaldehyde in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Identifying a Versatile Aromatic Building Block

In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a target molecule. 5-(tert-Butyl)-2-methoxybenzaldehyde (C₁₂H₁₆O₂, CAS No: 85943-26-6) has emerged as a strategic building block, prized for the unique combination of steric and electronic properties conferred by its substituents.[1][2] The bulky tert-butyl group enhances lipophilicity and can provide metabolic stability, while the methoxy group acts as a powerful ortho-para director and a potential hydrogen bond acceptor.[2] The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, condensations, and oxidations.[1]

This application note provides an in-depth guide for researchers and drug development professionals on the practical use of this compound. We will detail its synthesis and showcase its pivotal role in the construction of complex pharmaceutical agents, most notably the neurokinin-1 (NK₁) receptor antagonist, Maropitant. The protocols described herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental step.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties and hazards is paramount for its safe and effective use in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[3]
Molecular Weight 192.25 g/mol [3]
Appearance Pale Yellow Oil to Pale Yellow Semi-Solid[2]
CAS Number 85943-26-6[3]
Storage 2-8°C, under inert atmosphere[4]

Safety Profile: this compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[3]

  • H411: Toxic to aquatic life with long lasting effects.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P273: Avoid release to the environment.[3]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Core Application: Multi-step Synthesis of the Antiemetic Drug Maropitant

A significant application of this compound is its role as a key precursor in the synthesis of Maropitant. Maropitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist, which blocks the action of Substance P in the central nervous system to prevent and treat vomiting (emesis).[1][5] The synthesis involves a three-stage process starting from commercially available materials to generate the aldehyde, followed by its conversion to a key benzylamine intermediate, and finally, coupling to the core heterocyclic structure.

G cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Intermediate Preparation cluster_2 Stage 3: Final Coupling A 1-tert-Butyl-4-methoxybenzene B This compound A->B Duff Reaction (Hexamethylenetetramine, TFA) C 2-Methoxy-5-tert-butyl-benzylamine B->C Reductive Amination (NH4OAc, NaBH3CN) E Maropitant (Free Base) C->E C->E Nucleophilic Substitution (Base, e.g., Et3N) D (2S,3R)-2-Benzhydryl-3- (methylsulfonyloxy)quinuclidine D->E

Figure 1: Overall synthetic workflow for Maropitant.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formylation of 1-tert-butyl-4-methoxybenzene via a modified Duff reaction. Hexamethylenetetramine serves as the formyl group source in the presence of a strong acid, trifluoroacetic acid (TFA).

Materials:

  • 1-tert-Butyl-4-methoxybenzene

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Silica gel for column chromatography

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 1-tert-butyl-4-methoxy-benzene (3.0 g, 18.27 mmol, 1.0 eq) in TFA (30 mL) in a 100 mL round-bottom flask, add hexamethylenetetramine (5.12 g, 36.53 mmol, 2.0 eq).[5]

  • Equip the flask with a condenser and stir the mixture at 80 °C for 16 hours.[5]

    • Causality: Heating is necessary to drive the reaction, which involves the electrophilic attack of an iminium ion species (generated from HMTA and TFA) onto the electron-rich aromatic ring. The ortho-methoxy group directs the formylation to the adjacent position.

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the TFA.[5]

  • Purify the resulting residue by flash silica gel chromatography.[5]

    • Eluent System: A gradient of 0-3% Ethyl acetate in Petroleum ether is effective.[5]

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a yellow liquid (Typical yield: ~68%).[5]

  • Confirm product identity and purity via ¹H NMR and LC-MS analysis.

Protocol 2: Reductive Amination to 2-Methoxy-5-tert-butyl-benzylamine

This protocol details the conversion of the aldehyde to the corresponding primary benzylamine. The reaction proceeds via the formation of an imine intermediate with ammonia (generated from ammonium acetate), which is then reduced in situ by sodium cyanoborohydride (NaBH₃CN).

Materials:

  • This compound

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (2.0 g, 10.4 mmol, 1.0 eq) in methanol (50 mL) in a 250 mL round-bottom flask.

  • Add ammonium acetate (7.9 g, 104 mmol, 10.0 eq) to the solution and stir until dissolved.

    • Causality: A large excess of ammonium acetate is used to push the equilibrium towards the formation of the imine intermediate.

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium cyanoborohydride (0.78 g, 12.5 mmol, 1.2 eq) portion-wise over 10 minutes.

    • Causality: NaBH₃CN is a mild reducing agent that selectively reduces the C=N bond of the imine in the presence of the unreacted aldehyde, minimizing side reactions. The reaction is typically performed at a slightly acidic pH, maintained by the ammonium acetate.

  • Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxy-5-tert-butyl-benzylamine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of Maropitant (Final Coupling)

This protocol, adapted from patent literature, describes the nucleophilic substitution reaction between the synthesized benzylamine and a sulfonate-activated quinuclidine derivative to form the final Maropitant free base.

Materials:

  • 2-Methoxy-5-tert-butyl-benzylamine

  • (2S,3R)-2-Benzhydryl-3-(methylsulfonyloxy)quinuclidine (or a similar activated derivative)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve (2S,3R)-2-benzhydryl-3-(methylsulfonyloxy)quinuclidine (4.5 g, 12.11 mmol, 1.0 eq) in DMF (20 mL).[6]

  • Add triethylamine (4.9 g, 48.42 mmol, 4.0 eq) to the solution.[6]

    • Causality: A non-nucleophilic base is required to scavenge the acid (methanesulfonic acid) generated during the reaction, driving the substitution forward.

  • Add 2-methoxy-5-tert-butyl-benzylamine (3.50 g, 18.11 mmol, 1.5 eq) to the system.[6]

  • Heat the reaction mixture to 100 °C until TLC or LC-MS analysis indicates the disappearance of the starting materials.[6]

  • Cool the system to room temperature.

  • Remove the DMF under high vacuum.

  • Partition the residue between DCM (120 mL) and water (120 mL).[6]

  • Separate the organic phase. Extract the aqueous phase with DCM (3 x 60 mL).[6]

  • Combine the organic phases, wash with brine (120 mL), and dry over anhydrous Na₂SO₄.[6]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the Maropitant free base (Typical yield: ~83%).[6]

Mechanism of Action: Maropitant as a NK₁ Antagonist

The final product, Maropitant, functions by competitively inhibiting the binding of Substance P to the neurokinin-1 (NK₁) receptor, which is a G-protein coupled receptor (GPCR). This interaction is central to the emetic (vomiting) reflex.

G cluster_0 Normal Signaling cluster_1 Inhibition by Maropitant SP Substance P NK1 NK₁ Receptor (GPCR) SP->NK1 Gq Gq Protein Activation NK1->Gq PLC PLC Activation Gq->PLC IP3 ↑ IP₃ / DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Emesis Emetic Reflex Ca->Emesis Maropitant Maropitant NK1_B NK₁ Receptor (GPCR) Maropitant->NK1_B Block Binding Site Blocked NK1_B->Block NoSignal No Downstream Signal Block->NoSignal SP2->NK1_B Cannot Bind

Figure 2: Mechanism of NK₁ receptor antagonism by Maropitant.

Conclusion

This compound is a highly valuable and strategically important building block for pharmaceutical synthesis. Its utility is clearly demonstrated in the efficient, multi-step synthesis of the NK₁ receptor antagonist Maropitant. The protocols provided herein offer a reliable pathway for researchers to synthesize this key intermediate and carry it forward to a complex, biologically active molecule. The distinct steric and electronic features of this aldehyde ensure its continued relevance in the design and development of novel therapeutics.

References

Application Notes and Protocols for the Use of 5-(tert-Butyl)-2-methoxybenzaldehyde as a Precursor for Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of 5-(tert-Butyl)-2-methoxybenzaldehyde in Fluorescent Sensor Design

In the landscape of chemical biology and materials science, the development of sensitive and selective fluorescent sensors is paramount for visualizing and quantifying specific analytes in complex environments. The choice of the foundational molecular scaffold is a critical determinant of the final probe's efficacy. This compound emerges as a precursor of significant interest due to its unique structural attributes. The aldehyde functional group provides a reactive handle for the straightforward construction of Schiff bases, a class of compounds renowned for their utility in fluorescent chemosensors.

The presence of the methoxy group (-OCH₃) and the bulky tert-butyl group (-C(CH₃)₃) are not merely passive substituents. The methoxy group can participate in the electronic landscape of the resulting fluorophore and can also act as a potential coordination site for metal ions. The tert-butyl group, on the other hand, enhances the lipophilicity of the molecule, which can be advantageous for applications requiring membrane permeability.[1] Furthermore, its bulkiness can introduce steric constraints that may fine-tune the selectivity of the sensor for a particular analyte. These features make this compound a versatile building block for creating bespoke fluorescent probes.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorescent sensors derived from this compound. We will delve into the synthetic protocols, characterization, and application of a representative Schiff base fluorescent sensor for the detection of metal ions, a common application for this class of probes.

PART 1: Synthesis of a Schiff Base Fluorescent Sensor

The synthesis of a fluorescent sensor from this compound is typically achieved through a condensation reaction with a primary amine. The choice of the amine is critical as it will significantly influence the photophysical properties and the analyte selectivity of the final sensor. For this protocol, we will use ethylenediamine as a readily available and effective linking unit to create a symmetric Schiff base.

Synthetic Scheme

The reaction involves the condensation of two equivalents of this compound with one equivalent of ethylenediamine to form the Schiff base ligand, hereafter referred to as L .

Figure 1: General synthetic workflow for the Schiff base probe L.
Detailed Synthesis Protocol for L

This protocol describes the synthesis of a Schiff base fluorescent probe (L ) by reacting this compound with ethylenediamine in a 2:1 molar ratio.

Reagents and Materials:

  • This compound (MW: 192.25 g/mol )

  • Ethylenediamine (MW: 60.10 g/mol )

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol, 0.385 g) in 20 mL of absolute ethanol.

  • To this solution, add a solution of ethylenediamine (1.0 mmol, 0.060 g, ~67 µL) in 10 mL of absolute ethanol dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base product should form.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure Schiff base probe L .

  • For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Rationale for Experimental Choices:

  • Solvent: Absolute ethanol is an excellent solvent for both reactants and facilitates the removal of water, a byproduct of the condensation reaction, thus driving the equilibrium towards the product.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction and increases the reaction rate.

PART 2: Characterization of the Synthesized Probe

A thorough characterization of the synthesized probe L is essential to confirm its identity and purity.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the synthesized Schiff base. The disappearance of the aldehyde proton signal (~9.8-10.5 ppm) and the appearance of the imine proton signal (-CH=N-) (~8.0-8.5 ppm) in the ¹H NMR spectrum are key indicators of successful Schiff base formation.

  • FT-IR Spectroscopy: To identify the characteristic functional groups. The disappearance of the C=O stretching band of the aldehyde (~1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (~3300-3500 cm⁻¹), along with the appearance of the C=N stretching band of the imine (~1600-1650 cm⁻¹), confirms the formation of the Schiff base.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe and further confirm its identity.

Photophysical Properties

The photophysical properties of the probe should be characterized in a suitable solvent, such as a mixture of DMSO and water, which is often used for biological applications.

PropertyExpected ValueMethod of Determination
Excitation Maximum (λex) ~350 - 400 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~450 - 500 nmFluorescence Spectroscopy
Stokes Shift ~100 nmCalculation (λem - λex)
Quantum Yield (Φ) Low (e.g., < 0.1) in the absence of analyteComparative method using a standard (e.g., quinine sulfate)

Note: The exact photophysical properties will depend on the solvent and the specific structure of the synthesized probe. The values provided are representative for this class of compounds.

PART 3: Application in Metal Ion Sensing

Schiff base ligands are well-known for their ability to form stable complexes with metal ions, leading to significant changes in their fluorescence properties. This phenomenon, often termed chelation-enhanced fluorescence (CHEF), forms the basis of their application as fluorescent sensors.

Sensing Mechanism

In the free Schiff base ligand (L ), the fluorescence is typically weak due to non-radiative decay processes such as photoinduced electron transfer (PET) and C=N isomerization. Upon binding to a metal ion, the conformational flexibility of the ligand is restricted, and the PET process may be inhibited. This leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal for the detection of the metal ion.

G cluster_0 Free Probe (L) cluster_1 Probe-Metal Complex (L-Mⁿ⁺) A Low Fluorescence (PET, C=N isomerization) B High Fluorescence (CHEF, rigidity) A->B + Metal Ion (Mⁿ⁺) B->A - Metal Ion (e.g., with EDTA)

Figure 2: General mechanism of chelation-enhanced fluorescence (CHEF).
Protocol for Metal Ion Detection

Stock Solutions:

  • Probe Stock Solution: Prepare a 1 mM stock solution of the synthesized probe L in DMSO.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal salts (e.g., AlCl₃, ZnCl₂, FeCl₃, CuCl₂, etc.) in deionized water.

Fluorescence Titration:

  • In a quartz cuvette, place 2 mL of a suitable buffer solution (e.g., 10 mM HEPES in a 1:1 DMSO/water mixture, pH 7.4).

  • Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM.

  • Record the initial fluorescence spectrum of the probe solution (excitation at its λex).

  • Add increasing amounts of a specific metal ion stock solution to the cuvette (e.g., in 1-2 µL increments).

  • After each addition, mix the solution thoroughly and record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.

Selectivity Study:

To assess the selectivity of the probe for a particular metal ion, repeat the fluorescence measurement with a range of different metal ions at a fixed concentration (e.g., 5-10 equivalents relative to the probe concentration). A significant fluorescence enhancement in the presence of only one or a few metal ions indicates high selectivity.

Conclusion

This compound serves as an excellent and versatile precursor for the synthesis of novel fluorescent sensors. The straightforward Schiff base condensation reaction allows for the facile incorporation of this building block into a variety of molecular architectures. The resulting probes, with their tunable photophysical properties and potential for selective analyte binding, hold great promise for applications in chemical biology, environmental monitoring, and drug discovery. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable chemical intermediate.

References

Application Note: Molecular Weight Control in Poly(phenylene vinylene) Synthesis via End-Capping with 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

AN-CP2025-01

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and application of functional organic polymers.

Abstract: The precise control of molecular weight is a critical parameter in the synthesis of conjugated polymers, directly influencing their solubility, processability, and optoelectronic properties. This guide details a scientifically robust protocol for synthesizing poly(p-phenylene vinylene) (PPV) derivatives using the Gilch polymerization route, a common precursor method for obtaining high molecular weight PPVs.[1][2] A key focus of this document is the strategic use of 5-(tert-Butyl)-2-methoxybenzaldehyde as an end-capping agent to regulate chain length. The bulky tert-butyl and electron-donating methoxy substituents on this mono-aldehyde offer a dual benefit: terminating the polymer chain growth and imparting enhanced solubility to the final polymer.

Introduction and Scientific Rationale

Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of conjugated polymers, renowned for their bright fluorescence and semiconducting properties, which make them ideal candidates for light-emitting diodes (LEDs) and photovoltaic devices.[3] Several synthetic strategies exist, including Wittig-type couplings and Heck coupling reactions, but precursor routes like the Gilch polymerization are particularly effective for achieving high molecular weight polymers.[2][3][4]

The Gilch route involves the base-induced 1,6-elimination of a 1,4-bis(halomethyl)benzene monomer to form a highly reactive p-quinodimethane intermediate.[5][6] This intermediate rapidly polymerizes via a predominantly radical chain-growth mechanism to yield a soluble precursor polymer, which is later converted to the final conjugated PPV through thermal elimination.[5][6][7]

However, uncontrolled polymerization can lead to excessively high molecular weights or even insoluble gels, complicating purification and device fabrication.[2][5] End-capping is a powerful strategy to mitigate this by introducing a monofunctional reagent that reacts with the growing polymer chain, effectively terminating its propagation.[8][9]

Causality of Experimental Choice:

This compound is selected as the end-capping reagent for several strategic reasons:

  • Monofunctional Aldehyde: The single aldehyde group can react with a growing polymer chain end, but cannot propagate the polymerization further, ensuring termination.

  • Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance. This not only makes the end-capped polymer chains less prone to aggregation but also enhances their solubility in common organic solvents.

  • Solubilizing Methoxy Group: The methoxy group is a well-known solubilizing substituent in conjugated polymer design, further improving the processability of the final material.

This application note provides a detailed protocol for the synthesis of a soluble PPV derivative, poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), demonstrating how the addition of this compound can be used to control its molecular weight.

Reaction Scheme and Mechanism

The overall synthesis involves the polymerization of the MEH-PPV monomer, 1,4-bis(chloromethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene, initiated by potassium tert-butoxide. The chain growth is then terminated by the introduction of the end-capping agent.

Figure 1: Gilch Polymerization and End-Capping Reaction scheme showing the Gilch polymerization of a substituted xylylene dichloride to form MEH-PPV, and the subsequent end-capping reaction with this compound.

The reaction proceeds via the in-situ formation of a p-quinodimethane monomer, which is the active propagating species.[2] The polymerization is believed to proceed through a diradical mechanism.[6][7] The mono-aldehyde end-capper reacts with a chain end, preventing further monomer addition.

Experimental Protocol

This protocol describes the synthesis of MEH-PPV with and without an end-capping agent for comparative analysis.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
1,4-Bis(chloromethyl)-2-methoxy-5-(2-ethylhexyloxy)benzeneSynthesis Grade (>98%)Sigma-AldrichThe monomer for MEH-PPV.
This compound>97%Sigma-Aldrich, SCBT[10][11]End-capping reagent.
Potassium tert-butoxide (KOtBu)1.0 M solution in THFSigma-AldrichBase for polymerization. Handle under inert gas.
TolueneAnhydrous, >99.8%Sigma-AldrichReaction solvent.
MethanolACS Reagent GradeFisher ScientificUsed for polymer precipitation.
Schlenk Flasks and Line--For maintaining an inert atmosphere.
Magnetic Stirrer with Hotplate---
Syringes and Needles--For transfer of anhydrous reagents.
Step-by-Step Synthesis of End-Capped MEH-PPV

Note: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques to prevent side reactions with oxygen and moisture.

  • Monomer Preparation:

    • In a 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 1.00 g (2.88 mmol) of 1,4-bis(chloromethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene in 100 mL of anhydrous toluene.

    • In a separate 10 mL Schlenk flask, prepare a solution of the end-capping agent by dissolving 55.4 mg (0.288 mmol, 0.1 eq.) of this compound in 5 mL of anhydrous toluene. The molar ratio of the end-capper can be varied to target different molecular weights.

  • Polymerization Initiation:

    • Cool the monomer solution to 0 °C using an ice bath.

    • While stirring vigorously, add 15 mL of 1.0 M potassium tert-butoxide solution in THF (15.0 mmol, ~5.2 eq.) dropwise to the monomer solution over 30 minutes using a syringe.

    • Rationale: Slow addition of the base is crucial to control the reaction rate and prevent premature gelation. A large excess of base ensures complete dehydrohalogenation to form the reactive intermediate.[2]

  • End-Capping Procedure:

    • Allow the polymerization to proceed at 0 °C for 2 hours. The solution will become viscous and develop a yellow-green fluorescence.

    • After 2 hours, add the entire solution of this compound to the reaction mixture via cannula transfer.

    • Allow the reaction to stir for an additional 1 hour at 0 °C, then warm to room temperature and stir for another 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 10 mL of methanol.

    • Precipitate the polymer by pouring the reaction mixture into 500 mL of vigorously stirring methanol in a beaker. A fibrous, orange-red solid should form.

    • Collect the polymer by vacuum filtration.

    • Wash the solid extensively with methanol (3 x 100 mL) to remove unreacted monomer and salts.

    • Redissolve the polymer in a minimal amount of toluene or THF (~50 mL) and re-precipitate into 500 mL of methanol. This step is critical for removing low molecular weight oligomers.

    • Collect the purified polymer by vacuum filtration and dry under high vacuum at 40 °C overnight.

  • Control Experiment (No End-Capper):

    • Repeat steps 1-4 exactly as described, but omit the addition of the this compound solution in step 3.

Characterization and Expected Results

The resulting polymers should be characterized to confirm their structure, molecular weight, and optical properties.

PropertyExpected Result (No End-Capper)Expected Result (End-Capped)
Appearance Orange-red fibrous solidOrange-red fibrous solid
Yield 60-80%60-80%
Solubility Soluble in Toluene, THF, ChloroformHighly soluble in Toluene, THF, Chloroform
Mn (GPC) > 200,000 g/mol 50,000 - 150,000 g/mol
PDI (GPC) 2.5 - 4.02.0 - 3.0
¹H NMR Broad peaks in aromatic/vinylic regionSimilar broad peaks, plus sharp signals for tert-butyl (~1.3 ppm) and methoxy (~3.8 ppm) end-groups.
λ_max (abs) ~490-500 nm (in THF)~490-500 nm (in THF)
λ_max (em) ~530-550 nm (in THF)~530-550 nm (in THF)

Analysis Justification:

  • Gel Permeation Chromatography (GPC): This is the most crucial technique for demonstrating the effect of the end-capper.[12] A significant reduction in the number-average molecular weight (Mn) and a narrower polydispersity index (PDI) are expected for the end-capped polymer.[13][14] GPC calibrated with polystyrene standards is commonly used, though absolute molecular weights can be obtained with light scattering detectors.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the successful incorporation of the end-capper. The ratio of the integration of the sharp tert-butyl signal from the end-group to the broad signals of the polymer backbone can be used to estimate the Mn, providing a valuable comparison to GPC data.[13]

  • UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques characterize the optoelectronic properties. The absorption (λ_max) and emission (λ_max) maxima are not expected to change significantly with the addition of the end-capper, as these properties are primarily determined by the conjugated backbone of the polymer.

Experimental Workflow Diagram

The following diagram outlines the complete process from reagent preparation to final polymer characterization.

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization (Inert Atmosphere) cluster_purification 3. Work-up & Purification cluster_analysis 4. Characterization Monomer Dissolve Monomer in Anhydrous Toluene Init Cool Monomer Solution to 0 °C Monomer->Init EndCap Dissolve End-Capper in Anhydrous Toluene AddEndCap Add End-Capper Solution EndCap->AddEndCap Base Prepare KOtBu Solution AddBase Add KOtBu Dropwise (Initiate Polymerization) Base->AddBase Init->AddBase Polymerize Stir for 2 hours at 0 °C AddBase->Polymerize Polymerize->AddEndCap React Stir and Warm to Room Temp AddEndCap->React Quench Quench with Methanol React->Quench Precipitate1 Precipitate into Methanol Quench->Precipitate1 Filter1 Collect via Filtration Precipitate1->Filter1 Reprecipitate Redissolve & Reprecipitate Filter1->Reprecipitate Dry Dry Under Vacuum Reprecipitate->Dry GPC GPC Analysis (Mn, Mw, PDI) Dry->GPC NMR NMR Spectroscopy (Structure, End-Groups) Dry->NMR Optical UV-Vis / PL (Optical Properties) Dry->Optical

References

Application Note: A Detailed Protocol for the Synthesis of a Fluorescent Dye Intermediate from 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-(tert-Butyl)-2-methoxybenzaldehyde is a highly versatile aromatic aldehyde that serves as a crucial building block in the synthesis of functionalized molecules for various industries, including pharmaceuticals, fragrances, and materials science.[1] Its unique substitution pattern—a bulky tert-butyl group providing solubility and photostability, and a methoxy group acting as an electron-donating entity—makes it an excellent precursor for dye intermediates.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of a chalcone-type dye intermediate, ethyl 2-cyano-3-(5-(tert-butyl)-2-methoxyphenyl)acrylate, via a base-catalyzed Knoevenagel condensation. We delve into the scientific rationale behind the procedural choices, offer troubleshooting guidance, and present a clear workflow for researchers in dye chemistry and materials development.

Introduction: The Strategic Choice of this compound

The development of novel dyes and fluorescent probes requires precursors that offer both synthetic versatility and desirable photophysical properties. This compound (CAS 85943-26-6) is an ideal starting material for this purpose.[2][3] The aldehyde functional group is highly reactive towards carbon-carbon bond-forming reactions, providing a direct route to extend conjugation and create chromophoric systems.[4]

The Knoevenagel condensation, a classic reaction between a carbonyl compound and an active methylene compound, is an exceptionally efficient method for creating α,β-unsaturated systems, which are foundational structures in many dyes.[5] By reacting this compound with an active methylene compound like ethyl cyanoacetate, we can synthesize a push-pull chromophore. In this system, the methoxy group on the benzaldehyde ring acts as an electron-donating group (the "push"), while the cyano and ester groups on the acrylate moiety act as electron-withdrawing groups (the "pull"). This electronic arrangement is known to induce significant intramolecular charge transfer, a key feature for developing compounds with strong light absorption and fluorescence.[6]

This protocol details a reliable and reproducible method for this synthesis, intended for professionals in chemical synthesis and drug development.

Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(5-(tert-butyl)-2-methoxyphenyl)acrylate

This section provides a detailed methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/MaterialGradeSupplier Recommendation
This compound≥97% PuritySigma-Aldrich, ChemScene[7][8]
Ethyl cyanoacetateReagent Grade, ≥98%Major Chemical Suppliers
PiperidineReagent Grade, ≥99%Major Chemical Suppliers
Ethanol (Absolute)Anhydrous, 200 proofMajor Chemical Suppliers
Diethyl EtherAnhydrousMajor Chemical Suppliers
HexanesACS GradeMajor Chemical Suppliers
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-house
Brine (Saturated NaCl Solution)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Major Chemical Suppliers
Equipment Specification -
Round-bottom flask100 mL-
Reflux condenser--
Magnetic stir plate with heating mantle--
Separatory funnel250 mL-
Rotary evaporator--
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-
Safety Precautions
  • This compound: May cause an allergic skin reaction (H317) and is toxic to aquatic life with long-lasting effects (H411). Avoid skin contact and release to the environment.[9]

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Ethyl cyanoacetate: Harmful if swallowed. Causes skin and eye irritation.

  • Action: Wear nitrile gloves, safety goggles, and a lab coat at all times. Handle piperidine with extreme care in the fume hood.

Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.92 g, 10.0 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add 20 mL of absolute ethanol to the flask and stir until the aldehyde is fully dissolved. To this solution, add ethyl cyanoacetate (1.24 g, 1.1 mL, 11.0 mmol, 1.1 equiv.).

  • Catalyst Addition: Add piperidine (0.085 g, 0.1 mL, 1.0 mmol, 0.1 equiv.) to the reaction mixture dropwise using a syringe.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours. Spot the starting aldehyde and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, UV-active product spot indicate completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Transfer the mixture to a 250 mL separatory funnel and dilute with 50 mL of diethyl ether. Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or low-melting solid, can be purified by recrystallization from a minimal amount of hot ethanol or by flash column chromatography on silica gel (using a gradient eluent of Hexanes:Ethyl Acetate) to yield the pure dye intermediate.

Scientific Rationale and Mechanism

The success of this synthesis hinges on the principles of the Knoevenagel condensation. The choice of a weak base catalyst, like piperidine, is critical. A strong base could potentially hydrolyze the ester group of ethyl cyanoacetate or promote self-condensation of the aldehyde. Piperidine is basic enough to deprotonate the highly acidic α-carbon of ethyl cyanoacetate (pKa ≈ 11) but not so basic as to cause unwanted side reactions.

The mechanism proceeds as follows:

  • Carbanion Formation: Piperidine abstracts a proton from the α-carbon of ethyl cyanoacetate, creating a resonance-stabilized carbanion.

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of this compound.

  • Aldol-type Adduct: This attack forms an intermediate alkoxide (a β-hydroxy adduct).

  • Dehydration: The alkoxide is protonated by the conjugate acid of piperidine or ethanol, and a subsequent E1cB-type elimination of a water molecule occurs, driven by the formation of a stable, conjugated π-system. This final step is typically irreversible and drives the reaction to completion.

G Reactants 1. Combine Reactants & Catalyst in Ethanol Reaction 2. Heat to Reflux (80°C, 2-4h) Reactants->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Quench & Extract Monitor->Workup Purify 5. Concentrate & Purify (Recrystallization) Workup->Purify Characterize 6. Characterize Product (NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols for 5-(tert-Butyl)-2-methoxybenzaldehyde in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for researchers, perfumers, and formulation scientists on the application of 5-(tert-Butyl)-2-methoxybenzaldehyde (CAS No. 85943-26-6) in fragrance formulations. It outlines the compound's physicochemical properties, olfactory profile, and performance characteristics. Detailed protocols for sensory evaluation, incorporation into fragrance accords, and stability testing are provided to facilitate its effective use. The causality behind experimental choices is explained to ensure a deep understanding of the formulation process. Safety, regulatory considerations, and blending strategies are also discussed to provide a comprehensive framework for its application in fine fragrances and consumer products.

Introduction and Chemical Profile

This compound is a substituted aromatic aldehyde that offers a unique olfactory profile for modern perfumery. Aromatic aldehydes have been foundational to fragrance creation since the early 20th century, valued for their ability to impart brightness, complexity, and lift to a composition. This particular molecule, with its bulky tert-butyl group and a methoxy substituent on the benzene ring, presents distinct characteristics that differentiate it from more common benzaldehydes. Understanding its fundamental properties is the first step in harnessing its potential.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, formulation, and stability assessment.

PropertyValueSource
CAS Number 85943-26-6[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Appearance Pale yellow oil to pale yellow semi-solid[2]
Melting Point 32 °C[2]
Boiling Point 128 °C @ 3.5 Torr[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Purity Typically >97%[3]
Synthesis Overview

A common synthetic route to this compound involves the formylation of 1-tert-butyl-4-methoxybenzene. One documented method utilizes hexamethylenetetramine in trifluoroacetic acid, followed by purification via flash silica gel chromatography. This process underscores its classification as a synthetic aroma chemical, which allows for high purity and consistency, crucial factors for quality control in fragrance manufacturing.

Olfactory Profile and Performance

The olfactory character of an aroma chemical is its most critical attribute. The unique substitution pattern of this compound results in a complex and tenacious scent profile.

Sensory Description

While a detailed, universally recognized olfactory pyramid (top, middle, base notes) is not formally published, evaluation from available literature and chemical intuition suggests the following characteristics:

  • Overall Impression: A warm, sweet, and complex aroma with distinct woody and floral undertones. A patent for a structurally similar compound, 2,4-di-tertiary-butyl-5-methoxy benzaldehyde, describes a "mild but very persistent musk-like odor," suggesting that our target molecule may also possess subtle musk facets that contribute to its depth and tenacity.

  • Key Descriptors: Sweet, woody, floral, powdery, and potentially a hint of almond or cherry characteristic of benzaldehydes, but softened and rounded by the other substituents.

  • Contribution to a Blend: It is expected to act as a heart-to-base note, providing warmth, richness, and substantivity to a fragrance. Its complexity allows it to function as a modifier, bridging floral and woody accords, and adding an elegant, powdery depth.

Tenacity and Substantivity

The molecular weight (192.25 g/mol ) and structure suggest good tenacity. The bulky tert-butyl group can enhance its substantivity on skin and other substrates, making it a valuable component for increasing the longevity of a fragrance. Its performance should be formally evaluated on a smelling strip over a period of at least 48 hours to determine its evaporation curve.

Application in Fragrance Formulation

The successful incorporation of this compound into a fragrance requires a systematic approach, from initial sensory evaluation to complex accord development and stability testing in the final product base.

Workflow for Fragrance Ingredient Evaluation

The following workflow provides a logical progression for assessing a new aroma chemical like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Accord Development cluster_2 Phase 3: Application & Stability A Material Acquisition (CAS: 85943-26-6) B Olfactory Evaluation (10% in EtOH on smelling strip) A->B C Record Descriptors & Tenacity (Time-course evaluation) B->C D Simple Blending Trials (e.g., with florals, woods, musks) C->D Proceed if profile is promising E Evaluate Synergies & Dosage (Establish effective use levels) D->E F Develop Complex Accords (e.g., Floral-Woody, Amber) E->F G Incorporate into Product Base (e.g., Fine Fragrance, Lotion) F->G Incorporate final accord H Accelerated Stability Testing (Temperature, Light, pH) G->H I Final Sensory Panel Review (Evaluate performance in-use) H->I

Caption: Workflow for evaluation and incorporation of a new aroma chemical.

Protocol for Preliminary Olfactory Evaluation

Objective: To characterize the olfactory profile and tenacity of this compound.

Materials:

  • This compound

  • Ethanol (perfumer's grade, odorless)

  • Glass beakers and graduated cylinders

  • Smelling strips (blotters)

  • Blotter holders

  • Olfactory evaluation booth with controlled airflow and neutral odor

Procedure:

  • Preparation of Solution: Prepare a 10% (w/w) solution of this compound in ethanol. Ensure the material is fully dissolved. Causality: A 10% dilution is a standard starting point for evaluating raw materials, preventing olfactory fatigue and providing a clearer perception of the scent profile.

  • Dipping: Dip the narrow end of a smelling strip into the solution to a depth of approximately 1 cm. Allow excess liquid to drip off.

  • Initial Evaluation (Top Notes): Immediately after dipping, wave the blotter about 2-3 inches from the nose. Do not sniff directly. Record the initial impressions. Note any sharp, volatile, or fleeting characteristics.

  • Time-Course Evaluation (Heart and Base Notes): Place the blotter in a holder and evaluate it at regular intervals: 5 minutes, 30 minutes, 1 hour, 4 hours, 8 hours, 24 hours, and 48 hours.

  • Data Recording: At each time point, record detailed sensory descriptors (e.g., sweet, woody, floral, powdery, spicy, animalic), perceived intensity (on a scale of 1-5), and any changes in character. The final time point at which the characteristic odor is still clearly perceptible is its tenacity.

Blending and Accord Development

Based on its warm, sweet-woody, and floral-musk profile, this compound is a versatile blending component.

  • Synergistic Accords:

    • Floral Bouquets: Use at low dosages (0.1-1.0%) to enhance the richness and warmth of white floral notes like jasmine, tuberose, and ylang-ylang. It can provide a powdery, substantive backdrop.

    • Woody/Amber Compositions: It can act as a bridge between sandalwood, cedarwood, and ambery notes (e.g., Ambroxan, Iso E Super). Its sweetness can soften the dryness of certain woods and enhance the resinous qualities of amber materials.

    • Musk Accords: The potential musk facet makes it an excellent companion for synthetic musks (e.g., Galaxolide, Tonalid), where it can add complexity and a warm, skin-like effect.

  • Considerations: As an aldehyde, it has the potential to be overpowering. Start with low concentrations and incrementally increase to find the desired effect. Its intensity requires careful balancing to avoid dominating the fragrance.

Stability and Performance in Product Bases

The stability of a fragrance ingredient is critical for the shelf-life and consumer acceptance of the final product. Aldehydes, in particular, can be reactive in certain environments.

Potential Stability Issues
  • Oxidation: The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This can alter the scent profile and potentially lower the pH of the product.

  • Schiff Base Formation: Aldehydes can react with primary amines (present in some raw materials like methyl anthranilate) to form Schiff bases. This often results in a significant color change (darkening to yellow or brown) and a shift in the odor profile.

  • pH Sensitivity: The stability of the molecule may be compromised in highly acidic or alkaline conditions, which are common in some personal care products (e.g., soaps, acid cleaners).

Protocol for Accelerated Stability Testing

Objective: To assess the stability of this compound in a target product base (e.g., hydroalcoholic solution, lotion, soap).

Materials:

  • Test fragrance oil containing a known percentage of this compound.

  • Control fragrance oil (identical composition but without the test molecule).

  • Target product bases (e.g., 80% ethanol/20% water for fine fragrance; unfragranced lotion base).

  • Glass containers with airtight seals, suitable for the product base.

  • Controlled environment chambers (e.g., ovens, UV light cabinets, refrigerators).

  • pH meter, viscometer, colorimeter (optional but recommended).

Procedure:

  • Sample Preparation: Prepare samples of the product base fragranced with both the test and control oils at the desired final concentration. Fill the samples into the final intended packaging if possible, or into inert glass containers.

  • Initial Analysis (Time Zero): For each sample, document the initial characteristics:

    • Color: Visual assessment or colorimeter reading.

    • Odor: Sensory evaluation by a trained panelist.

    • pH: For aqueous-based products.

    • Viscosity: For lotions and gels.

  • Storage Conditions: Place sets of test and control samples under various stress conditions:

    • Elevated Temperature: 40-45°C for 1, 2, and 3 months (to simulate 1-2 years of shelf life).

    • Light Exposure: In a UV light cabinet for a specified duration (e.g., 10 hours continuous exposure).

    • Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at room temperature (25°C).

    • Control: Store one set of samples at room temperature (20-25°C) in the dark.

  • Periodic Evaluation: At set intervals (e.g., 1 month, 2 months, 3 months for accelerated testing), remove a sample from each condition and let it equilibrate to room temperature.

  • Analysis: Re-evaluate the color, odor, pH, and viscosity, and compare the results to the Time Zero data and the control samples. Note any discoloration (especially yellowing or browning), scent degradation or alteration, phase separation, or changes in consistency.

Safety and Regulatory Considerations

Ensuring the safety of fragrance ingredients is paramount. A thorough understanding of the toxicological profile and regulatory landscape is essential before commercial application.

Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Skin Sensitization (H317): May cause an allergic skin reaction.[1]

  • Hazardous to the Aquatic Environment (H411): Toxic to aquatic life with long-lasting effects.[1]

Implications for Formulation: The classification as a skin sensitizer (Skin Sens. 1) is a critical consideration.[1] This means the material has the potential to elicit an allergic response upon dermal contact in susceptible individuals. Therefore, its concentration in consumer products must be carefully managed. The Research Institute for Fragrance Materials (RIFM) conducts safety assessments for many fragrance ingredients. While a specific assessment for this molecule was not found, assessments for structurally related materials like p-methoxybenzaldehyde establish a No Expected Sensitization Induction Level (NESIL) based on toxicological data.[4] In the absence of specific data for this compound, a conservative approach to its use level is warranted.

Regulatory Compliance

All fragrance formulations must comply with the standards set by the International Fragrance Association (IFRA). While this compound may not be explicitly named in the current IFRA Standards, formulators must adhere to the principles of quantitative risk assessment (QRA) for skin sensitization. This involves ensuring that the cumulative exposure to sensitizing ingredients in a finished product does not exceed safe levels. It is the responsibility of the formulator to ensure that the final product is safe for consumer use and complies with all regional regulations (e.g., EU Cosmetics Regulation, FDA regulations).

Conclusion

This compound is a promising synthetic aroma chemical with a complex and appealing olfactory profile characterized by sweet, woody, and floral-musk notes. Its good tenacity makes it suitable as a heart-to-base note in a variety of fragrance types. As an aldehyde, careful consideration must be given to its reactivity and stability within a formulation, particularly concerning oxidation and Schiff base formation. The primary toxicological concern is its potential for skin sensitization, which necessitates careful dosage control in accordance with safety assessment principles and regulatory guidelines. The protocols and data presented in this guide provide a robust framework for researchers and perfumers to explore the full potential of this intriguing molecule in the creation of innovative and memorable fragrances.

References

HPLC method for analyzing 5-(tert-Butyl)-2-methoxybenzaldehyde purity

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purity Determination of 5-(tert-Butyl)-2-methoxybenzaldehyde by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a key intermediate and building block in organic synthesis, notably used in the preparation of conjugated polymers and highly selective fluorescent sensors.[1][2] Its aromatic aldehyde structure also lends it to applications in the fragrance and pharmaceutical industries.[2] Given its role in the synthesis of high-value downstream products, the purity of this compound is a critical quality attribute that directly impacts reaction yield, impurity profiles, and the final product's performance.

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound purity. The described protocol is designed for researchers, quality control analysts, and drug development professionals, providing a framework for accurate assessment and ensuring the material's suitability for its intended use. The methodology is grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621> and incorporates validation concepts from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure trustworthiness and scientific validity.[3][4]

Principle of the Method: Causality in Experimental Design

The separation is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.

  • Analyte Characteristics : this compound (MW: 192.25 g/mol , XLogP3-AA: 3.0) is a moderately non-polar molecule due to its aromatic ring and tert-butyl group.[5] This hydrophobicity makes it an ideal candidate for retention and separation on a non-polar stationary phase.

  • Stationary Phase Selection : A C18 (octadecylsilane) stationary phase is selected. The long alkyl chains of the C18 phase provide a strong hydrophobic environment, promoting differential partitioning of the target analyte and any potential impurities that may vary in polarity. This choice is standard for the analysis of benzaldehyde derivatives and other aromatic compounds.[6][7]

  • Mobile Phase Selection : A gradient elution using water and acetonitrile is employed. Acetonitrile is a common organic modifier in RP-HPLC that offers low viscosity and good UV transparency. A gradient, starting with a higher proportion of water and increasing the acetonitrile concentration over time, ensures that both more polar impurities (eluting early) and more non-polar impurities (eluting late) are effectively separated and eluted from the column as sharp peaks.

  • Detector Selection : The presence of a benzaldehyde chromophore (an aromatic ring conjugated with a carbonyl group) makes the molecule a strong absorber of ultraviolet (UV) light.[8] A UV detector is therefore a robust and sensitive choice for this analysis. The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds, though it is recommended to determine the absorbance maximum experimentally using a photodiode array (PDA) detector for optimal sensitivity.

Materials and Instrumentation

Reagents and Materials

  • This compound Reference Standard (Purity ≥99.5%)

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Methanol (HPLC Grade, for cleaning)

  • 0.45 µm membrane filters (for solvent and sample filtration)

Instrumentation

  • HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler/Injector

    • Column Thermostat

    • UV/Vis or Photodiode Array (PDA) Detector

  • Analytical Balance (0.01 mg readability)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • Chromatography Data System (CDS) for data acquisition and processing.

Experimental Protocol

Chromatographic Conditions

The quantitative data for the HPLC method are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 22 minutes
Preparation of Solutions

Mobile Phase Preparation

  • Filter Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) separately through a 0.45 µm membrane filter.

  • Degas the filtered solvents for 10-15 minutes using an ultrasonic bath or an online degasser.

  • Place the solvents in the appropriate reservoirs on the HPLC system.

Standard Solution Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of acetonitrile and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This is the Standard Stock Solution.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution Preparation (Concentration: ~0.5 mg/mL)

  • Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.

  • Follow steps 2-5 from the Standard Solution Preparation.

HPLC Analysis Workflow

The overall experimental workflow is depicted in the diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_sol Standard & Sample Solution Preparation sys_setup HPLC System Setup & Column Equilibration prep_sol->sys_setup prep_mp Mobile Phase Preparation & Degassing prep_mp->sys_setup sst System Suitability Test (SST) (Inject Standard 5x) sys_setup->sst check_sst Verify SST Criteria sst->check_sst check_sst->sys_setup SST Fail (Troubleshoot) analysis Inject Blank, Standard, and Sample Solutions check_sst->analysis SST Pass integrate Peak Integration & Identification analysis->integrate calculate Purity Calculation (Area Percent) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow from preparation to reporting.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is fit for purpose. This is a core principle of self-validating systems as described in pharmacopeial guidelines.[9] Inject the Standard Solution five (5) times and evaluate the results against the criteria in the table below.

ParameterAcceptance CriteriaRationale
Repeatability (%RSD) Relative Standard Deviation of peak area ≤ 2.0%Ensures the precision of the injection and detection system.[10]
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry, indicating good chromatographic performance and absence of silanol interactions.[11]
Theoretical Plates (N) ≥ 2000Demonstrates the efficiency of the column in separating components.

The system is suitable for analysis only if all criteria are met. If not, troubleshoot the system (e.g., check for leaks, prime pump, replace column) and repeat the SST.

Chromatographic Sequence
  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (acetonitrile) to ensure no carryover or system contamination.

  • Perform the System Suitability Test as described above.

  • Inject the Standard Solution once.

  • Inject the Sample Solution in duplicate.

  • Inject the Standard Solution again after every 10-15 sample injections to monitor system performance over time.

Data Analysis and Purity Calculation

The purity of this compound is calculated using the area percent method, which assumes that all impurities have a similar UV response at the detection wavelength.

  • Integrate all peaks in the chromatogram for the sample injection, excluding solvent front peaks.

  • Calculate the percentage purity using the following formula:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • The final result should be reported as the average of the duplicate sample injections.

Method Validation Principles (ICH Q2 Framework)

While this document provides a detailed protocol, a full validation study is required to formally qualify the method for use in a regulated environment.[4][12] Key validation parameters to be assessed would include:

  • Specificity : The ability to unequivocally assess the analyte in the presence of expected impurities and degradation products. This is typically demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) and ensuring the main peak is free from co-eluting impurities (peak purity analysis using a PDA detector).

  • Linearity : Demonstrating a direct proportional relationship between concentration and detector response. This involves preparing at least five concentrations of the reference standard across a specified range (e.g., 50% to 150% of the nominal concentration) and evaluating the correlation coefficient (r² ≥ 0.999) of the calibration curve.[13]

  • Accuracy : The closeness of the test results to the true value. It is typically assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision : Assessed at two levels:

    • Repeatability (Intra-assay precision) : The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision : The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Range : The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate), demonstrating its reliability for routine use.

Conclusion

The RP-HPLC method detailed in this application note provides a precise, reliable, and robust means for determining the purity of this compound. The use of a standard C18 column and a simple acetonitrile/water mobile phase makes the method readily transferable to most analytical laboratories. By incorporating system suitability tests based on authoritative guidelines, the protocol ensures that the chromatographic system is performing adequately before sample analysis, guaranteeing the integrity and trustworthiness of the generated data. This method is well-suited for quality control, stability testing, and research applications where accurate purity assessment is paramount.

References

Application Note: LC-MS Protocol for Reaction Monitoring of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for monitoring chemical reactions involving 5-(tert-Butyl)-2-methoxybenzaldehyde using Liquid Chromatography-Mass Spectrometry (LC-MS). Real-time tracking of reaction progress provides invaluable insights into kinetics and mechanisms, facilitating the optimization of synthetic procedures.[1] This guide offers a robust framework for researchers, scientists, and professionals in drug development to establish a reliable LC-MS method for the analysis of this aromatic aldehyde and its derivatives. The protocol is designed to be a self-validating system, emphasizing the rationale behind experimental choices to ensure scientific integrity.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and functional materials.[2] Its chemical structure, featuring a benzaldehyde core with tert-butyl and methoxy substitutions, presents unique analytical challenges. Effective reaction monitoring is crucial for understanding reaction kinetics, identifying intermediates, and determining endpoints. LC-MS is an ideal technique for this purpose, offering high sensitivity and selectivity for the simultaneous analysis of multiple components in a complex reaction mixture.[3] This note will detail a specific LC-MS method, using the reduction of this compound to (5-(tert-butyl)-2-methoxyphenyl)methanol as a model reaction.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂--INVALID-LINK--[4]
Molecular Weight 192.25 g/mol --INVALID-LINK--[4]
IUPAC Name 5-tert-butyl-2-methoxybenzaldehyde--INVALID-LINK--[4]
Structure CC(C)(C)C1=CC(=C(C=C1)OC)C=O--INVALID-LINK--[4]
Boiling Point 128 °C at 3.5 Torr--INVALID-LINK--[5]
Polar Surface Area 26.3 Ų--INVALID-LINK--[4]

The presence of the aldehyde and methoxy groups provides sites for potential ionization, making the molecule suitable for electrospray ionization (ESI) mass spectrometry.

Experimental Workflow

The following diagram illustrates the general workflow for LC-MS reaction monitoring.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction_Mixture 1. Reaction Mixture Sampling Quenching 2. Quenching (if necessary) Reaction_Mixture->Quenching Dilution 3. Dilution Quenching->Dilution Filtration 4. Filtration Dilution->Filtration LC_Separation 5. Chromatographic Separation Filtration->LC_Separation MS_Detection 6. Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration 7. Peak Integration MS_Detection->Peak_Integration Quantification 8. Relative Quantification Peak_Integration->Quantification Kinetics_Plot 9. Reaction Kinetics Plot Quantification->Kinetics_Plot

Caption: General workflow for LC-MS reaction monitoring.

Detailed Protocol: Monitoring the Reduction of this compound

This protocol is optimized for monitoring the conversion of the aldehyde to the corresponding alcohol.

Sample Preparation

Proper sample preparation is critical to prevent instrument contamination and ensure accurate results.

  • Sampling: At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 200 µL) of a suitable solvent, such as acetonitrile, to stop the reaction. This step may need to be optimized based on the specific reaction conditions.

  • Dilution: Perform a serial dilution of the quenched sample with the mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration within the linear range of the instrument's detector. A starting dilution of 1:1000 is recommended.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Liquid Chromatography Parameters

The chromatographic method is designed to separate the starting material from the product and any potential byproducts.

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% formic acidAcidification aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic solvent for reverse-phase chromatography.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 2 µLA small volume to prevent column overloading.
Mass Spectrometry Parameters

The mass spectrometer is set to monitor the specific ions of the reactant and product.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Suitable for polar and semi-polar analytes.
Polarity PositiveFormic acid in the mobile phase promotes the formation of [M+H]⁺ ions.
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)SIM offers high sensitivity for target compounds. MRM provides higher specificity if a triple quadrupole instrument is available.[6]
Monitored Ions (m/z) Aldehyde: 193.12 ([M+H]⁺) Alcohol: 195.14 ([M+H]⁺)These are the expected protonated molecular ions for the starting material and product, respectively.
Capillary Voltage 3.5 kVTypical voltage for stable spray in ESI.
Source Temperature 120 °COptimizes desolvation.
Desolvation Gas Flow 600 L/hrFacilitates solvent evaporation.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the relative amounts of the starting material and product over time.

  • Peak Integration: Integrate the area under the curve for the chromatographic peaks corresponding to the m/z values of the aldehyde and alcohol.

  • Relative Quantification: Calculate the percentage of starting material remaining and product formed at each time point. This can be done by comparing the peak area of each analyte to the total peak area of both analytes.

  • Reaction Profile: Plot the percentage of each component against time to visualize the reaction progress and determine the reaction endpoint.

The following diagram illustrates the expected relationship between the reactant and product concentrations over time.

Reaction_Profile Expected Reaction Profile cluster_plot Time_0 Time Conc_0 Concentration t0 0 t1 t1 t2 t2 t3 t3 t4 t4 c100 100% c75 c75 c50 c50 c25 c25 c0 0% r0 r1 r0->r1  Reactant r2 r1->r2  Reactant r3 r2->r3  Reactant r4 r3->r4  Reactant p0 p1 p0->p1  Product p2 p1->p2  Product p3 p2->p3  Product p4 p3->p4  Product

Caption: Idealized reaction profile showing reactant and product concentration over time.

Troubleshooting

IssuePotential CauseSuggested Solution
No signal for analytes Incorrect m/z values, ionization issues, sample too diluteVerify calculated molecular weights. Optimize source parameters. Prepare a more concentrated sample.
Poor peak shape Column overloading, inappropriate mobile phase, column degradationDilute the sample. Adjust mobile phase composition. Replace the column.
High background noise Contaminated mobile phase or systemUse fresh, high-purity solvents. Flush the LC system.
Inconsistent retention times Pump issues, column temperature fluctuationsCheck for leaks and prime the pump. Ensure stable column heating.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS monitoring of reactions involving this compound. By following these guidelines, researchers can gain valuable insights into their chemical transformations, leading to improved process control and development. The principles outlined here can be adapted for a wide range of other reaction monitoring applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(tert-Butyl)-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to address the common challenges encountered in this synthetic process.

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Its structure, featuring an aldehyde, a methoxy group, and a bulky tert-butyl group, makes it a useful building block for complex molecules.[1] However, achieving high yields in its synthesis can be challenging. This guide will walk you through common synthetic routes, troubleshooting strategies, and optimized protocols.

Common Synthetic Routes for this compound

The most common method for synthesizing this compound is through the formylation of 4-tert-butylanisole. Several classical formylation reactions can be employed, with the Duff reaction being a frequently cited method.

The Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent to synthesize benzaldehydes.[2] This reaction typically requires a strongly electron-donating group on the aromatic ring, such as a hydroxyl or methoxy group, and formylation occurs preferentially at the ortho position.[2][3]

The electrophile in this reaction is an iminium ion generated from HMTA.[4] The reaction proceeds through an aminomethylation, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[2][4]

Other Formylation Methods

While the Duff reaction is common, other formylation reactions could be considered, although they may have their own limitations:

  • Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (like DMF) and phosphorus oxychloride to formylate electron-rich arenes.[5][6][7] It is a powerful tool but can be harsh for some substrates.[8][9]

  • Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols using chloroform and a strong base.[10][11][12] Its application to anisole derivatives is less common.

  • Ortho-Formylation with Paraformaldehyde and MgCl₂: This method provides a convenient way to achieve ortho-formylation of phenols and has been shown to be effective for substituted phenols.[13][14]

Troubleshooting Guide: Improving Yield and Purity

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Duff Reaction

Question: I am attempting the synthesis of this compound from 4-tert-butylanisole using the Duff reaction, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Duff reaction are a known issue, but several factors can be optimized.[15] Let's break down the potential causes and solutions:

Possible Cause 1: Sub-optimal Reaction Conditions

The temperature, reaction time, and choice of acid catalyst are critical.

  • Solution: A common procedure involves reacting 1-tert-butyl-4-methoxy-benzene with hexamethylenetetramine in trifluoroacetic acid (TFA) at 80°C for 16 hours, which has been reported to yield 68% of the desired product.[16] If using glacial acetic acid, the reaction may require higher temperatures (reflux) for an extended period.[17] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.

Possible Cause 2: Reagent Quality and Stoichiometry

Impurities in the starting materials or incorrect molar ratios can significantly hinder the reaction.

  • Solution:

    • Purity: Ensure that the 4-tert-butylanisole, hexamethylenetetramine, and acid are of high purity. Impurities in the starting material can lead to side reactions.[18][19]

    • Stoichiometry: A common protocol uses a 2:1 molar ratio of hexamethylenetetramine to 1-tert-butyl-4-methoxy-benzene.[16] Using an incorrect ratio can lead to incomplete reaction or the formation of side products.

Possible Cause 3: Inefficient Workup and Purification

A significant amount of product can be lost during the extraction and purification steps.

  • Solution:

    • Workup: After the reaction, the mixture is typically concentrated and then subjected to an acidic workup to hydrolyze the imine intermediate. Ensure complete hydrolysis by stirring with an aqueous acid solution (e.g., 5% HCl) for an adequate amount of time.[14]

    • Purification: Column chromatography is generally required to isolate the pure product. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[16] Careful selection of the solvent system based on TLC analysis is key to achieving good separation and minimizing product loss.

Issue 2: Impure Final Product

Question: My final product contains significant impurities, even after purification. How can I improve the purity of this compound?

Answer: Product impurity often stems from incomplete reactions or the formation of closely related side products.

Possible Cause 1: Incomplete Reaction

Unreacted starting material (4-tert-butylanisole) is a common impurity.

  • Solution: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential decomposition.

Possible Cause 2: Formation of Isomers or Di-formylated Products

While the ortho-product is favored, some para-isomer may form. In some cases, di-formylation can also occur.

  • Solution:

    • Reaction Control: Sticking to established reaction conditions can maximize the selectivity for the desired ortho-isomer.

    • Chromatography: A well-optimized column chromatography procedure is essential for separating the desired product from isomers and other byproducts. Using a shallow gradient elution can improve the separation of compounds with similar polarities.

Troubleshooting Workflow

Here is a logical workflow for troubleshooting low yields in your synthesis.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome LowYield Low Yield Observed CheckMaterials 1. Check Starting Materials - Purity of Reactants/Solvents? - Correct Stoichiometry? LowYield->CheckMaterials CheckConditions 2. Review Reaction Conditions - Optimal Temperature? - Correct Reaction Time? LowYield->CheckConditions CheckWorkup 3. Analyze Workup & Purification - Product Loss During Extraction? - Inefficient Chromatography? LowYield->CheckWorkup PurifyReagents Purify/Verify Reagents CheckMaterials->PurifyReagents OptimizeConditions Optimize T, t, Catalyst CheckConditions->OptimizeConditions RefinePurification Refine Workup/Chromatography CheckWorkup->RefinePurification ImprovedYield Improved Yield and Purity PurifyReagents->ImprovedYield OptimizeConditions->ImprovedYield RefinePurification->ImprovedYield

Caption: A logical workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in the Duff reaction?

A1: The acid, such as trifluoroacetic acid or glacial acetic acid, protonates hexamethylenetetramine, facilitating its decomposition to generate the electrophilic iminium ion which then attacks the electron-rich aromatic ring.[2]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting material (4-tert-butylanisole) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:9 v/v).

Q3: Are there any modifications to the Duff reaction that can improve the yield?

A3: Yes, some research has explored modifications to the standard Duff reaction to improve yields. For instance, one study found that adding trimethylsilyl chloride to a Duff reaction involving certain phenol derivatives could increase the yield.[15] While this was not specifically tested on 4-tert-butylanisole, it suggests that additives can play a crucial role in optimizing the reaction.

Q4: What are the expected ¹H NMR chemical shifts for this compound?

A4: Based on reported data, the expected proton NMR signals are: a singlet for the tert-butyl protons around 1.26 ppm, a singlet for the methoxy protons around 3.89 ppm, aromatic protons in the range of 7.16-7.73 ppm, and the aldehyde proton as a singlet around 10.28-10.38 ppm.[16]

Optimized Experimental Protocol: Duff Reaction

This protocol is based on a reported procedure with a good yield.[16]

Materials:

  • 1-tert-butyl-4-methoxy-benzene (3 g, 18.27 mmol)

  • Hexamethylenetetramine (5.12 g, 36.53 mmol)

  • Trifluoroacetic acid (TFA) (30 mL)

  • Ethyl acetate

  • Petroleum ether (or hexane)

  • Anhydrous sodium sulfate

  • 5% Hydrochloric acid (aq.)

Procedure:

  • To a solution of 1-tert-butyl-4-methoxy-benzene (1 eq) in TFA, add hexamethylenetetramine (2 eq).

  • Stir the mixture at 80°C for 16 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to obtain a residue.

  • Dissolve the residue in ethyl acetate and wash with 5% HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-3% ethyl acetate in petroleum ether to afford this compound as a yellow liquid.

Reaction Data Summary
Starting MaterialReagentsConditionsYieldReference
1-tert-butyl-4-methoxy-benzeneHexamethylenetetramine, TFA80°C, 16h68%[16]
4-tert-butylphenolParaformaldehyde, MgCl₂, Et₃NReflux, 3h83% (of 5-tert-butyl-2-hydroxybenzaldehyde)[14]

Note: The second entry is for the synthesis of the corresponding hydroxybenzaldehyde, but illustrates a high-yield ortho-formylation on a similar substrate.

Reaction Mechanism Visualization

Caption: Simplified mechanism of the Duff reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schiff base synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their reaction conditions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. As your application support partner, we aim to provide not just protocols, but the causal reasoning behind them, empowering you to solve challenges in your own laboratory work.

Section 1: Troubleshooting Guide

This section addresses the most frequent challenges encountered during Schiff base synthesis. Each answer provides a diagnosis of the potential causes and a series of actionable steps for remediation.

Q1: Why is my Schiff base yield low or the reaction incomplete?

A1: Low or incomplete conversion is one of the most common issues and typically points to the reversible, equilibrium nature of the reaction.[1] To achieve high yields, the equilibrium must be actively shifted toward the product side.

Probable Causes & Solutions:

  • Presence of Water: The formation of a Schiff base is a condensation reaction that produces water as a byproduct.[2] According to Le Châtelier's principle, the accumulation of water can drive the equilibrium back toward the reactants, halting the reaction.[1][3]

    • Solution: Actively remove water from the reaction mixture.

      • Dean-Stark Apparatus: For solvents that form an azeotrope with water (e.g., toluene, benzene), a Dean-Stark trap is highly effective for physically sequestering the water as it is produced.[4]

      • Dehydrating Agents: Add a drying agent directly to the reaction. Anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (typically 4 Å) are excellent choices.[1][5][6] Molecular sieves are particularly effective as they irreversibly trap water.[1]

  • Suboptimal pH: The reaction rate is critically dependent on pH. The process involves two key steps—nucleophilic attack and dehydration—which have conflicting pH requirements. The overall reaction rate is maximal at a mildly acidic pH (typically 4-6).[7][8][9]

    • Solution: Carefully control the reaction pH.

      • Add a catalytic amount of a weak acid like glacial acetic acid or p-toluenesulfonic acid (p-TsOH).[1][4]

      • Avoid strongly acidic conditions (pH < 3), which will protonate the amine nucleophile, rendering it unreactive and slowing the initial addition step.[8][9][10][11]

      • Avoid neutral or alkaline conditions (pH > 7), where the crucial dehydration of the carbinolamine intermediate is extremely slow.[10][12]

  • Incorrect Stoichiometry: An improper molar ratio of the amine and carbonyl compound will leave an excess of one starting material.

    • Solution: Ensure precise molar equivalents. In some cases, using a slight excess (e.g., 1.05-1.1 equivalents) of the more volatile or easily removed reactant can help drive the reaction to completion.[1]

  • Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to reach equilibrium.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue heating until the limiting reagent spot disappears. If the reaction stalls at room temperature, consider gently heating the mixture.[4]

Q2: My final product is impure, showing extra peaks in NMR or spots on TLC. How can I improve its purity?

A2: Impurities often consist of unreacted starting materials or, in some cases, side products. The purification strategy depends on the nature of the Schiff base and the impurities.

Probable Causes & Solutions:

  • Unreacted Starting Materials: This is a direct consequence of an incomplete reaction (see Q1).

    • Solution: First, optimize the reaction conditions to maximize conversion. For purification, recrystallization is often the most effective method.[13][14] Choose a solvent or solvent system in which your Schiff base product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the starting materials remain soluble.[1] Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1][13]

  • Side Reactions: Depending on the substrates and conditions, side reactions can occur.

    • Aldol Condensation: Aldehydes with alpha-hydrogens can undergo self-condensation, particularly under basic conditions.[3]

    • Polymerization: Aliphatic aldehydes are especially prone to polymerization.[3][15]

    • Solution: Ensure the pH is mildly acidic, not basic. If side products are a persistent issue and recrystallization is ineffective, column chromatography may be necessary. Use a neutral adsorbent like alumina instead of silica gel if your Schiff base is sensitive to acid, as silica is acidic and can cause hydrolysis.[13]

Q3: My Schiff base product is decomposing during workup or storage. How can I prevent this?

A3: Schiff bases, especially those derived from aliphatic aldehydes, can be susceptible to degradation. The primary culprit is hydrolysis, the reverse reaction of its formation, where the imine bond is cleaved by water.[1][3]

Probable Causes & Solutions:

  • Hydrolysis: The C=N bond is susceptible to attack by water, particularly under acidic or basic conditions.[10][13]

    • Solution:

      • Anhydrous Conditions: Use dry solvents for the reaction, workup, and purification steps.[1] If the compound is highly sensitive, perform manipulations under an inert atmosphere (e.g., nitrogen or argon).

      • Neutral pH: During workup, neutralize any acid catalyst before extraction or concentration. Store the purified, dry product in a sealed container, protected from atmospheric moisture.[10][13]

  • Thermal Instability: Some Schiff bases can decompose at high temperatures.[13]

    • Solution: Avoid excessive heating during the reaction and purification. When removing solvent on a rotary evaporator, use a moderate temperature. Dry the final product in a vacuum oven at a gentle temperature or in a desiccator.[1][13]

Section 2: Frequently Asked Questions (FAQs)

This section provides foundational knowledge on the key parameters governing Schiff base formation.

Q4: What is the underlying mechanism of Schiff base formation and why is it important for optimization?

A4: Understanding the two-stage mechanism is crucial for troubleshooting and optimization.[11]

  • Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine (or hemiaminal).[2][9]

  • Dehydration: The carbinolamine, which is an alcohol, is then dehydrated (loses a molecule of water) to form the final imine (Schiff base). This step is typically the rate-determining step and is effectively catalyzed by acid.[8][10]

Knowing this allows you to address the specific needs of each step; for example, ensuring the amine is nucleophilic enough for step 1 while providing sufficient acid catalysis for step 2.

Caption: A simplified diagram of the two-stage Schiff base formation mechanism.

Q5: How does pH critically affect the reaction rate and yield?

A5: The pH creates a delicate balancing act. An optimal pH, typically mildly acidic, is required because the two steps of the mechanism have opposing requirements.[10] At very low pH, the amine is protonated (R-NH₃⁺), making it non-nucleophilic and thus inhibiting the initial attack on the carbonyl.[8][9] At neutral or high pH, the dehydration of the carbinolamine intermediate is the rate-limiting step and proceeds very slowly without acid catalysis.[7] Therefore, the reaction rate exhibits a bell-shaped dependence on pH, with the maximum rate typically found between pH 4 and 6.

Table 1: The Impact of pH on Reaction Rate-Limiting Steps

pH Range Effect on Amine Nucleophile Effect on Dehydration Step Overall Reaction Rate Rate-Limiting Step
Strongly Acidic (pH < 3) Poor (Protonated, non-nucleophilic) Fast (Acid-catalyzed) Slow Nucleophilic Addition[7][12]
Mildly Acidic (pH 4-6) Good (Sufficient free amine) Fast (Acid-catalyzed) Optimal -

| Neutral/Alkaline (pH > 7) | Excellent (Fully deprotonated) | Very Slow (Not catalyzed) | Slow | Dehydration[7][12] |

Q6: What is the role of a catalyst, and which one should I choose?

A6: The primary role of a catalyst is to accelerate the rate-determining dehydration step.[8] While some reactions proceed without a catalyst, especially with highly reactive starting materials, most syntheses benefit from one.

Table 2: Common Catalysts for Schiff Base Formation

Catalyst Type Examples Notes
Brønsted Acids Acetic Acid (AcOH), p-Toluenesulfonic Acid (p-TsOH) Most common.[4] Used in catalytic amounts. Provides the necessary protons to facilitate water elimination.
Lewis Acids ZnCl₂, TiCl₄, Mg(ClO₄)₂ Can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting the reaction.[16]
Metal Complexes Ruthenium complexes, Copper complexes Often used for synthesizing Schiff base ligands that will remain coordinated to the metal. Can drive specific stereo- or regiochemical outcomes.[17][18]

| Heterogeneous | Dodecatungstosilicic acid / P₂O₅, Calcined Eggshell | Offer advantages in solvent-free conditions and ease of removal (filtration) from the reaction mixture.[16][19] |

Q7: How do I select the right solvent for my reaction?

A7: Solvent choice can influence reaction rate, yield, and ease of purification.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These are the most common choices.[4][20] They are effective at dissolving a wide range of amines and aldehydes. However, since they are protic, they can participate in hydrogen bonding, and water removal is less straightforward unless using a drying agent.

  • Aprotic Solvents (e.g., Toluene, Benzene, THF): Toluene is ideal when using a Dean-Stark trap to azeotropically remove water.[4] Aprotic solvents are necessary if either of your reactants or the product is sensitive to protic media.[21]

  • "Green" Solvents (e.g., Water, Solvent-Free): Surprisingly, some Schiff base syntheses show significant rate accelerations in water due to hydrophobic effects.[22] The insolubility of the product in water can also make isolation as simple as filtration.[22] Solvent-free, or neat, reactions can also be effective, particularly when one reactant is a liquid.[23]

Q8: What are the best methods to monitor the reaction's progress?

A8: Continuous monitoring is essential to determine the reaction endpoint, preventing unnecessary heating that could lead to side products or decomposition.

  • Thin-Layer Chromatography (TLC): This is the most common, cheapest, and fastest method.[6] Spot the reaction mixture alongside your starting materials on a TLC plate. The reaction is complete when the spot corresponding to the limiting reactant has disappeared, and a new spot for the product has appeared and is no longer intensifying.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small-scale trials or mechanistic studies, ¹H NMR can be used to track the disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of the imine proton signal (~8-9 ppm).

Section 3: Standardized Protocols

Protocol 1: General Step-by-Step Synthesis of a Schiff Base (with Dean-Stark)
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the primary amine (1.0 eq).

  • Solvent Addition: Add a suitable azeotropic solvent, such as toluene, to the flask (enough to allow for efficient stirring).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.

  • Heating: Heat the reaction mixture to reflux. You should observe water collecting in the arm of the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the limiting starting material.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the crude Schiff base is poorly soluble at room temperature but highly soluble when hot.[1] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve it.[1]

  • Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through fluted filter paper to remove the charcoal.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.[1]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven or a desiccator to remove all traces of solvent.[1]

Caption: A step-by-step workflow for diagnosing and solving low purity issues.

References

Technical Support Center: Troubleshooting Side-Product Formation in the Formylation of 1-tert-butyl-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the formylation of 1-tert-butyl-4-methoxybenzene. This document is designed for researchers and process chemists encountering challenges with this specific electrophilic aromatic substitution. The substrate, 1-tert-butyl-4-methoxybenzene, is an electron-rich aromatic system, primed for formylation. However, the interplay between the strongly activating methoxy group and the sterically demanding tert-butyl group presents unique challenges, often leading to the formation of undesired side-products.

The primary synthetic goal is the formation of 2-methoxy-5-tert-butylbenzaldehyde . This guide provides in-depth troubleshooting strategies, optimized protocols, and mechanistic explanations to help you maximize the yield of your target molecule while minimizing side-product formation, particularly the cleavage of the tert-butyl group.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the formylation of this substrate.

Q1: What is the expected major product from the formylation of 1-tert-butyl-4-methoxybenzene?

A1: The expected major product is 2-methoxy-5-tert-butylbenzaldehyde . The reaction is an electrophilic aromatic substitution. The methoxy (-OCH₃) group is a powerful activating ortho, para-director due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance.[1][2] The tert-butyl group is a weak activating group that also directs ortho and para.[3] Since the methoxy group is a much stronger activator, it controls the regioselectivity. The para position is blocked by the tert-butyl group, so substitution is directed to the ortho position.

Q2: My NMR/GC-MS analysis shows a significant amount of 4-methoxybenzaldehyde (p-anisaldehyde). Why did this happen?

A2: The formation of 4-methoxybenzaldehyde is the most common and problematic side-reaction. It occurs via a process called de-tert-butylation or ipso-substitution . The tert-butyl group can be cleaved from the aromatic ring under the strong Lewis acidic or protic acidic conditions used in many formylation reactions (like Rieche or Vilsmeier-Haack).[4] The reaction proceeds by electrophilic attack at the carbon bearing the tert-butyl group (ipso position), leading to the formation of a stable tert-butyl cation and the subsequent formylation of the resulting anisole.

Q3: My reaction is clean but the yield is very low, with a lot of starting material left. What are the likely causes?

A3: Low conversion can stem from several factors:

  • Steric Hindrance: The bulky tert-butyl group significantly hinders the ortho position, slowing down the rate of reaction.[5][6][7] The electrophile must approach a sterically congested site.

  • Insufficient Reagent Activity: The formylating agent may not be sufficiently reactive under the chosen conditions to overcome the steric barrier and activation energy.[8]

  • Moisture Contamination: Formylation reagents, particularly the Vilsmeier reagent (from POCl₃/DMF) and those used in the Rieche reaction (dichloromethyl methyl ether), are extremely sensitive to moisture.[9] Water will rapidly quench the active electrophile, halting the reaction.

  • Inadequate Temperature or Time: Due to steric hindrance, the reaction may require longer times or slightly elevated temperatures to proceed to completion. However, higher temperatures can also promote the de-tert-butylation side reaction.[10]

Q4: Which formylation method is best for this substrate to minimize side-products?

A4: Both the Vilsmeier-Haack and Rieche formylations are viable, but require careful optimization.

  • Vilsmeier-Haack: Generally considered a milder option. The key is to maintain low temperatures during the reaction to suppress the de-tert-butylation pathway.

  • Rieche Formylation: This method uses a Lewis acid like TiCl₄ or SnCl₄.[11][12] The choice of Lewis acid is critical; stronger acids like AlCl₃ should be avoided as they aggressively promote cleavage of the tert-butyl group. TiCl₄ is often a good choice for activated systems.[12]

  • Gattermann-Koch Reaction: This method is not suitable for phenol ethers like anisole derivatives.[13][14]

  • Duff Reaction: While excellent for phenols, this reaction is generally less efficient for phenol ethers.[15][16]

Section 2: Troubleshooting Guide: A Deeper Dive
Issue 1: High Levels of De-tert-butylation (p-Anisaldehyde Formation)

This is the primary challenge. The stability of the released tert-butyl cation is a strong thermodynamic driving force for this side reaction.

Root Cause Analysis: The mechanism of dealkylation is analogous to a Friedel-Crafts dealkylation.[17] An electrophile (or a proton from a strong acid) attacks the ipso-carbon, leading to an intermediate that collapses by ejecting the stable tert-butyl cation.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Reaction Temperature Maintain strict low-temperature control (0 °C to room temperature).The de-tert-butylation pathway has a higher activation energy than the desired formylation. Lower temperatures kinetically favor the desired reaction.[10]
Lewis Acid (Rieche) Use milder Lewis acids. Order of harshness: AlCl₃ > TiCl₄ > SnCl₄.Stronger Lewis acids more readily coordinate to the substrate and promote the cleavage of the C-C bond.
Reagent Stoichiometry Use a minimal excess of the formylating agent (e.g., 1.1-1.3 equivalents).A large excess of the acid/Lewis acid can increase the rate of the undesired dealkylation.
Order of Addition Add the substrate slowly to the pre-formed formylating reagent at low temperature.This maintains a low concentration of the substrate in the presence of the acidic reagent, minimizing side reactions.

Workflow: Minimizing De-tert-butylation

G start Start: High p-Anisaldehyde Content q1 What is the reaction temperature? start->q1 a1_high Action: Lower temperature to 0 °C and monitor. q1->a1_high > 25 °C a1_low Check Lewis Acid / Reagent q1->a1_low ≤ 25 °C end_node End: Optimized for Target Product a1_high->end_node q2 Using Rieche or Vilsmeier? a1_low->q2 a2_rieche Action: Switch to a milder Lewis Acid (e.g., SnCl₄). q2->a2_rieche Rieche a2_vilsmeier Action: Ensure POCl₃ is high purity and addition is slow. q2->a2_vilsmeier Vilsmeier q3 Is reagent stoichiometry > 1.5 eq? a2_rieche->q3 a2_vilsmeier->q3 a3_yes Action: Reduce stoichiometry to 1.1-1.2 eq. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for high de-tert-butylation.

Section 3: Recommended Experimental Protocol (Vilsmeier-Haack)

This protocol is optimized to favor the formation of 2-methoxy-5-tert-butylbenzaldehyde. Strict anhydrous conditions are critical for success.[9][18]

Materials:

  • 1-tert-butyl-4-methoxybenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (N₂ or Ar) and allowed to cool.[19]

  • Vilsmeier Reagent Formation:

    • In a three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.) to anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0 °C for an additional 30-45 minutes. A pale yellow or colorless crystalline precipitate of the Vilsmeier reagent may form.[20]

  • Formylation Reaction:

    • Dissolve 1-tert-butyl-4-methoxybenzene (1.0 eq.) in a minimal amount of anhydrous DCM.

    • Add this solution dropwise to the cold Vilsmeier reagent suspension over 30 minutes.

    • After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Check for the consumption of starting material and the formation of two new spots (the desired product and the p-anisaldehyde side-product).

  • Work-up and Hydrolysis:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Caution: The initial quench is highly exothermic.

    • Once the ice has melted, basify the aqueous solution to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.

    • Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.[20]

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The two aldehyde products can often be separated, though they may have similar Rf values. Alternatively, see Section 5 for a chemical purification method.

Section 4: Mechanistic Insights

Understanding the competing reaction pathways is key to troubleshooting.

G sub 1-tert-butyl-4-methoxybenzene int1 Arenium Ion (Ortho-stabilized) sub->int1 Ortho Attack (Favored Pathway) int2 Arenium Ion (Ipso-attack) sub->int2 Ipso Attack (Side Reaction) vr Vilsmeier Reagent [CHC(Cl)=N(Me)₂]⁺ int3 Anisole Intermediate pdt1 TARGET PRODUCT 2-methoxy-5-tert-butylbenzaldehyde int1->pdt1 -H⁺, then H₂O Hydrolysis int2->int3 -C(CH₃)₃⁺ pdt2 SIDE PRODUCT 4-methoxybenzaldehyde int3->pdt2 + Vilsmeier Rgt. -H⁺, then H₂O

References

Purification challenges of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physical and chemical properties of 2,4,5-Trimethoxybenzaldehyde.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,5-Trimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, chemists, and quality control professionals who require detailed information for the successful application and analysis of this compound.

Physicochemical Properties

2,4,5-Trimethoxybenzaldehyde is a polysubstituted aromatic aldehyde. The presence of the methoxy and aldehyde functional groups dictates its chemical reactivity and physical characteristics.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 114-117 °C
Boiling Point 338.8±37.0 °C (Predicted)
Solubility Soluble in hot ethanol, chloroform, and ethyl acetate. Sparingly soluble in cold water.
CAS Number 4460-60-6

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 2,4,5-Trimethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information.

¹H NMR (Proton NMR)

  • δ ~10.3 ppm (s, 1H): Aldehyde proton (-CHO).

  • δ ~7.3 ppm (s, 1H): Aromatic proton at C6.

  • δ ~6.5 ppm (s, 1H): Aromatic proton at C3.

  • δ ~3.9 ppm (s, 9H): Methoxy protons (-OCH₃) at C2, C4, and C5 (may appear as three distinct singlets).

¹³C NMR (Carbon NMR)

  • δ ~189.0 ppm: Aldehyde carbonyl carbon (C=O).

  • δ ~158.0 ppm, ~155.0 ppm, ~143.0 ppm: Aromatic carbons attached to methoxy groups.

  • δ ~115.0 ppm, ~96.0 ppm: Other aromatic carbons.

  • δ ~56.0 ppm: Methoxy carbons (-OCH₃).

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2,4,5-Trimethoxybenzaldehyde exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Assignment
~3052 Aromatic C-H stretch
~2950-2850 Aliphatic C-H stretch (from methoxy groups)
~1670 C=O stretch (aldehyde)
~1600, ~1523, ~1470 Aromatic C=C stretching
~1270, ~1215, ~1126, ~1027 C-O stretch (aryl ethers) and C-H in-plane bending
~861, ~817, ~707 C-H out-of-plane bending

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 2,4,5-Trimethoxybenzaldehyde are crucial for its practical application.

How to remove unreacted starting material from 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purity

5-(tert-Butyl)-2-methoxybenzaldehyde is a key building block in the synthesis of advanced pharmaceutical compounds and specialized polymers.[1][2] Its utility is directly dependent on its purity, as residual starting materials or byproducts can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the integrity of the final product. This guide provides a comprehensive, field-proven framework for troubleshooting and resolving one of the most common challenges in its synthesis: the removal of unreacted starting material.

Troubleshooting & FAQs: Your Purification Questions Answered

This section addresses the common issues researchers encounter when purifying this compound, providing direct answers and actionable advice.

Q1: What is the most likely unreacted starting material I need to remove?

A: The most common and industrially relevant syntheses for this aldehyde involve the formylation of 1-tert-butyl-4-methoxybenzene .[3] This reaction is typically achieved via electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction (using DMF and POCl₃) or the Duff reaction (using hexamethylenetetramine).[4][5][6] Therefore, the primary contaminant you are likely dealing with is the unreacted starting ether, 1-tert-butyl-4-methoxybenzene.

Q2: How can I quickly assess the purity of my crude product and identify the starting material?

A: Thin-Layer Chromatography (TLC) is the most efficient initial step.[7] The product aldehyde is significantly more polar than the starting ether due to the presence of the carbonyl group.

  • Expected TLC Results: On a silica gel plate using a non-polar eluent system (e.g., 5-10% ethyl acetate in hexanes), you will observe two distinct spots.

    • Unreacted Starting Material (1-tert-butyl-4-methoxybenzene): This less polar compound will travel further up the plate, resulting in a higher Retention Factor (Rf) value.

    • Product (this compound): The more polar aldehyde will interact more strongly with the silica gel and have a lower Rf value.

Table 1: Example TLC Analysis

Compound Polarity Expected Rf (5% EtOAc/Hexane)
1-tert-butyl-4-methoxybenzene Low ~0.7 - 0.8

| this compound | Medium | ~0.3 - 0.4 |

Q3: My crude product is a yellow oil or a low-melting semi-solid. What is the best purification strategy?

A: For oily or semi-solid crude products where there is a clear polarity difference between the product and contaminants, flash column chromatography is the gold standard.[8][9] It offers excellent separation efficiency and is highly reliable. One published purification of this specific compound uses flash silica gel chromatography with a gradient of 0-3% Ethyl acetate in Petroleum ether.[3]

Q4: I am observing poor separation during column chromatography. What are the common causes and solutions?

A: Poor separation can usually be traced back to a few key factors. Here’s how to troubleshoot:

  • Improper Solvent System: If the Rf values of your product and the impurity are too close (ΔRf < 0.2), separation will be difficult. Re-optimize your solvent system using TLC. Aim for a product Rf of ~0.3 for the best results.[8]

  • Column Overloading: Loading too much crude material relative to the amount of silica gel will result in broad, overlapping bands. A general rule is to use a silica gel-to-crude product weight ratio of at least 30:1 for good separation.[8]

  • Poor Column Packing: Air bubbles or channels in the silica bed lead to uneven solvent flow and poor separation. Ensure you pack the column carefully as a uniform slurry.[9]

  • Sample Loading Technique: The sample should be loaded in the most concentrated band possible. Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) before carefully applying it to the column.[8]

Q5: Is recrystallization a viable option for this compound?

A: Recrystallization is possible but can be challenging. The product has a reported melting point of 32 °C, which means it can exist as a liquid or semi-solid at or slightly above room temperature.[2] For recrystallization to work, you must find a solvent system where the aldehyde has high solubility at an elevated temperature but low solubility upon cooling, while the unreacted ether remains soluble. This often requires screening a variety of solvents and solvent pairs (e.g., ethanol/water, hexane/ethyl acetate).[10][11] Given the physical properties of the product, chromatography is generally more straightforward.

Purification Strategy Decision Guide

The following workflow provides a logical path to selecting the appropriate purification method based on your initial analysis of the crude product.

Purification_Workflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Action start Crude Product (Post-Workup) tlc Perform TLC Analysis (e.g., 10% EtOAc/Hexane) start->tlc decision Assess TLC Plate tlc->decision col_chrom Flash Column Chromatography (Protocol 2) decision->col_chrom  Distinct Spots  (ΔRf > 0.2)  Product is Oily recryst Attempt Recrystallization (Protocol 3) decision->recryst  One Major Spot  (Minor Impurities)  Product is Solid finish Pure Product (Verify by TLC/NMR) col_chrom->finish recryst->finish

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Initial Work-up for Vilsmeier-Haack Reaction

This protocol is designed to quench the reaction and perform an initial extraction to remove inorganic salts and highly polar impurities before chromatographic purification.

  • Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and water.

  • Hydrolysis & Neutralization: The intermediate iminium salt must be hydrolyzed to the aldehyde.[12][13] Add a saturated aqueous solution of sodium acetate or sodium bicarbonate portion-wise with vigorous stirring until the pH of the aqueous layer is between 6-8.[14] Stir for 30-60 minutes to ensure complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers. Wash sequentially with water and then with brine (saturated NaCl solution) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is the most reliable method for separating this compound from the less polar 1-tert-butyl-4-methoxybenzene.

  • TLC Optimization: Determine the optimal eluent system using TLC. A good starting point is a mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether. Adjust the ratio until the desired product has an Rf value of approximately 0.3.[8]

  • Column Packing:

    • Select a column of appropriate size (for 1g of crude material, a 40g pre-packed column or a glass column with ~50g of silica is suitable).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 2% EtOAc/hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles are trapped.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of dichloromethane or the eluent.

    • Alternatively, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the silica bed.[8]

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • A gradient elution is often most effective. Start with a low concentration of the polar solvent (e.g., 1-2% EtOAc in hexanes) and gradually increase the concentration to 5-10% EtOAc. This will first elute the non-polar starting material, followed by the desired aldehyde product.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.

Table 2: Recommended Column Chromatography Solvent Systems

System Ratio (v/v) Comments
Ethyl Acetate / Petroleum Ether Gradient 0% -> 3% A documented system for this specific purification.[3]
Ethyl Acetate / Hexanes Gradient 2% -> 10% A very common and effective system for separating compounds of moderate polarity.

| Dichloromethane / Hexanes | Gradient 10% -> 30% | An alternative system if the product shows poor solubility or streaking in acetate-based eluents. |

Protocol 3: Purification by Recrystallization

This method is contingent on obtaining a solid crude product and finding a suitable solvent.

  • Solvent Screening:

    • Place a small amount of the crude product (20-30 mg) into several test tubes.

    • Add a small amount (0.5 mL) of a different solvent to each tube. Common screening solvents include hexanes, heptane, ethanol, methanol, isopropanol, and water, as well as binary mixtures.[10][15]

    • Observe solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that show poor room-temperature solubility. A good solvent will fully dissolve the compound when hot.

    • Cool the dissolved solutions to room temperature and then in an ice bath. The ideal solvent will cause a large amount of crystalline solid to form upon cooling.

  • Recrystallization Procedure:

    • Dissolve the entire batch of crude product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual impurities adhering to the surface.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

5-(tert-Butyl)-2-methoxybenzaldehyde stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-(tert-Butyl)-2-methoxybenzaldehyde (CAS 85943-26-6). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and storage of this versatile synthetic intermediate. Our goal is to help you ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.

Introduction: Understanding the Molecule

This compound is an aromatic aldehyde valued in organic synthesis for its unique structural features. The aldehyde group is the primary site of reactivity, while the methoxy and bulky tert-butyl groups influence the electronic and steric environment of the molecule, enhancing its lipophilicity and metabolic stability in certain derivatives[1]. However, the aldehyde functional group is also the molecule's primary vulnerability, making it susceptible to oxidative degradation. Proper handling and storage are therefore not just recommendations; they are critical components of a successful experimental design.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My this compound, which was a pale yellow oil, has darkened in color and/or I see crystalline precipitate forming. What is happening?

Answer:

This is a classic sign of chemical degradation. The primary cause is the oxidation of the aldehyde group to the corresponding carboxylic acid, 5-(tert-butyl)-2-methoxybenzoic acid.

  • Causality: Benzaldehydes are notoriously prone to air oxidation. This process can be accelerated by exposure to light, heat, and trace metal impurities. The aldehyde (-CHO) group readily reacts with atmospheric oxygen to form a carboxylic acid (-COOH) group. While the tert-butyl group offers some steric protection, it does not prevent this process entirely[1]. The crystalline precipitate is likely the newly formed, higher-melting-point benzoic acid derivative. The color change indicates the formation of other minor degradation byproducts.

  • Immediate Action:

    • Do not use the material for your reaction, as the presence of the carboxylic acid impurity will reduce the effective concentration of your starting material and may interfere with the reaction.

    • You can verify the degradation by running a simple analytical test:

      • TLC: Spot the degraded material alongside a fresh sample (if available). The degraded sample will show a new, more polar spot (the carboxylic acid) that stays closer to the baseline.

      • ¹H NMR: The characteristic aldehyde proton peak (around 10.3 ppm) will be diminished or absent, and a new broad peak for the carboxylic acid proton (typically >10 ppm) may appear.

  • Long-Term Solution: Review your storage protocol. The material must be stored under conditions that minimize exposure to oxygen and light.

Question 2: My reaction yield is significantly lower than expected. I've double-checked my reagents and reaction conditions. Could the aldehyde be the problem?

Answer:

Yes, this is a very likely scenario. If your aldehyde has partially oxidized, you are introducing a significant impurity into your reaction that is inert under most conditions where the aldehyde would be reactive.

  • Causality: Let's assume your reaction requires 100 mmol of the aldehyde. If 30% of the material has oxidized to the carboxylic acid, you are only adding 70 mmol of the active reagent. This directly translates to a lower theoretical yield.

  • Troubleshooting Workflow: Before starting a critical or large-scale reaction, it is best practice to verify the purity of your this compound.

    Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

The optimal storage conditions are designed to protect the compound from its primary degradation pathway: oxidation. Based on supplier recommendations and chemical principles, the following protocol should be followed.[2][3][4][5]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary oxidizing agent.[2][4]
Container Amber glass vial/bottle with a tight-fitting capProtects from light, which can catalyze oxidation, and prevents moisture ingress.
Handling Use a syringe to pierce a septum cap for removalMinimizes the introduction of air into the container with each use.

Q2: Why is an inert atmosphere so critical?

The aldehyde group is highly susceptible to oxidation by oxygen in the air. Storing the compound under an inert gas like nitrogen or argon displaces the oxygen, effectively halting this degradation pathway. For long-term storage or for ensuring the highest purity for sensitive applications, this is the most important factor to control.

Degradation Aldehyde This compound (Active Reagent) Acid 5-(tert-Butyl)-2-methoxybenzoic acid (Inactive Impurity) Aldehyde->Acid Oxidation Oxygen O₂ (Air) + Light/Heat Oxygen->Aldehyde

Caption: Primary oxidative degradation pathway.

Q3: Is the compound sensitive to acids or bases?

While stable under neutral conditions, you should avoid prolonged storage in the presence of strong acids or bases.

  • Strong Oxidizing Agents: The compound is incompatible with strong oxidizing agents, which will rapidly convert it to the carboxylic acid.[6][7][8]

  • Strong Bases: Strong bases can catalyze self-condensation reactions (like the Cannizzaro reaction) in aldehydes lacking an alpha-hydrogen, although this is less common under typical storage conditions.

Q4: The material has a melting point near room temperature. Is it acceptable to gently warm it to liquefy the entire sample before use?

Yes. The melting point is approximately 32°C[5]. It is perfectly acceptable to gently warm the container in a warm water bath to ensure the sample is a homogeneous liquid before taking an aliquot. This practice ensures you are sampling a representative portion of the material, especially if some fractional crystallization or solidification has occurred. Avoid aggressive heating.

References

Technical Support Center: A Guide to Scaling the Synthesis of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(tert-butyl)-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials.[1][2] Scaling its production from the lab to pilot or manufacturing scale presents unique challenges that require a thorough understanding of the underlying chemistry and process parameters.

This resource is structured to anticipate and address the common and complex issues encountered during synthesis, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The primary routes for the synthesis of this compound on a larger scale starting from 4-tert-butylanisole include:

  • Directed Ortho-Lithiation: This method offers high regioselectivity by using an organolithium reagent to deprotonate the position ortho to the methoxy group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3][4][5]

  • Vilsmeier-Haack Reaction: This formylation method uses a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride (POCl₃), to introduce an aldehyde group onto the electron-rich aromatic ring of 4-tert-butylanisole.[6][7][8]

  • Rieche Formylation: This approach employs dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[4][9][10][11]

  • Duff Reaction: This method utilizes hexamine (hexamethylenetetramine) in an acidic medium to formylate the aromatic ring.[12][13] While it's a classical method, it is often less efficient for this specific transformation.[13]

Q2: What are the key safety concerns when scaling up this synthesis?

A2: Scaling up any chemical synthesis requires a thorough safety review. For the synthesis of this compound, specific hazards include:

  • Pyrophoric Reagents: The directed ortho-lithiation route uses organolithium reagents (e.g., n-butyllithium), which are highly pyrophoric and can ignite spontaneously on contact with air or moisture.[14] All manipulations must be performed under a strictly inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: Both lithiation and the Vilsmeier-Haack reaction can be highly exothermic.[14] On a larger scale, efficient heat management is critical to prevent thermal runaways. This necessitates the use of jacketed reactors with precise temperature control and a carefully controlled rate of reagent addition.

  • Corrosive and Toxic Reagents: Reagents like phosphorus oxychloride, titanium tetrachloride, and trifluoroacetic acid are corrosive and toxic.[10][12] Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are mandatory.

  • Quenching Procedures: The quenching of reactive reagents like organolithiums and Vilsmeier reagents can be highly energetic. The quench solution must be added slowly and with adequate cooling to control the release of heat and any off-gassing.

Q3: How do I choose the best synthetic route for my application?

A3: The choice of synthetic route depends on several factors, including the desired scale, purity requirements, available equipment, and cost considerations.

  • For high purity and regioselectivity , directed ortho-lithiation is often the preferred method. However, it requires specialized equipment for handling pyrophoric reagents.

  • The Vilsmeier-Haack reaction is a cost-effective alternative that avoids pyrophoric reagents but may present challenges in controlling regioselectivity, potentially leading to the formation of isomers that require careful purification.[15]

  • Rieche formylation can also provide good yields but involves highly corrosive Lewis acids.

  • The Duff reaction is generally less suitable for large-scale production of this specific compound due to lower yields and potential for side product formation.[13][16]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.

Issue 1: Low Yield in Directed Ortho-Lithiation

Q: My ortho-lithiation reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

A: Low yields in directed ortho-lithiation are a common issue, especially during scale-up. The root causes often relate to the stability and reactivity of the organolithium reagent.

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Lithiation Ensure rigorous drying of all glassware, solvents, and starting materials. The presence of even trace amounts of water will quench the organolithium reagent.Organolithium reagents are extremely strong bases and will react preferentially with protic sources like water.
Accurately titrate the organolithium reagent before use. The actual concentration of commercially available organolithium solutions can decrease over time.Using an insufficient amount of the lithiating agent will result in incomplete conversion of the starting material.
Optimize the reaction temperature. Lithiation is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[3]Higher temperatures can lead to decomposition of the organolithium reagent or undesired side reactions.
Poor Mixing Ensure efficient agitation. As the reaction scale increases, maintaining homogeneous mixing becomes more challenging.Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing the overall yield.[14]
Degradation of Intermediate Maintain a low temperature throughout the reaction and during the addition of the electrophile (DMF). The ortho-lithiated intermediate can be thermally unstable.
Issue 2: Formation of Impurities in the Vilsmeier-Haack Reaction

Q: I am observing significant impurity formation in my Vilsmeier-Haack reaction. How can I improve the selectivity and purity of my product?

A: The Vilsmeier-Haack reaction's selectivity is highly dependent on the reaction conditions.

Potential Cause Troubleshooting Action Scientific Rationale
Formation of Isomers Carefully control the reaction temperature. The regioselectivity of the formylation can be temperature-dependent.The methoxy group is an ortho-, para-director. While the ortho position is sterically hindered by the methoxy group itself, the bulky tert-butyl group directs formylation to the other ortho position. Temperature fluctuations can affect this selectivity.
Optimize the stoichiometry of the Vilsmeier reagent. An excess of the reagent can sometimes lead to di-formylation or other side reactions.Precise control over the amount of the electrophilic Vilsmeier reagent is crucial for clean mono-formylation.
Incomplete Reaction Ensure the Vilsmeier reagent is properly formed before adding the substrate. This is typically done by reacting DMF and POCl₃ at a low temperature.[15]The pre-formation of the active electrophile ensures that the formylation reaction proceeds efficiently upon addition of the 4-tert-butylanisole.
Hydrolysis Issues Control the quench and work-up conditions. The intermediate iminium salt is hydrolyzed to the aldehyde during work-up.[8]Incomplete or poorly controlled hydrolysis can lead to the persistence of the iminium intermediate or the formation of other byproducts.

Experimental Protocols

Protocol 1: Directed Ortho-Lithiation of 4-tert-Butylanisole

This protocol is a representative procedure and should be optimized for your specific equipment and scale.

1. Reactor Preparation:

  • Thoroughly dry a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.
  • Purge the reactor with dry nitrogen for at least one hour to ensure an inert atmosphere.

2. Lithiation:

  • Charge the reactor with anhydrous tetrahydrofuran (THF) and 4-tert-butylanisole.
  • Cool the reactor to -78 °C using a suitable cooling bath.
  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes via the addition funnel, maintaining the internal temperature below -70 °C.
  • Stir the reaction mixture at -78 °C for 2-4 hours to ensure complete lithiation.

3. Formylation:

  • Slowly add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture, again maintaining the temperature below -70 °C.
  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

4. Quench and Work-up:

  • Cool the reactor to 0 °C.
  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 4-tert-Butylanisole

1. Vilsmeier Reagent Formation:

  • In a dry, inerted reactor, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C.
  • Stir the mixture at 0-5 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

2. Formylation Reaction:

  • Add 4-tert-butylanisole to the reactor, either neat or as a solution in an anhydrous solvent like dichloromethane (DCM), at a controlled rate to maintain the reaction temperature.
  • After the addition, the reaction mixture is typically heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).

3. Hydrolysis and Work-up:

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
  • Neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to the appropriate pH.
  • Extract the product with a suitable organic solvent.
  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by vacuum distillation or crystallization.

Visualizing the Workflow

General Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_routes Synthetic Routes cluster_product Intermediate Product cluster_purification Purification cluster_final Final Product 4-tert-Butylanisole 4-tert-Butylanisole Ortho-Lithiation Ortho-Lithiation 4-tert-Butylanisole->Ortho-Lithiation Vilsmeier-Haack Vilsmeier-Haack 4-tert-Butylanisole->Vilsmeier-Haack Rieche Formylation Rieche Formylation 4-tert-Butylanisole->Rieche Formylation Duff Reaction Duff Reaction 4-tert-Butylanisole->Duff Reaction Crude Product Crude Product Ortho-Lithiation->Crude Product Vilsmeier-Haack->Crude Product Rieche Formylation->Crude Product Duff Reaction->Crude Product Purification_Step Vacuum Distillation or Column Chromatography Crude Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Overview of synthetic routes to this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield Observed Check_Reagents Check Reagent Purity & Concentration Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Work-up & Purification Start->Check_Workup Moisture Moisture in Solvents/Reagents? Check_Reagents->Moisture Temperature Temperature Control Adequate? Check_Conditions->Temperature Losses Product Loss During Extraction? Check_Workup->Losses Titration Organolithium Titrated? Moisture->Titration No Dry_System Action: Rigorously Dry System Moisture->Dry_System Yes Titration->Check_Conditions Yes Titrate_Reagent Action: Titrate Reagent Titration->Titrate_Reagent No Mixing Mixing Efficient? Temperature->Mixing Yes Optimize_Temp Action: Optimize Temperature Profile Temperature->Optimize_Temp No Mixing->Check_Workup Yes Improve_Agitation Action: Improve Agitation Mixing->Improve_Agitation No Optimize_Workup Action: Optimize Work-up Protocol Losses->Optimize_Workup Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for Reactions Involving 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic transformations involving 5-(tert-Butyl)-2-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on catalyst selection, reaction optimization, and troubleshooting. The unique structure of this aldehyde—featuring a sterically demanding tert-butyl group and an electron-donating methoxy group—presents specific challenges and opportunities in catalyst-driven reactions. This resource synthesizes field-proven insights and fundamental principles to help you navigate these complexities.

The reactivity of benzaldehydes is generally lower than their aliphatic counterparts due to resonance stabilization of the carbonyl group.[1][2] The substituents on this compound further modulate this reactivity. The ortho-methoxy group is electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon, while the bulky para-tert-butyl group can sterically hinder the approach of catalysts and reagents to nearby reactive sites. Understanding these electronic and steric effects is paramount for successful catalyst selection.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection

This section addresses common questions regarding catalyst choice for key synthetic transformations starting from this compound or its derivatives.

Q1: What is the optimal catalyst system for Suzuki-Miyaura cross-coupling of a halogenated this compound derivative?

A1: The primary challenge in Suzuki couplings with this substrate scaffold is overcoming the steric hindrance and promoting the desired reductive elimination step over side reactions like hydrodehalogenation.[3]

  • Palladium Precursor: Standard Pd(0) or Pd(II) precursors such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are effective. The choice often depends on air stability and ease of handling, with Pd(OAc)₂ and Pd₂(dba)₃ being common for generating the active Pd(0) species in situ.

  • Ligand Choice (Critical): Due to steric hindrance, bulky and electron-rich phosphine ligands are essential. These ligands accelerate the rate-limiting reductive elimination step, which forms the desired C-C bond, outcompeting side reactions.[3] Highly effective ligands include:

    • Buchwald Biarylphosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices that provide a stable, active, and sterically appropriate coordination sphere for the palladium center.

    • Dialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is another highly effective, albeit air-sensitive, ligand for hindered substrates.[3]

  • Base Selection: The base plays a crucial role. A strong, nucleophilic base can promote unwanted side reactions. Therefore, moderately weak, non-nucleophilic inorganic bases are preferred.[3]

    • Recommended: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). These provide sufficient basicity to facilitate transmetalation without causing significant hydrodehalogenation or degradation of the aldehyde.[3]

  • Solvent: Aprotic polar solvents that can dissolve the organometallic intermediates and the inorganic base are typically used. Toluene, dioxane, or THF, often with a small amount of water, are standard choices.

Catalyst System ComponentRecommended ChoicesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Reliable in situ generation of active Pd(0).
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands that accelerate reductive elimination.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Minimizes protonolysis and other base-induced side reactions.[3]
Solvent Toluene, Dioxane, THFGood solubility for reagents and intermediates.
Q2: Which catalysts are recommended for the reductive amination of this compound?

A2: Reductive amination is a robust method for forming C-N bonds. The reaction proceeds in two stages: formation of an imine/iminium ion, followed by its reduction.

  • Stoichiometric Reducing Agents: For laboratory-scale synthesis, hydride-based reagents are most common. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion formed in situ. Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but require careful pH control due to toxicity concerns.

  • Catalytic Hydrogenation: For a greener and more scalable approach, catalytic hydrogenation is preferred.

    • Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst. Platinum(IV) oxide (PtO₂, Adam's catalyst) is another excellent option.

    • Hydrogen Source: This can be molecular hydrogen (H₂) gas, typically at pressures from 1 to 5 atm, or a transfer hydrogenation source like ammonium formate or isopropanol.

    • Role of Base in Transfer Hydrogenation: When using a hydrogen donor like isopropanol, a base is often required to facilitate the generation of the active metal-hydride species.[4] The choice of base is critical; moderately strong, non-bulky bases are optimal, as overly strong or hindered bases can lead to catalyst deactivation.[4]

Q3: How can I achieve high enantioselectivity in nucleophilic additions to the aldehyde carbonyl group?

A3: Asymmetric synthesis of chiral alcohols from this aldehyde is of high interest in pharmaceutical development.[5] This requires a chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral carbonyl carbon.

  • Asymmetric Arylation/Alkylation: Rhodium-catalyzed asymmetric addition of organoboron reagents (e.g., arylboronic acids) is a powerful method. This requires a chiral ligand to create a chiral environment around the metal center.

    • Catalyst System: A rhodium precursor like [Rh(cod)₂]BF₄ or Rh(acac)(CO)₂ combined with a chiral diene or bisphosphine ligand is a common starting point. Novel C₂-symmetric ligands have been developed specifically for the rhodium-catalyzed asymmetric arylation of aldehydes, yielding chiral diarylmethanols with high enantioselectivity.[6]

  • Chiral Brønsted Acid Catalysis: For sterically hindered aldehydes, chiral phosphoric acids (CPAs) have emerged as powerful catalysts, particularly for reactions like allylboration.[7] These catalysts work by activating the aldehyde through hydrogen bonding, creating a well-defined chiral environment that directs the incoming nucleophile. This approach is particularly well-suited for substrates where metal-based catalysts may struggle due to steric clash.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during catalytic reactions with this compound and its derivatives.

Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction.

If your Suzuki, Heck, or Buchwald-Hartwig reaction is stalling, several factors could be at play. The following decision tree can help diagnose the issue.

Troubleshooting_LowConversion Start Low / No Conversion Q_Inert Is the inert atmosphere (Ar/N₂) robust? Start->Q_Inert Sol_Inert Solution: Purge system thoroughly. Use Schlenk techniques. Ensure gas-tight seals. Q_Inert->Sol_Inert No Q_Catalyst Is the catalyst/ligand active? Q_Inert->Q_Catalyst Yes Sol_Catalyst Solution: Use a fresh batch of catalyst and ligand. Consider a more robust pre-catalyst. Increase catalyst loading (e.g., from 1% to 3%). Q_Catalyst->Sol_Catalyst No Q_Ligand Is the ligand appropriate for a sterically hindered substrate? Q_Catalyst->Q_Ligand Yes Sol_Ligand Solution: Switch to a bulkier, electron-rich ligand (e.g., SPhos, XPhos, P(t-Bu)₃). Q_Ligand->Sol_Ligand No Q_Temp Is the reaction temperature high enough? Q_Ligand->Q_Temp Yes Sol_Temp Solution: Increase temperature in increments (e.g., 80°C -> 100°C). Switch to a higher-boiling solvent (e.g., Toluene -> Dioxane). Q_Temp->Sol_Temp No

Caption: Troubleshooting workflow for low conversion in Pd-catalyzed cross-coupling.

Issue 2: Significant Formation of Hydrodehalogenation Byproduct in Cross-Coupling.

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common and frustrating side reaction, particularly with electron-rich and sterically hindered aryl halides.[3]

  • Potential Cause 1: Presence of a Proton Source. Trace amounts of water in the solvent or reagents can act as a proton source, leading to the protonolysis of the key Ar-Pd(II)-X intermediate before it can undergo reductive elimination.[3]

    • Solution: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry the base (e.g., K₃PO₄) in an oven before use.

  • Potential Cause 2: The Base is Too Strong or Nucleophilic. Strong bases can deprotonate other species in the mixture, inadvertently creating a proton source.

    • Solution: Switch to a weaker, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or K₂CO₃. Avoid strong bases like NaOH, KOH, or alkoxides.[3]

  • Potential Cause 3: Slow Reductive Elimination. If the final product-forming step is slow, the Ar-Pd(II)-X intermediate has more time to undergo side reactions. This is common with sterically congested substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands promote the reductive elimination step, increasing the yield of the desired product relative to the dehalogenated byproduct.[3]

Side_Reaction ArPdLX Ar-Pd(II)(L)-X Intermediate RE Reductive Elimination (Accelerated by bulky, electron-rich ligands) ArPdLX->RE Desired Pathway Protonolysis Protonolysis (Caused by H₂O, strong base) ArPdLX->Protonolysis Competing Pathway Product Desired Cross-Coupled Product (Ar-Nu) RE->Product Byproduct Hydrodehalogenation Byproduct (Ar-H) Protonolysis->Byproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

Issue 3: Aldol Self-Condensation Observed During a Base-Catalyzed Reaction.

When subjecting this compound to basic conditions, particularly in the presence of strong bases, self-condensation can occur.

  • Potential Cause: The base is strong enough to deprotonate the alpha-carbon of an enolizable reaction partner (or the aldehyde itself, if possible), but it is also promoting the self-condensation of the benzaldehyde.

    • Solution: Use a weaker base. For reactions like the Knoevenagel condensation, a weak amine base such as piperidine or triethylamine is sufficient to deprotonate the active methylene compound without causing significant aldehyde self-condensation.[8] If the problem persists, consider running the reaction at a lower temperature to disfavor the side reaction.

Section 3: Exemplary Experimental Protocol

This protocol describes a general procedure for a Suzuki-Miyaura coupling to synthesize a biaryl derivative from a hypothetical bromo-substituted precursor, incorporating the principles discussed above.

Reaction: Suzuki-Miyaura Coupling of 2-Bromo-5-(tert-butyl)-4-methoxybenzaldehyde with Phenylboronic Acid

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 2-bromo-5-(tert-butyl)-4-methoxybenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq, previously dried).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., SPhos, 0.04 eq).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Through the septum, add degassed solvent (e.g., a 10:1 mixture of Toluene:Water) via a syringe to achieve a substrate concentration of approximately 0.1 M. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously to ensure proper mixing of the heterogeneous components.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS. Take small aliquots from the reaction mixture using a syringe at regular intervals (e.g., every 2 hours).

    • The reaction is complete when the starting aryl bromide is fully consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

Technical Support Center: Solvent & Substituent Effects on Benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex interplay of solvents and substituents on the reactivity of benzaldehydes. Our goal is to move beyond simple protocols and explain the causal relationships that govern these systems, enabling you to design more robust experiments and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"

This section addresses fundamental questions about the principles governing reactivity. Understanding these concepts is the first step in effective troubleshooting.

Q1: My reaction rate changes dramatically when I switch solvents. What is the fundamental mechanism behind this solvent effect?

A: The solvent is not merely a medium for your reactants; it is an active participant in the reaction's energy landscape. The primary way a solvent influences reaction rate is by differentially stabilizing the ground state of the reactants versus the transition state.

  • Polar Solvents & Charged Transition States: Many reactions of benzaldehydes, such as nucleophilic additions, proceed through a transition state that is more polar or has more charge separation than the reactants. Polar solvents, particularly polar protic solvents, excel at stabilizing these charged transition states through dipole-dipole interactions or hydrogen bonding.[1] This stabilization lowers the activation energy (ΔG‡) of the reaction, leading to a significant rate increase. Conversely, a nonpolar solvent offers little stabilization, resulting in a higher activation energy and a slower reaction.

  • Solvent Polarity Categories:

    • Polar Protic Solvents (e.g., water, ethanol, methanol): These can form hydrogen bonds and have large dipole moments. They are highly effective at stabilizing both cations and anions.[1] However, they can also solvate anionic nucleophiles, sometimes reducing their reactivity.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive.[2]

    • Nonpolar Solvents (e.g., hexane, toluene): These have low dielectric constants and do not effectively stabilize charged species.

The diagram below illustrates how a polar solvent lowers the energy barrier for a reaction with a polar transition state.

G cluster_0 Reaction Coordinate cluster_1 Free Energy (G) Reactants Reactants TS_Nonpolar Transition State (in Nonpolar Solvent) Reactants->TS_Nonpolar ΔG‡ (Nonpolar) TS_Polar Transition State (in Polar Solvent) Reactants->TS_Polar ΔG‡ (Polar) Products Products TS_Nonpolar->Products TS_Nonpolar->TS_Polar Stabilization by Polar Solvent TS_Polar->Products High High Low Low

Caption: Energy profile showing solvent-based stabilization of the transition state.

Q2: How do I predict the combined effect of a ring substituent and the solvent on my reaction's success?

A: The key is to consider how the substituent and solvent work in concert to affect the electrophilicity of the carbonyl carbon.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This makes the carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.[3][4] This effect is generally magnified in polar solvents that can stabilize the developing negative charge on the oxygen atom in the transition state.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃, -CH₃, or -N(CH₃)₂ push electron density into the ring, which reduces the electrophilicity of the carbonyl carbon and slows down nucleophilic addition reactions.[5]

This relationship is quantitatively described by the Hammett Equation : log(k/k₀) = σρ.[6]

  • σ (Sigma): The substituent constant. It's positive for EWGs and negative for EDGs.

  • ρ (Rho): The reaction constant. It measures the reaction's sensitivity to substituent effects. A positive ρ value indicates the reaction is accelerated by EWGs.[6][7] The magnitude and even the sign of ρ can change with the solvent, as the solvent alters the charge distribution in the transition state.[8]

Practical Takeaway: For a benzaldehyde with an EWG, a polar solvent is often a good starting point to accelerate the reaction. For a benzaldehyde with a strong EDG, you may need more forcing conditions (higher temperature, stronger nucleophile) or a solvent system that enhances nucleophile reactivity (e.g., polar aprotic).[2]

Substituent GroupElectronic EffectHammett Constant (σ_p)Expected Effect on Nucleophilic Addition Rate
-NO₂Strong EWG+0.78Strong Acceleration
-ClModerate EWG+0.23Moderate Acceleration
-HReference0.00Baseline
-CH₃Weak EDG-0.17Slight Retardation
-OCH₃Strong EDG-0.27Strong Retardation

Data compiled from sources discussing the Hammett equation.[6][8]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems you may encounter in the lab.

Q3: My reaction with a substituted benzaldehyde is unexpectedly slow or fails to proceed. How do I troubleshoot this using solvent choice?

A: A sluggish reaction is a classic problem often rooted in a mismatch between the reactants, the transition state, and the solvent environment. Use the following decision tree to diagnose the issue.

G Start Reaction is too slow. What is my solvent? Nonpolar Nonpolar (e.g., Hexane, Toluene) Start->Nonpolar Polar Polar (e.g., EtOH, MeCN, DMF) Start->Polar Nonpolar_Q Does the mechanism likely involve a charged or polar transition state? Nonpolar->Nonpolar_Q Polar_Q Is the solvent protic (e.g., EtOH) and is my nucleophile an anion? Polar->Polar_Q Nonpolar_Yes Yes Nonpolar_Q->Nonpolar_Yes Yes Nonpolar_No No Nonpolar_Q->Nonpolar_No No Nonpolar_Sol Action: Switch to a polar aprotic (MeCN, DMF) or polar protic (EtOH) solvent to stabilize the transition state. [7] Nonpolar_Yes->Nonpolar_Sol Nonpolar_Mech Issue is likely not the solvent. Consider other factors: - Reactant concentration - Temperature - Catalyst activity Nonpolar_No->Nonpolar_Mech Polar_Yes Yes Polar_Q->Polar_Yes Yes Polar_No No Polar_Q->Polar_No No Polar_Sol Possible Issue: Protic solvent may be over-stabilizing ('caging') the nucleophile via H-bonding. [18] Action: Switch to a polar aprotic solvent (e.g., DMSO, DMF) to increase nucleophile reactivity. [24] Polar_Yes->Polar_Sol Polar_Mech Issue is likely not the solvent. Check substituent effects (is it a strong EDG?). Consider temperature, catalyst, etc. Polar_No->Polar_Mech

Caption: Troubleshooting flowchart for slow reactions involving benzaldehydes.

Q4: I'm observing significant side-product formation. Could the solvent be promoting an alternative reaction pathway?

A: Absolutely. The solvent can dramatically influence the chemoselectivity of a reaction by favoring one transition state over another.

  • Case Study: Aldol Condensation vs. Cannizzaro Reaction: In the presence of a strong base, benzaldehydes without α-hydrogens can undergo the Cannizzaro reaction (disproportionation to an alcohol and a carboxylic acid). If you are attempting a Claisen-Schmidt condensation (an aldol variant) in a highly polar, protic solvent like water or methanol, you might inadvertently promote the Cannizzaro reaction, especially if the aldol reaction itself is slow.[3]

  • Troubleshooting Steps:

    • Identify the Side Product: Use techniques like GC-MS, LC-MS, or NMR to confidently identify the structure of the unexpected product.

    • Hypothesize the Mechanism: Based on the structure, propose a plausible mechanism for its formation. Does this alternative mechanism involve intermediates that would be uniquely stabilized by your current solvent? For example, reactions involving ionic intermediates are often favored in highly polar media.

    • Change the Solvent to Disfavor the Side Reaction: If the side reaction is ion-mediated, switching to a less polar solvent might suppress it. For instance, running a condensation in THF or Dichloromethane instead of Ethanol could reduce the rate of competing ionic pathways.[9]

    • Consider Water's Role: In some reactions, like those forming iminiums, the presence of water can be detrimental or beneficial depending on the desired outcome. For proline-catalyzed aldol reactions, small amounts of water can suppress undesired side reactions.[5] In contrast, for reactions that release water, using a nonpolar solvent that allows for water removal (e.g., via a Dean-Stark trap with toluene) can drive the equilibrium toward the desired product.[10]

Part 3: Experimental Protocols & Best Practices

This section provides standardized workflows for systematically investigating solvent effects.

Q5: How do I design a robust solvent screening experiment for a reaction involving a substituted benzaldehyde?

A: A systematic approach is crucial. Avoid random solvent testing. The goal is to test a representative from each major solvent class to probe a range of dielectric constants and hydrogen-bonding capabilities.

  • Define Objectives: State clearly what you are optimizing for: yield, reaction rate, or selectivity.

  • Select a Representative Solvent Set: Choose at least one solvent from each category.

    • Nonpolar: Toluene or Hexane

    • Polar Aprotic (Borderline): Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Polar Aprotic (High Polarity): Acetonitrile (MeCN) or Dimethylformamide (DMF)[2]

    • Polar Protic: Ethanol (EtOH) or Isopropanol (IPA)

  • Standardize Reaction Conditions: It is critical to keep all other variables constant across all experiments.

    • Concentration: Ensure the initial concentration of all reactants is identical.

    • Temperature: Use a temperature-controlled reaction block or oil bath. Be aware that highly exothermic reactions can be difficult to keep at a constant temperature.[11]

    • Stoichiometry: Use the exact same molar ratios of reactants, catalysts, and reagents.

    • Stirring: Ensure identical and efficient mixing in all reaction vessels.

  • Execute and Monitor: Run all reactions in parallel. Monitor progress at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique (TLC, GC, or HPLC). This provides kinetic information, not just an endpoint result.

  • Analyze and Interpret:

    • Quantify the yield of the desired product and any major side products.

    • Plot the results against solvent properties like the dielectric constant. Look for trends. Does yield increase with polarity?

    • Use the data to select an optimal solvent or a solvent mixture for further optimization.

Caption: Workflow for a systematic solvent screening experiment.

Q6: What is a reliable protocol for monitoring reaction kinetics via UV-Vis spectrophotometry to quantify solvent effects?

A: UV-Vis spectrophotometry is an excellent non-invasive technique for kinetic analysis, provided one of your reactants or products has a distinct chromophore that changes during the reaction. Substituted benzaldehydes and their conjugated products are often ideal candidates.

  • Wavelength Selection:

    • Separately dissolve the starting benzaldehyde and the purified product in the chosen reaction solvent.

    • Acquire a full UV-Vis spectrum (e.g., 200-800 nm) for each.

    • Identify a wavelength (λ_max) where the product has strong absorbance and the reactants have minimal absorbance (or vice-versa). This maximizes the signal change during the reaction.

  • Instrument Setup:

    • Use a temperature-controlled cuvette holder in the spectrophotometer. Set it to the desired reaction temperature and allow it to equilibrate.[11]

  • Reaction Initiation & Data Acquisition:

    • Prepare a stock solution of all reactants except one (the "initiating reagent") in the solvent of interest.

    • Place the appropriate volume of this stock solution into the cuvette.

    • Place the cuvette in the holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by injecting a small, known volume of the initiating reagent into the cuvette, followed by rapid mixing (e.g., by capping with parafilm and inverting 2-3 times).

    • Immediately begin recording the absorbance at your chosen λ_max at regular time intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Convert the absorbance vs. time data into concentration vs. time using a Beer-Lambert Law calibration curve (if determining absolute rates) or use the absorbance data directly for pseudo-first-order analysis.

    • Plot the data according to the appropriate integrated rate law (e.g., ln[A] vs. time for first-order kinetics) to determine the observed rate constant (k_obs).

    • Repeat this entire protocol for each solvent you are investigating.

  • Self-Validation & Controls:

    • Reproducibility: Run each experiment in triplicate to ensure the kinetic traces are reproducible.

    • Stability Check: Ensure that the reactants and products are stable in the solvent under the reaction conditions (without catalyst, if applicable) for the duration of the experiment.

    • Purity: Use purified reagents and high-purity solvents to avoid interference from impurities.[7]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-(tert-Butyl)-2-methoxybenzaldehyde and 5-tert-Butyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical synthesis and drug discovery, the selection of a starting material or intermediate is a critical decision that dictates the feasibility, efficiency, and outcome of a synthetic route. Substituted benzaldehydes are a cornerstone of this chemical toolbox, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparison of two structurally similar yet electronically distinct benzaldehyde derivatives: 5-(tert-Butyl)-2-methoxybenzaldehyde and 5-tert-Butyl-2-hydroxybenzaldehyde. We will explore the nuanced differences in their reactivity, supported by theoretical principles and experimental data, to inform your selection process for specific synthetic applications.

Structural and Electronic Overview

At first glance, the two molecules are nearly identical, featuring a benzaldehyde core with a bulky tert-butyl group at the 5-position. This tert-butyl group primarily imparts steric influence and enhances solubility in organic solvents. The key distinction lies in the substituent at the 2-position: a methoxy (-OCH₃) group in one and a hydroxyl (-OH) group in the other. This seemingly minor difference has profound implications for the electronic properties of both the aromatic ring and the aldehyde functional group.

CompoundThis compound5-tert-Butyl-2-hydroxybenzaldehyde
Structure
alt text
CAS Number --INVALID-LINK----INVALID-LINK--
Molecular Formula C₁₂H₁₆O₂C₁₁H₁₄O₂
Molecular Weight 192.25 g/mol [1]178.23 g/mol
Appearance Colorless to yellow liquidColorless to yellow liquid
Boiling Point Not readily available251-252 °C/729 mmHg
¹H NMR Data A ¹H NMR spectrum is available.[2]A ¹H NMR spectrum is available.

Comparative Reactivity: A Tale of Two Substituents

The reactivity of these compounds can be dissected into two main domains: reactions involving the aldehyde carbonyl group and reactions involving the aromatic ring.

Reactivity of the Aldehyde Group: Nucleophilic Addition

The aldehyde functional group is characterized by its electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. The substituents on the aromatic ring modulate this electrophilicity through inductive and resonance effects.

  • This compound: The methoxy group is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect dominates, leading to an overall increase in electron density on the aromatic ring. This electron donation extends to the carbonyl group, reducing the partial positive charge on the carbonyl carbon and thus making it less electrophilic and less reactive towards nucleophiles compared to unsubstituted benzaldehyde.

  • 5-tert-Butyl-2-hydroxybenzaldehyde: The hydroxyl group is also a strong electron-donating group via resonance (+R effect). However, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. This hydrogen bonding can further decrease the electrophilicity of the carbonyl carbon. Additionally, in the presence of a base, the acidic phenolic proton can be removed to form a phenoxide, which is an even more powerful electron-donating group, significantly deactivating the aldehyde towards nucleophilic attack. Conversely, the hydroxyl group can act as a proton source, and in some reactions, it can participate in catalysis or chelation with metal reagents, leading to different reactivity pathways.

The Wittig reaction, which converts aldehydes and ketones to alkenes, is a classic example of nucleophilic addition to a carbonyl. While direct comparative yield data for the two target molecules is scarce, we can infer their relative reactivity from studies on analogous compounds. Generally, electron-withdrawing groups on the benzaldehyde increase the rate and yield of the Wittig reaction, while electron-donating groups have the opposite effect. Given that both the methoxy and hydroxyl groups are electron-donating, both are expected to be less reactive than unsubstituted benzaldehyde. However, the stronger deactivating effect in the hydroxy-substituted aldehyde, particularly under basic conditions, would likely lead to lower yields or require more forcing conditions compared to the methoxy-substituted counterpart.

Experimental Protocol: A Representative Wittig Reaction

This protocol provides a general procedure for the Wittig reaction that can be adapted for both aldehydes to empirically determine their relative reactivity.

Materials:

  • Substituted Benzaldehyde (this compound or 5-tert-Butyl-2-hydroxybenzaldehyde)

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (DCM)

  • 1-Propanol

  • Stir bar and appropriate glassware

Procedure:

  • In a 25-mL Erlenmeyer flask equipped with a stir bar, dissolve 0.50 g of the chosen benzaldehyde derivative and 0.87 g of benzyltriphenylphosphonium chloride in 6 mL of DCM.

  • Stir the mixture vigorously for at least 5 minutes to ensure complete dissolution.

  • Carefully add 10 drops of 50% aqueous sodium hydroxide solution to the rapidly stirred reaction mixture.

  • Continue to stir the mixture vigorously for 30 minutes. Observe any color changes.

  • After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and distilled water to precipitate the product.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of hot 1-propanol to obtain the purified alkene.

  • Determine the yield and characterize the product by melting point and spectroscopy.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Both the methoxy and hydroxyl groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions. This is due to their ability to donate electron density to the benzene ring through resonance, stabilizing the positively charged intermediate (the sigma complex).

  • This compound: The methoxy group strongly activates the ring, directing incoming electrophiles to the positions ortho and para to it (positions 3, 4, and 6). The bulky tert-butyl group at position 5 will sterically hinder attack at position 6. The aldehyde group is a deactivating, meta-directing group. The overall outcome of an EAS reaction will depend on the interplay of these directing effects and the reaction conditions.

  • 5-tert-Butyl-2-hydroxybenzaldehyde: The hydroxyl group is an even more powerful activating group than the methoxy group. This is because the resonance stabilization provided by the hydroxyl group is more effective. In a basic medium, the formation of the phenoxide ion makes the ring exceptionally electron-rich and highly susceptible to electrophilic attack. Similar to the methoxy-substituted analogue, the directing effects will favor substitution at positions ortho and para to the hydroxyl group, with steric hindrance from the tert-butyl group influencing the regioselectivity.

The typical syntheses of these two compounds themselves highlight the principles of electrophilic aromatic substitution.

  • 5-tert-Butyl-2-hydroxybenzaldehyde is often prepared from 4-tert-butylphenol via the Reimer-Tiemann reaction .[3][4][5][6] This reaction involves the ortho-formylation of a phenol using chloroform in a basic solution, proceeding through the electrophilic attack of dichlorocarbene on the highly activated phenoxide ring.

  • This compound can be synthesized from 5-tert-butyl-2-hydroxybenzaldehyde through a Williamson ether synthesis .[7][8][9][10][11] This involves deprotonating the hydroxyl group with a base to form the alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., methyl iodide or dimethyl sulfate).

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol details the conversion of the hydroxybenzaldehyde to the methoxybenzaldehyde, a key transformation that underscores the reactivity of the hydroxyl group.

Materials:

  • 5-tert-Butyl-2-hydroxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir bar and appropriate glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-tert-butyl-2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Unique Reactivity of 5-tert-Butyl-2-hydroxybenzaldehyde: The Role of the Hydroxyl Group

The ortho-hydroxyl group imparts unique reactivity to 5-tert-butyl-2-hydroxybenzaldehyde that is absent in its methoxy counterpart.

  • Acidity: The phenolic proton is acidic and can be readily removed by bases. This is a key consideration in reactions involving basic reagents, as the formation of the phenoxide can alter the course of the reaction or consume the base.

  • Chelation: The ortho-positioning of the hydroxyl and aldehyde groups allows for the formation of stable six-membered chelate rings with metal ions. This property is exploited in coordination chemistry and can be used to direct the stereochemistry of reactions or to stabilize reactive intermediates.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be a competing reaction pathway under certain oxidative conditions intended for the aldehyde.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic relationship between the two compounds and a common reaction pathway.

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reaction Comparative Reaction phenol 4-tert-Butylphenol hydroxy 5-tert-Butyl-2- hydroxybenzaldehyde phenol->hydroxy Reimer-Tiemann (CHCl3, NaOH) methoxy 5-(tert-Butyl)-2- methoxybenzaldehyde hydroxy->methoxy Williamson Ether Synthesis (NaH, CH3I) alkene_hydroxy Alkene Product (from Hydroxy) hydroxy->alkene_hydroxy Wittig Reaction (Ph3P=CH-R) alkene_methoxy Alkene Product (from Methoxy) methoxy->alkene_methoxy Wittig Reaction (Ph3P=CH-R)

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of high-value molecules, from pharmaceuticals and agrochemicals to fragrances and polymers. The strategic introduction of the formyl group onto a benzene ring, often in the presence of other functionalities, is a frequent challenge for synthetic chemists. The choice of synthetic route is not merely a question of yield; it is a complex decision balancing factors such as substrate scope, functional group tolerance, regioselectivity, scalability, cost, and increasingly, environmental impact.

This guide provides an in-depth comparison of the most common and effective methods for synthesizing substituted benzaldehydes. We will move beyond a simple recitation of protocols to analyze the underlying mechanisms and the critical decision-making factors that guide the hand of the experienced researcher.

Strategic Overview: Pathways to the Formyl Group

The synthesis of a substituted benzaldehyde can be approached from several distinct strategic directions. The optimal choice depends heavily on the nature of the starting material and the desired substitution pattern.

G Activated Aromatics Activated Aromatics Electrophilic Formylation Electrophilic Formylation Activated Aromatics->Electrophilic Formylation Benzyl Alcohols / Toluenes Benzyl Alcohols / Toluenes Oxidation Oxidation Benzyl Alcohols / Toluenes->Oxidation Benzoic Acids & Derivatives Benzoic Acids & Derivatives Partial Reduction Partial Reduction Benzoic Acids & Derivatives->Partial Reduction Benzyl Halides Benzyl Halides Benzyl Halides->Oxidation  Sommelet/Kornblum Aromatic Nitriles Aromatic Nitriles Aromatic Nitriles->Partial Reduction  Stephen G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF adduct Initial Adduct DMF->adduct Nucleophilic attack POCl3 POCl₃ POCl3->adduct Vilsmeier Vilsmeier Reagent (Chloroiminium ion) adduct->Vilsmeier Elimination Sigma Sigma Complex Vilsmeier->Sigma Arene Electron-Rich Arene Arene->Sigma Attack on Vilsmeier Reagent Iminium Aryl Iminium Salt Sigma->Iminium Rearomatization Aldehyde Aryl Aldehyde Iminium->Aldehyde H₂O Workup G cluster_0 cluster_1 cluster_2 BenzylAlcohol Substituted Benzyl Alcohol PCC PCC / PDC (Stoichiometric CrVI) BenzylAlcohol->PCC Swern Swern / Dess-Martin (Activated DMSO / Hypervalent Iodine) BenzylAlcohol->Swern Catalytic Catalytic Methods (e.g., TEMPO/O₂, MnO₂, etc.) BenzylAlcohol->Catalytic Benzaldehyde Substituted Benzaldehyde PCC->Benzaldehyde Swern->Benzaldehyde Catalytic->Benzaldehyde

Biological activity of methoxy-substituted vs hydroxy-substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Methoxy- vs. Hydroxy-Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Atom

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone—a simple aromatic ring adorned with an aldehyde group that serves as a versatile template for designing novel therapeutic agents. The biological activity of these compounds can be exquisitely tuned by the addition of functional groups to the aromatic ring. Among the most common and impactful substitutions are the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Though differing by only a methyl group, the choice between a hydroxyl and a methoxy substituent can profoundly alter a molecule's physicochemical properties and, consequently, its biological profile. The hydroxyl group, as a hydrogen bond donor and an electron-donating group, imparts distinct characteristics compared to the methoxy group, which is also electron-donating but is more lipophilic and lacks the ability to donate a hydrogen bond.[1]

This guide provides an in-depth comparison of the biological activities of hydroxy- and methoxy-substituted benzaldehydes, drawing upon experimental data to elucidate their structure-activity relationships (SAR). We will explore their comparative performance in antioxidant, antimicrobial, and anticancer applications, explain the mechanistic rationale behind these differences, and provide standardized protocols for their evaluation.

Comparative Analysis of Biological Activities

The substitution pattern on the benzaldehyde ring is a critical determinant of biological function. The following sections dissect the differential effects of hydroxyl and methoxy groups across key therapeutic areas.

Antioxidant Activity: The Hydrogen Donor Advantage

The primary mechanism by which phenolic compounds like hydroxybenzaldehydes exert antioxidant effects is through hydrogen atom transfer (HAT) to neutralize reactive oxygen species (ROS).[2] The phenolic hydroxyl group is an excellent hydrogen donor, readily quenching free radicals and terminating damaging chain reactions.

  • Hydroxy-Substituted: These compounds are consistently reported as potent antioxidants. The presence of one or more -OH groups, particularly in ortho or para positions to the aldehyde, enhances radical scavenging ability. Chalcones bearing hydroxyl groups, for instance, are well-known for their powerful antioxidant activities.[2] Derivatives with multiple hydroxyl groups often exhibit even greater efficacy.[3]

  • Methoxy-Substituted: While the methoxy group is electron-donating, which can help stabilize the resulting radical, it cannot directly participate in the crucial hydrogen atom transfer. Its contribution to antioxidant activity is therefore significantly less direct and potent compared to a hydroxyl group.[1] Replacing hydroxyl groups with methoxy groups has been shown to impair the antibacterial and antibiofilm activities of certain compounds, which can be linked to a reduction in antioxidant capacity.[4]

Structure-Activity Relationship: A Visual Explanation

The fundamental difference in antioxidant potential is illustrated below. The phenolic hydroxyl group can donate its hydrogen atom to neutralize a free radical (R•), a capability the methoxy group lacks.

References

The Untapped Potential of 5-(tert-Butyl)-2-methoxybenzaldehyde Derivatives in Oncology: A Research and Development Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Benzaldehyde and its derivatives have long been a subject of interest, demonstrating a range of cytotoxic and antimetastatic activities.[1][2] Within this chemical space, the scaffold of 5-(tert-Butyl)-2-methoxybenzaldehyde presents an intriguing, yet largely unexplored, foundation for the development of new therapeutic candidates. The presence of a methoxy group is a common feature in many potent anticancer compounds, often contributing to their biological activity.[3] Coupled with a bulky tert-butyl group, which can enhance lipophilicity and influence molecular interactions, this benzaldehyde derivative is a prime candidate for derivatization and biological screening.

This guide provides a comprehensive framework for researchers and drug development professionals interested in exploring the anticancer potential of this compound derivatives. While direct experimental data on the anticancer efficacy of this specific family of compounds is not yet prevalent in published literature, this document outlines a scientifically grounded approach to their synthesis, in vitro evaluation, and mechanistic elucidation, drawing parallels from structurally related compounds.

Proposed Research Workflow and Rationale

The development of novel anticancer agents from a lead scaffold like this compound can be systematically approached. The following workflow is proposed, based on established principles of medicinal chemistry and cancer biology.

Research Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies Synthesis Derivative Synthesis (e.g., Chalcones) Characterization Structural Confirmation (NMR, Mass Spec) Synthesis->Characterization Cytotoxicity MTT Assay on Cancer Cell Lines Characterization->Cytotoxicity Purified Derivatives Selectivity Testing on Normal Cell Lines Cytotoxicity->Selectivity Apoptosis Apoptosis Assays (Annexin V/PI) Selectivity->Apoptosis Promising Candidates CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle Tubulin Tubulin Polymerization Assay CellCycle->Tubulin

Caption: Proposed workflow for the synthesis and evaluation of novel anticancer agents.

Comparative Analysis: Learning from Related Structures

While data on this compound derivatives is sparse, we can infer potential activity by examining related benzaldehyde derivatives. For instance, trimethoxybenzaldehyde derivatives are well-documented as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[4] Chalcones, which can be synthesized from benzaldehydes, have also shown significant anticancer activity across various cell lines.[5][6]

The following table presents hypothetical data for potential derivatives of this compound, benchmarked against a known active compound, to illustrate a comparative framework.

CompoundTarget Cancer Cell LineHypothetical IC50 (µM)Potential Mechanism of Action
Derivative A (Chalcone)MCF-7 (Breast Cancer)5.2Tubulin Polymerization Inhibition
Derivative B (Schiff Base)A549 (Lung Cancer)8.9Apoptosis Induction
Derivative C (Heterocyclic Adduct)HT-29 (Colon Cancer)3.5Cell Cycle Arrest at G2/M
Combretastatin A-4 (Reference)Various<0.1Tubulin Polymerization Inhibition

Experimental Protocols

Synthesis of Chalcone Derivatives

Chalcones are a class of compounds that can be readily synthesized from benzaldehydes and acetophenones via Claisen-Schmidt condensation.[6]

Step-by-Step Protocol:

  • Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography.

  • Pour the reaction mixture into cold water to precipitate the crude chalcone.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Characterize the final product using NMR and mass spectrometry.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[7]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Unraveling the Mechanism of Action

Potential Signaling Pathways

Benzaldehyde derivatives can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[7] A primary target for many benzaldehyde-related compounds is the microtubule network, which is crucial for cell division.

TubulinInhibition cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Derivative Benzaldehyde Derivative Binding Binds to Colchicine Site Derivative->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Inhibition->Polymerization Blocks Disruption Microtubule Disruption Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by anticancer agents.

The disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis, or programmed cell death.[4]

Apoptosis Induction Pathway

Many chemotherapeutic agents, including derivatives of benzaldehyde, induce apoptosis in cancer cells. This can occur through intrinsic or extrinsic pathways, often involving the activation of caspases.[8]

ApoptosisPathway Derivative Anticancer Derivative Mitochondria Mitochondrial Stress (Intrinsic Pathway) Derivative->Mitochondria DeathReceptor Death Receptor Activation (Extrinsic Pathway) Derivative->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of a new class of anticancer agents. The lack of existing research in this specific area highlights a significant opportunity for novel discoveries. By leveraging established synthetic methodologies and in vitro screening protocols, researchers can systematically synthesize and evaluate a library of derivatives.

Future investigations should focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating how modifications to the benzaldehyde core affect anticancer activity.[9]

  • In Vivo Efficacy: Testing the most promising compounds in animal models of cancer.

  • Target Identification: Identifying the specific molecular targets of active derivatives.

By following the comprehensive guide outlined here, the scientific community can begin to unlock the potential of this compound derivatives as a valuable new tool in the fight against cancer.

References

A Comparative Guide to the Characterization of Impurities in 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in 5-(tert-Butyl)-2-methoxybenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach to impurity profiling.

Introduction: The Criticality of Purity

This compound is a key building block in organic synthesis, notably as a reagent or intermediate in the preparation of various fine chemicals and active pharmaceutical ingredients (APIs).[1][2] The purity of this starting material is a critical quality attribute, as any impurities can carry through the synthetic pathway, potentially impacting the yield, safety, and efficacy of the final product. Regulatory bodies such as the FDA and EMA mandate strict control over impurities in drug substances, making their accurate detection, identification, and quantification a non-negotiable aspect of pharmaceutical development.[3][4][5]

This guide will compare the three cornerstone analytical techniques for impurity profiling—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing the technical insights required to select and implement the most appropriate methods.

Understanding Potential Impurities

Effective impurity profiling begins with a theoretical understanding of what impurities are likely to be present. These can be broadly categorized based on their origin:

  • Organic Impurities:

    • Starting Materials: Unreacted 1-tert-butyl-4-methoxybenzene from the synthesis process.[6]

    • By-products: Isomeric variants or products from side-reactions.

    • Intermediates: Incompletely reacted species.

    • Degradation Products: The aldehyde functional group is susceptible to oxidation, forming the corresponding 5-tert-butyl-2-methoxybenzoic acid. Conversely, reduction could lead to 5-tert-butyl-2-methoxybenzyl alcohol. These are common impurities in benzaldehyde-related compounds.[7]

  • Inorganic Impurities: Residual catalysts or reagents from the synthesis.

  • Residual Solvents: Organic volatile compounds used during synthesis and purification.[8]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is driven by the physicochemical properties of the analyte and its potential impurities. No single method is universally superior; instead, they offer complementary information. An integrated approach, leveraging the strengths of each, provides the most comprehensive impurity profile.

Below is a comparative summary of the primary techniques:

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile/semi-volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, providing detailed structural information.
Ideal For Non-volatile, polar, and thermally labile impurities (e.g., benzoic acid derivatives, high molecular weight by-products).[8]Volatile and semi-volatile impurities (e.g., residual solvents, starting materials, low molecular weight by-products).[7][8]Definitive structural elucidation of unknown impurities, stereoisomer analysis, and quantification without a reference standard (qNMR).[9][10]
Identification Power Moderate (based on retention time against a standard). High when coupled with MS (LC-MS).High (based on retention time and mass spectral fragmentation patterns).Very High (provides unambiguous molecular structure).[11]
Quantification Excellent (highly accurate and precise with reference standards).Good (accurate with reference standards; can be semi-quantitative without).Excellent (qNMR provides absolute quantification using an internal standard).[9]
Limitations Requires impurities to be soluble and possess a chromophore for UV detection. Identification of unknowns is difficult without MS.Limited to thermally stable and volatile compounds. Derivatization may be required for polar compounds.[12]Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.

Integrated Analytical Workflow

A robust impurity characterization strategy employs these techniques in a logical sequence. The initial screen typically uses a high-throughput chromatographic method, with more specialized techniques employed for identification and structural confirmation.

Impurity Characterization Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation start Sample of 5-(tert-Butyl)-2- methoxybenzaldehyde hplc Primary Analysis: Reversed-Phase HPLC with UV/DAD start->hplc decision1 Are all peaks below reporting threshold? hplc->decision1 gcms Volatiles Analysis: GC-MS for Residual Solvents & Volatile Impurities hplc->gcms Parallel Analysis report1 Generate Purity Report (Pass) decision1->report1 Yes lcms LC-MS Analysis for Mass of Unknowns decision1->lcms No decision2 Structure Confirmed? lcms->decision2 nmr Definitive Identification: Isolate Impurity & Analyze by 1D/2D NMR decision2->nmr No / Novel Impurity report2 Update Impurity Profile & Generate Full Report decision2->report2 Yes nmr->report2

Caption: Integrated workflow for impurity detection, identification, and elucidation.

Experimental Protocols & Methodologies

The following protocols are provided as validated starting points. Method optimization is essential for specific sample matrices and instrumentation.

HPLC Method for Non-Volatile Impurities

This reversed-phase HPLC method is designed for high-resolution separation of the main component from potential polar and non-polar impurities.[13]

A. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 4.6 mm x 150 mm, 5 µm A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric Acid The acid modifier improves peak shape and suppresses ionization of acidic impurities like benzoic acid derivatives.
Mobile Phase B Acetonitrile A common organic modifier with good UV transparency and elution strength for the target compounds.
Gradient 0-2 min: 30% B; 2-20 min: 30-90% B; 20-25 min: 90% B; 25.1-30 min: 30% B A gradient elution ensures separation of early-eluting polar impurities and late-eluting non-polar impurities in a single run.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detector UV/DAD at 254 nm Aromatic compounds strongly absorb at this wavelength, providing good sensitivity. A DAD allows for peak purity assessment.

| Injection Vol. | 10 µL | |

B. Sample Preparation

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove particulates before injection.

C. System Suitability Before analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is NMT 2.0% and the tailing factor is NMT 2.0, consistent with pharmacopeial standards.[14][15]

GC-MS Method for Volatile Impurities

This method is ideal for identifying and quantifying residual solvents and other volatile organic impurities.

A. Chromatographic Conditions

Parameter Condition Rationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of volatile compounds.
Carrier Gas Helium at 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 280 °C (hold 5 min) The initial hold allows for separation of very volatile solvents. The ramp ensures elution of higher-boiling impurities.
Injector 250 °C, Splitless (1 min) A splitless injection enhances sensitivity for trace-level impurities.
MS Transfer Line 280 °C Prevents condensation of analytes before they reach the ion source.
Ion Source Temp. 230 °C

| MS Mode | Electron Ionization (EI) at 70 eV, Scan range 35-450 amu | Standard EI energy provides reproducible fragmentation patterns for library matching. |

B. Sample Preparation

  • Accurately weigh ~50 mg of the sample into a 10 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., DMSO, DMF) that does not co-elute with target analytes.

  • Seal the vial and analyze using a headspace autosampler or direct liquid injection.

NMR Spectroscopy for Structural Elucidation

When an unknown impurity is detected, NMR is the definitive tool for structural elucidation.[11][16]

A. Sample Preparation

  • Isolate the impurity of interest using preparative HPLC or flash chromatography.

  • Dry the fraction completely to remove solvents.

  • Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

B. Data Acquisition

  • ¹H NMR: Acquire a standard proton spectrum to identify the types and connectivity of protons. Key signals for aldehydes appear far downfield (~9-10 ppm).[17]

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. Aldehyde carbonyl carbons typically appear around 190-200 ppm.[16]

  • 2D NMR (COSY, HSQC, HMBC): If the structure is complex, acquire two-dimensional spectra to establish connectivity:

    • COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are coupled (adjacent) to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.

NMR Elucidation Logic cluster_0 1D NMR cluster_1 2D NMR Connectivity H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Bonds) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HSQC C13->HMBC Structure Definitive Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic flow for structural elucidation using NMR techniques.

Conclusion and Recommendations

The characterization of impurities in this compound requires a multi-faceted analytical strategy.

  • For routine quality control and purity assessment, a validated HPLC method is the industry standard, offering excellent precision and accuracy for quantifying known impurities.[8]

  • To control for volatile organic compounds and residual solvents, GC-MS is indispensable and should be run in parallel.

  • For the definitive identification of unknown or novel impurities discovered during chromatographic screening, isolation followed by NMR spectroscopy is the gold standard, providing unambiguous structural information that is critical for safety assessment and regulatory compliance.[10]

By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality and safety of their materials and final products.

References

The Unambiguous Arbiter: A Comparative Guide to Confirming Schiff Base Derivative Structures via Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the precise molecular architecture of a compound is not merely an academic detail; it is the very foundation of its function. For researchers working with Schiff base derivatives—a versatile class of compounds celebrated for their broad spectrum of biological and catalytic activities—unambiguous structural confirmation is paramount.[1][2] While a suite of spectroscopic techniques provides valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands as the definitive arbiter, offering an unparalleled, three-dimensional glimpse into the atomic arrangement of these molecules.

This guide provides a critical comparison of crystallographic methods against other common analytical techniques for the characterization of Schiff base derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data, equipping you with the expertise to confidently confirm the structure of your novel compounds.

The Spectroscopic Prelude: Essential but Incomplete Narratives

Before a crystal suitable for diffraction is even grown, a series of spectroscopic analyses provides the initial characterization and evidence of successful synthesis. These methods are indispensable for routine checks but, as we will see, possess inherent limitations that necessitate crystallographic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

¹H and ¹³C NMR spectroscopy are workhorse techniques that map the hydrogen and carbon frameworks of a molecule. For a Schiff base, the appearance of a characteristic singlet in the ¹H NMR spectrum between δ 8-10 ppm is a strong indicator of the formation of the azomethine or imine (-CH=N-) proton.[3][4] Similarly, the ¹³C NMR spectrum will show a resonance for the imine carbon, typically in the δ 160-170 ppm range.[5]

  • Strength : Provides detailed information about the electronic environment of individual atoms and their connectivity.

  • Limitation : NMR provides data averaged over time in solution. It cannot definitively determine bond angles, torsion angles, or the precise spatial arrangement in the solid state, which can be critical for understanding biological activity. Furthermore, interpreting spectra for paramagnetic metal complexes of Schiff bases can be challenging due to significant peak broadening.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The key diagnostic peak for a Schiff base is the C=N stretching vibration, which typically appears in the 1600-1650 cm⁻¹ region.[8][9] The disappearance of the characteristic C=O (~1700 cm⁻¹) and N-H stretching bands of the parent aldehyde/ketone and amine, respectively, further supports the formation of the Schiff base.[10]

  • Strength : Excellent for confirming the presence of the key imine functional group and for studying metal-ligand coordination, as the C=N band often shifts upon complexation.[9]

  • Limitation : FT-IR provides information on functional groups, not the overall 3D structure. It cannot distinguish between different isomers or conformers.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of the synthesized compound, offering a fundamental check on its identity. The observation of a molecular ion peak ([M]⁺) or related ions (e.g., [M+H]⁺) that corresponds to the calculated mass of the Schiff base derivative is compelling evidence of its formation.[11][12]

  • Strength : Confirms the molecular formula with high accuracy.[11]

  • Limitation : Provides no information about the three-dimensional structure or connectivity of the atoms. Isomers will have the same molecular weight.

UV-Visible Spectroscopy: An Electronic Snapshot

UV-Vis spectroscopy probes the electronic transitions within the molecule. Schiff bases typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic rings and the imine group.[11][13]

  • Strength : Useful for studying conjugation and the electronic effects of different substituents. In metal complexes, it can provide insights into the coordination geometry.[11][13]

  • Limitation : The broadness of the absorption bands often makes precise structural assignments impossible based on UV-Vis data alone.

The Crystallographic Verdict: Unveiling the Ground Truth

While spectroscopic methods collectively build a strong case for a proposed structure, single-crystal X-ray diffraction (SC-XRD) provides the definitive, high-resolution evidence. It moves beyond connectivity to reveal the precise spatial coordinates of each atom in the crystal lattice, yielding a detailed molecular model.

Workflow cluster_Spectroscopy Spectroscopic Characterization (Hypothesis Generation) cluster_Crystallography Crystallographic Confirmation (Definitive Proof) NMR NMR Spectroscopy (Connectivity) Crystal Single Crystal Growth (Crucial Step) NMR->Crystal FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Crystal MS Mass Spectrometry (Molecular Formula) MS->Crystal UVVis UV-Vis Spectroscopy (Electronic Properties) UVVis->Crystal XRD X-ray Diffraction (Data Collection) Crystal->XRD Suitable Crystal Structure Structure Solution & Refinement XRD->Structure Diffraction Pattern Validation Final 3D Structure (Unambiguous) Structure->Validation Refined Model

Why Crystallography is the Gold Standard
  • Unambiguous 3D Structure : SC-XRD determines the precise bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state.[14] This is crucial for understanding structure-activity relationships.

  • Absolute Stereochemistry : For chiral Schiff bases, crystallography can determine the absolute configuration, which is vital in pharmaceutical development.

  • Supramolecular Insights : The analysis reveals intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern crystal packing and can influence physical properties like solubility and stability.[14][15]

  • Definitive Proof of Coordination : In metal complexes, crystallography unequivocally identifies the coordinating atoms, the coordination number, and the geometry around the metal center (e.g., tetrahedral, square planar, octahedral).[16]

Comparative Data: Spectroscopic Inference vs. Crystallographic Fact

To illustrate the comparative power of these techniques, consider the characterization of a hypothetical Schiff base metal complex.

Parameter Spectroscopic Method & Inference Single-Crystal X-ray Crystallography Result
Imine Formation FT-IR: Peak at ~1625 cm⁻¹ (C=N stretch). ¹H NMR: Peak at ~8.5 ppm (CH=N proton).Confirmed. C=N bond length measured as 1.285(2) Å.
Molecular Formula Mass Spec: [M+H]⁺ peak confirms expected mass.Confirmed. The asymmetric unit contains one molecule of the expected formula.
Metal Coordination FT-IR: Shift in C=N stretch. UV-Vis: Appearance of d-d transition bands.Unambiguous. Metal is coordinated to the imine nitrogen and a phenolic oxygen. M-N bond length: 2.012(3) Å; M-O bond length: 1.945(3) Å.
Coordination Geometry UV-Vis & Magnetic Susceptibility: Suggests a square planar geometry.Confirmed. The geometry is distorted square planar with bond angles N-M-O of 91.5(1)° and O-M-O' of 178.2(2)°.
Molecular Conformation NMR (NOESY): Suggests proximity of certain protons.Definitive. The dihedral angle between the two aromatic rings is 42.90(1)°.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Schiff Base Derivative

This protocol outlines the essential, self-validating steps for structural determination via SC-XRD. The causality behind each step is explained to ensure a robust and reliable outcome.

Step 1: Crystal Growth (The Art and Science)
  • Objective : To obtain a single, high-quality crystal free of defects, typically 0.1-0.3 mm in size. This is often the most challenging step.

  • Rationale : The quality of the diffraction pattern is directly dependent on the internal order of the crystal. Defects, twinning, or polycrystalline material will result in poor-quality data that cannot be solved or refined.

  • Methodology :

    • Purification : Ensure the Schiff base sample is highly pure, as impurities can inhibit crystallization. Recrystallize the bulk material if necessary.

    • Solvent Selection : Choose a solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, while poorly soluble ones may not crystallize at all.

    • Slow Evaporation : Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.

    • Vapor Diffusion : Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent). The poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

    • Cooling : Slowly cool a saturated solution of the compound.

Step 2: Data Collection
  • Objective : To measure the intensities and positions of a large number of diffraction spots.

  • Rationale : The diffraction pattern is a Fourier transform of the electron density in the crystal. A complete and accurate dataset is required to reconstruct this electron density map.

  • Methodology :

    • Crystal Mounting : Carefully select a suitable crystal under a microscope and mount it on a goniometer head using cryo-oil. The crystal is typically flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Diffractometer Setup : Mount the goniometer on the diffractometer (e.g., a Bruker APEX II CCD).[1] The instrument uses a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å).[1]

    • Unit Cell Determination : Collect a few initial frames to locate diffraction spots. The software then indexes these spots to determine the crystal's unit cell parameters and Bravais lattice.

    • Full Data Collection : A data collection strategy is calculated to measure the intensities of all unique reflections within a certain resolution limit, typically by rotating the crystal through a series of angles.

Step 3: Structure Solution and Refinement
  • Objective : To generate an initial structural model and then refine it to best fit the experimental data.

  • Rationale : "Solving" the structure means finding the phases of the diffracted X-rays, which are lost during the experiment. "Refining" means adjusting the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Methodology :

    • Data Reduction : The raw diffraction images are processed to integrate the intensities of each spot and apply corrections (e.g., for Lorentz and polarization effects).

    • Structure Solution : Use software like SHELXT or SIR to solve the phase problem using direct methods or Patterson methods.[1] This yields an initial electron density map where the positions of most non-hydrogen atoms can be identified.

    • Structural Refinement : Use a program like SHELXL for full-matrix least-squares refinement.[1]

      • Assign atom types to the electron density peaks.

      • Refine atomic positions and anisotropic displacement parameters.

      • Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.

      • Refine the model until convergence is reached, minimizing the R-factor (a measure of agreement between observed and calculated structure factors). A final R1 value below 0.05 (5%) is indicative of a well-refined structure.[1]

Step 4: Data Validation and Deposition
  • Objective : To validate the final structure and prepare it for public deposition.

  • Rationale : Validation ensures the structural model is chemically sensible and free of errors. Deposition in a public database like the Cambridge Crystallographic Data Centre (CCDC) is a critical step for scientific integrity and reproducibility.[17][18]

  • Methodology :

    • Validation : Use software like checkCIF to analyze the final Crystallographic Information File (CIF) for any potential issues or inconsistencies.

    • Visualization : Generate graphical representations of the molecule (e.g., ORTEP diagrams) using software like Mercury or Olex2 to visualize the 3D structure, displacement ellipsoids, and any intermolecular interactions.[1]

    • Deposition : Deposit the final CIF and structure factor data with the CCDC.[19][20] The CCDC will assign a unique deposition number, which should be included in any publication.[1]

Protocol cluster_Prep Step 1: Crystal Growth cluster_Data Step 2: Data Collection cluster_Solve Step 3: Solution & Refinement cluster_Validate Step 4: Validation & Deposition Purify Purify Compound Solvent Select Solvent Purify->Solvent Grow Slow Evaporation / Vapor Diffusion Solvent->Grow Mount Mount Crystal Grow->Mount Collect Collect Diffraction Data Mount->Collect Reduce Data Reduction Collect->Reduce Solve Solve Phase Problem Reduce->Solve Refine Refine Structural Model Solve->Refine Check checkCIF Validation Refine->Check Visualize Visualize Structure (ORTEP) Check->Visualize Deposit Deposit to CCDC Visualize->Deposit

Conclusion

In the rigorous pursuit of scientific certainty, particularly in fields like drug development and materials science, the structural characterization of Schiff base derivatives demands a multi-faceted yet hierarchical approach. While spectroscopic techniques like NMR, FT-IR, and mass spectrometry are essential for initial characterization and routine monitoring, they ultimately provide an incomplete picture. They propose a structure; single-crystal X-ray crystallography proves it. By providing an unambiguous, high-resolution, three-dimensional model of the molecule, crystallography serves as the ultimate tool for structural validation. It is the only technique that can definitively elucidate the precise bond lengths, angles, stereochemistry, and intermolecular interactions that govern the function of these versatile compounds, ensuring that subsequent research is built upon a solid and verifiable foundation.

References

A Comparative Guide to Catalysts for Benzaldehyde Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzaldehyde, a cornerstone of the chemical industry, serves as a vital precursor in the synthesis of pharmaceuticals, fragrances, and agrochemicals. The efficiency and selectivity of its production are critically dependent on the catalytic systems employed. This guide provides a comprehensive comparative analysis of prominent catalysts for benzaldehyde synthesis, targeting researchers, scientists, and professionals in drug development. We delve into the performance of various catalytic systems, including traditional heterogeneous catalysts, emerging electrocatalysts, and photocatalysts. This document is structured to offer not just a side-by-side comparison of performance metrics but also to provide an in-depth understanding of the underlying reaction mechanisms and detailed, actionable experimental protocols. Our objective is to equip the scientific community with the knowledge to make informed decisions in catalyst selection and process optimization for sustainable and efficient benzaldehyde production.

Introduction: The Significance of Catalysis in Benzaldehyde Synthesis

The industrial production of benzaldehyde has traditionally relied on methods such as the oxidation of toluene or the hydrolysis of benzal chloride. However, these routes often necessitate harsh reaction conditions and can generate undesirable chlorinated byproducts. Modern synthetic chemistry is increasingly focused on greener, more selective, and energy-efficient catalytic processes. The choice of catalyst is paramount, as it dictates not only the reaction rate but, more importantly, the selectivity towards benzaldehyde, minimizing the formation of byproducts like benzoic acid and benzyl alcohol.

This guide will explore two primary synthetic pathways: the oxidation of toluene and the oxidation of benzyl alcohol, examining the performance of different classes of catalysts in these transformations. We will evaluate catalysts based on key performance indicators such as conversion, selectivity, and turnover frequency, under specified reaction conditions.

Comparative Analysis of Catalytic Systems

The selection of a catalyst for benzaldehyde synthesis is a multi-faceted decision, balancing activity, selectivity, cost, and environmental impact. Below, we compare several leading catalytic systems, presenting their performance data in a structured format to facilitate objective evaluation.

Heterogeneous Catalysis: The Industrial Workhorses

Heterogeneous catalysts are widely employed due to their ease of separation from the reaction mixture and potential for recyclability. Metal oxides and supported metal nanoparticles are common in this category.

Table 1: Performance of Heterogeneous Catalysts for Benzaldehyde Synthesis from Toluene

Catalyst SystemSupport/PromoterOxidantTemp. (°C)Pressure (MPa)Toluene Conv. (%)Benzaldehyde Select. (%)Reference
Co-ZIFN-hydroxyphthalimide (NHPI)O₂400.1292.3091.31[1][2][3]
CeO₂–MnOx-O₂1602.06.9~35 (BOL+BAL)N/A
Cu/Sn/BrAcetic AcidAir160-1801.0-2.0~15-2550-65N/A
MnMoO₄-H₂O₂80-40.6278.0N/A
Pd-Pt/α-MnO₂α-MnO₂Air156Ambient90.0High[4]

Insight into Experimental Choices: The use of N-hydroxyphthalimide (NHPI) as a promoter in the Co-ZIF catalyzed oxidation of toluene is a key example of rational catalyst system design. NHPI acts as a radical initiator, facilitating the abstraction of a hydrogen atom from the methyl group of toluene, thereby lowering the activation energy of the reaction and enabling high conversion and selectivity under mild conditions.[1][2][3]

Electrocatalysis: A Green and Controllable Approach

Electrocatalysis offers a sustainable alternative for benzaldehyde synthesis, utilizing electricity to drive the oxidation of benzyl alcohol. This method allows for precise control over the reaction potential, which can significantly enhance selectivity.

Table 2: Performance of Electrocatalysts for Benzaldehyde Synthesis from Benzyl Alcohol

Anode MaterialElectrolytePotential (V vs. RHE)Current Density (mA cm⁻²)Faradaic Efficiency (%)Selectivity (%)Reference
β-Ni(OH)₂ nanosheets1 M KOH1.6~18097High Purity (91.7%)[5]
Vanadium Flow Cell (Co₁/NC catalyst)Aqueous Vanadium---~100N/A

Causality in Electrocatalysis: The high performance of β-Ni(OH)₂ nanosheets is attributed to their high surface area and the in-situ formation of NiOOH active species during the electrochemical process.[6][7] The applied potential is a critical parameter; it must be sufficient to oxidize the alcohol but controlled to prevent over-oxidation to benzoic acid.[8][9] The use of a "sandwich-type" organic-solid-water (OSW) system with these electrodes is a novel approach that enhances reactant availability and simplifies product separation.[5]

Photocatalysis: Harnessing Light for Chemical Transformations

Photocatalysis represents a frontier in green chemistry, using light energy to activate a catalyst and drive chemical reactions. Metal-free catalysts like graphitic carbon nitride have shown significant promise in the selective oxidation of benzyl alcohol.

Table 3: Performance of Photocatalysts for Benzaldehyde Synthesis from Benzyl Alcohol

PhotocatalystLight SourceReaction TimeResidence Time (min)Benzaldehyde Yield (mM)Selectivity (%)Reference
Immobilized g-C₃N₄-TUV (392 nm)-2.40.20High[10]
Suspended g-C₃N₄-TUV (392 nm)-2.40.18High[10]
Sulfonated g-C₃N₄UVA (365 nm)30 min (adsorption)--High[11][12]

Mechanistic Considerations in Photocatalysis: Graphitic carbon nitride (g-C₃N₄) is a semiconductor material that, upon absorption of light with energy greater than its bandgap, generates electron-hole pairs. The photogenerated holes are strong oxidizing agents that can directly oxidize benzyl alcohol to benzaldehyde. The efficiency of this process is often enhanced by strategies that promote charge separation and reduce electron-hole recombination, such as the introduction of co-catalysts or morphological modifications.[13][14]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key catalytic systems.

Synthesis and Catalytic Testing of Co-ZIF for Toluene Oxidation

This protocol is adapted from the work of Li et al. and provides a method for preparing a nanometer-sized Co-ZIF catalyst and evaluating its performance in the selective oxidation of toluene.[1][2][3]

Catalyst Synthesis:

  • Dissolve cobalt nitrate hexahydrate in methanol.

  • Dissolve 2-methylimidazole in methanol in a separate container.

  • Mix the two solutions and stir at room temperature for 24 hours.

  • Collect the resulting purple precipitate by centrifugation.

  • Wash the precipitate with methanol three times.

  • Dry the catalyst in a vacuum oven at 60 °C for 12 hours.

Catalytic Reaction:

  • Add the synthesized Co-ZIF catalyst, N-hydroxyphthalimide (NHPI), and toluene to a high-pressure reactor.

  • Seal the reactor and purge with O₂ several times.

  • Pressurize the reactor with O₂ to 0.12 MPa.

  • Heat the reactor to 40 °C and stir for the desired reaction time (e.g., 240 minutes).

  • After the reaction, cool the reactor to room temperature and carefully release the pressure.

  • Analyze the liquid products using Gas Chromatography-Mass Spectrometry (GC-MS) to determine toluene conversion and benzaldehyde selectivity.

Preparation and Electrochemical Testing of a β-Ni(OH)₂ Nanosheet Electrode

This protocol describes the synthesis of β-Ni(OH)₂ nanosheets and their application as an anode for the electrocatalytic oxidation of benzyl alcohol, based on the findings of Zhang et al.[5]

Electrode Preparation:

  • Synthesize β-Ni(OH)₂ nanosheets via a coprecipitation method by adding an aqueous solution of Ni(NO₃)₂·6H₂O dropwise to a KOH solution while maintaining a pH of 13.8.[5]

  • Collect the solid product by centrifugation and wash with deionized water.

  • Prepare a catalyst ink by dispersing the β-Ni(OH)₂ nanosheets in a methanol solution containing ethylene glycol.

  • Spray-coat the catalyst ink onto carbon paper to create the working electrode.

Electrochemical Measurement:

  • Assemble a flow cell with the prepared β-Ni(OH)₂ anode, a nickel foam cathode, and a suitable reference electrode.

  • Use a solution of benzyl alcohol in an organic solvent (e.g., cyclohexane) as the anolyte and an aqueous KOH solution as the catholyte.

  • Perform electrochemical measurements, such as linear sweep voltammetry and chronoamperometry, to evaluate the catalytic activity.

  • Analyze the anolyte after the reaction using High-Performance Liquid Chromatography (HPLC) or GC-MS to determine the Faradaic efficiency and product selectivity.

Photocatalytic Synthesis of Benzaldehyde using Immobilized Carbon Nitride

This protocol is based on the work of Coha et al. and details the use of an immobilized carbon nitride photocatalyst in a microcapillary reactor for the continuous synthesis of benzaldehyde.[10]

Catalyst Immobilization and Reactor Setup:

  • Synthesize graphitic carbon nitride (g-C₃N₄) by the thermal polymerization of melamine.

  • Immobilize the g-C₃N₄ catalyst onto the inner surface of a fluoropolymer microcapillary.

  • Set up a continuous flow system where an aqueous solution of benzyl alcohol is pumped through the microcapillary reactor.

  • Irradiate the reactor with an external UV light source (e.g., λ = 392 nm).

Photocatalytic Reaction and Analysis:

  • Pump the benzyl alcohol solution through the illuminated reactor at a defined flow rate to control the residence time.

  • Collect the product stream at the outlet of the reactor.

  • Analyze the collected samples by HPLC to quantify the concentration of benzaldehyde and calculate the yield.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key reaction pathways and experimental workflows.

Catalytic Cycle for Toluene Oxidation

G Toluene Toluene Benzyl_Radical Benzyl Radical Toluene->Benzyl_Radical H abstraction (Co-ZIF/NHPI) Benzyl_Peroxy_Radical Benzyl Peroxy Radical Benzyl_Radical->Benzyl_Peroxy_Radical + O₂ Benzyl_Hydroperoxide Benzyl Hydroperoxide Benzyl_Peroxy_Radical->Benzyl_Hydroperoxide + H⁺ Benzaldehyde Benzaldehyde Benzyl_Hydroperoxide->Benzaldehyde Decomposition

Caption: Proposed radical mechanism for the Co-ZIF/NHPI catalyzed oxidation of toluene to benzaldehyde.

Experimental Workflow for Electrocatalytic Synthesis

G cluster_prep Electrode Preparation cluster_reaction Electrochemical Reaction cluster_analysis Product Analysis Prep_Catalyst Synthesize β-Ni(OH)₂ Nanosheets Prep_Ink Prepare Catalyst Ink Prep_Catalyst->Prep_Ink Prep_Electrode Coat Carbon Paper Prep_Ink->Prep_Electrode Assemble_Cell Assemble Flow Cell Prep_Electrode->Assemble_Cell Run_Experiment Apply Potential & Run Electrolysis Collect_Sample Collect Anolyte Run_Experiment->Collect_Sample Analyze_Sample Analyze by GC-MS/HPLC Collect_Sample->Analyze_Sample Calculate_Performance Determine FE & Selectivity Analyze_Sample->Calculate_Performance Result Performance Data Calculate_Performance->Result

Caption: A generalized workflow for the preparation, testing, and analysis of electrocatalysts for benzaldehyde synthesis.

Conclusion and Future Outlook

The synthesis of benzaldehyde is a mature field that continues to evolve with the advent of novel catalytic materials and methodologies. This guide has provided a comparative overview of heterogeneous, electro-, and photocatalytic systems, highlighting their respective strengths and operational parameters.

  • Heterogeneous catalysts , particularly metal-organic frameworks like Co-ZIF, demonstrate excellent performance under relatively mild conditions, making them attractive for industrial applications.[1][2][3]

  • Electrocatalysis offers a highly controllable and sustainable route, with catalysts like β-Ni(OH)₂ nanosheets achieving high purity and Faradaic efficiency.[5] The development of innovative reactor designs, such as the organic-solid-water interface, further enhances the viability of this approach.

  • Photocatalysis using abundant and metal-free materials like carbon nitride presents a promising avenue for green synthesis, although scalability and quantum efficiency remain areas for further research and development.[10]

Future advancements in this field will likely focus on the design of catalysts with enhanced stability and recyclability, the development of processes that operate under even milder conditions, and the integration of renewable energy sources into the synthetic workflow. A deeper understanding of reaction mechanisms at the atomic level, aided by computational modeling, will be crucial in guiding the rational design of next-generation catalysts for the selective synthesis of benzaldehyde and other valuable fine chemicals.

References

Cytotoxicity assay of novel compounds derived from 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 5-(tert-Butyl)-2-methoxybenzaldehyde Derivatives

Introduction: The Imperative for Robust Cytotoxicity Screening

The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, the first of which is establishing a promising safety and efficacy profile. The evaluation of cytotoxic potential is a critical, foundational step in this process.[1][2] It provides essential data on a compound's concentration-dependent toxicity, enabling researchers to screen compound libraries, elucidate mechanisms of action, and nominate promising candidates for further development.[1][3]

This guide provides a comparative framework for assessing the cytotoxicity of novel compounds derived from this scaffold. We will explore the causality behind selecting appropriate assays, provide detailed, field-tested protocols, and demonstrate how to interpret multi-assay data to build a comprehensive cytotoxicity profile. This approach ensures that the data generated is not only accurate but also mechanistically insightful, empowering researchers to make confident decisions in the drug discovery pipeline.

Part 1: A Comparative Guide to Selecting the Right Cytotoxicity Assay

No single assay can provide a complete picture of a compound's cytotoxic effect.[10] A robust screening strategy relies on a multi-pronged approach, utilizing assays that probe different aspects of cell health. The choice of assay should be deliberate, based on the specific biological question being asked. The international standard ISO 10993-5 outlines the general requirements for in vitro cytotoxicity testing, emphasizing the need for reliable and reproducible methods.[11][12][13]

Here, we compare three workhorse assays, each interrogating a distinct cellular process: metabolic activity, membrane integrity, and apoptosis induction.

AssayPrincipleAdvantagesDisadvantagesBest For
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.Inexpensive, high-throughput, widely used and well-documented.[3][14]Indirect measure of viability; can be affected by changes in cellular metabolism not linked to cytotoxicity. Formazan crystals are insoluble and require a solubilization step.[14][15]Initial high-throughput screening to determine a compound's half-maximal inhibitory concentration (IC50).[3]
LDH Release Assay Quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon loss of plasma membrane integrity.[16][17][18]Direct measure of cytotoxicity (cell death); non-destructive to remaining cells, allowing for multiplexing.[10][19]Serum in culture media can contain LDH, leading to high background. Not suitable for long-term studies as LDH can degrade.[10][18]Differentiating cytotoxic from cytostatic effects; detecting necrosis or late-stage apoptosis.[20]
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. A pro-luminescent substrate is cleaved, generating a light signal proportional to caspase activity.[21][22]Highly sensitive, broad dynamic range, and simple "add-mix-measure" format suitable for high-throughput screening.[22][23]Measures a specific event in apoptosis; will not detect other forms of cell death like necrosis. Reagents can be more expensive.[22]Specifically investigating whether a compound induces apoptosis and at what concentration.[21]

Part 2: Experimental Workflow & Protocols

A logical and systematic workflow is essential for generating reliable and comparable data. The process begins with proper cell culture and compound preparation, followed by treatment and subsequent analysis using the selected cytotoxicity assays.

General Experimental Workflow

The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of novel compounds.

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Line Culture & Maintenance cell_seeding 2. Cell Seeding (96-well Plates) cell_culture->cell_seeding treatment 4. Treatment with Serial Dilutions cell_seeding->treatment compound_prep 3. Test Compound Stock & Serial Dilutions incubation 5. Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay_proc 6. Assay Procedure (MTT, LDH, Caspase) incubation->assay_proc measurement 7. Signal Measurement (Absorbance/Luminescence) assay_proc->measurement analysis 8. Data Analysis (% Viability, IC50) measurement->analysis

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

The following protocols are standardized for a 96-well plate format. All procedures involving cell culture should be performed under aseptic conditions.

This protocol is based on established methods for measuring metabolic activity.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control wells (e.g., medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] x 100 The IC50 value is then determined by plotting % viability against the log of the compound concentration.

This protocol measures the release of lactate dehydrogenase from cells with compromised membranes.[18][19]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol. It is crucial to set up additional controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation.

    • Medium background: Wells with medium but no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and diaphorase). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100

This protocol quantifies the activity of executioner caspases 3 and 7.[21][24]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[21][24]

  • Incubation: Mix the contents by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[22]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The relative luminescence units (RLU) are directly proportional to the amount of caspase activity. Data is often presented as fold-change in caspase activity relative to the vehicle control.

Part 3: Data Interpretation & Hypothetical Case Study

To illustrate the power of a multi-assay approach, we present a hypothetical case study on three novel derivatives of this compound: NC-101 , NC-102 , and NC-103 . Their cytotoxicity was assessed against the MCF-7 breast cancer cell line and the non-cancerous HEK293 cell line. Doxorubicin was used as a positive control.

Table 1: IC50 Values from MTT Assay (48h Treatment)

The IC50 value represents the concentration of a compound required to inhibit cell viability by 50%.[1] A lower IC50 indicates higher potency. The Selectivity Index (SI) is the ratio of the IC50 in non-cancerous cells to that in cancer cells (IC50 HEK293 / IC50 MCF-7), with a higher SI being more desirable.

CompoundIC50 in MCF-7 (µM)IC50 in HEK293 (µM)Selectivity Index (SI)
NC-101 8.5 ± 0.715.3 ± 1.21.8
NC-102 12.2 ± 1.1> 100> 8.2
NC-103 35.8 ± 2.5> 100> 2.8
Doxorubicin 1.1 ± 0.25.8 ± 0.55.3
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation:

  • NC-101 is the most potent compound against MCF-7 cells but shows the lowest selectivity.

  • NC-102 is less potent than NC-101 but demonstrates excellent selectivity, with minimal toxicity to normal cells at concentrations effective against cancer cells.

  • NC-103 shows the lowest potency of the novel compounds.

Table 2: Mechanistic Assay Results (48h Treatment at 2x IC50 on MCF-7)

To understand how the compounds kill cancer cells, LDH release (necrosis/membrane damage) and Caspase 3/7 activity (apoptosis) were measured.

Compound% Cytotoxicity (LDH Release)Caspase 3/7 Activity (Fold Change vs. Vehicle)Inferred Mechanism of Death
NC-101 65.7% ± 5.1%1.5 ± 0.3Primarily Necrosis
NC-102 10.2% ± 2.3%8.9 ± 0.9Primarily Apoptosis
Doxorubicin 25.1% ± 3.0%7.5 ± 0.8Mixed (Apoptosis/Necrosis)

Interpretation:

  • The high LDH release caused by NC-101 suggests it induces cell death primarily through necrosis, which can be associated with inflammatory responses in vivo.

  • NC-102 shows a significant increase in caspase activity with minimal LDH release, indicating it is a potent inducer of apoptosis, a more controlled and non-inflammatory form of cell death.

Part 4: Mechanistic Insights & Potential Signaling Pathways

The diagram below illustrates this potential mechanism of action. By binding to and inhibiting 14-3-3ζ, a novel compound could prevent the activation of downstream pro-survival and proliferative signals, ultimately leading to apoptosis in cancer cells.

G cluster_pathway Potential Signaling Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Protein1433 14-3-3ζ Client Client Proteins (e.g., c-Raf, STAT3) Protein1433->Client binds & stabilizes Client->Proliferation promotes Compound Novel Compound (e.g., NC-102) Compound->Protein1433 inhibits interaction

Caption: Potential mechanism of action for novel benzaldehyde derivatives.

Conclusion

The successful screening of novel compounds, such as those derived from this compound, hinges on a meticulously planned and executed cytotoxicity assessment strategy. Relying on a single assay, like the MTT, provides only a partial view and can lead to the misinterpretation of a compound's true biological effect.[10] By integrating assays that measure distinct cellular health parameters—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo®)—researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. This multi-parametric approach, grounded in robust protocols and careful data interpretation, is indispensable for identifying and advancing the most promising therapeutic candidates in the complex landscape of drug discovery.

References

Navigating the Structure-Activity Relationship of 5-(tert-Butyl)-2-methoxybenzaldehyde Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. Within this broad class of compounds, 5-(tert-Butyl)-2-methoxybenzaldehyde presents a particularly interesting starting point for analog development due to the interplay of its bulky hydrophobic tert-butyl group and the electron-donating methoxy substituent. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound analogs, with a specific focus on their potential as anticancer agents. By examining the impact of structural modifications on cytotoxic activity, this document aims to provide researchers, scientists, and drug development professionals with actionable insights to guide future design and synthesis efforts.

The this compound Scaffold: A Privileged Starting Point

The core structure of this compound combines two key features that are often exploited in drug design. The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions with biological targets.[1] The tert-butyl group, a bulky and lipophilic moiety, can enhance binding affinity through hydrophobic interactions and improve metabolic stability.[2] This unique combination of properties makes this scaffold a promising candidate for the development of bioactive molecules.[3]

Comparative Analysis of Anticancer Activity

While a systematic investigation of a comprehensive library of this compound analogs is not extensively documented in a single study, a comparative analysis of various substituted benzaldehydes provides valuable insights into their SAR as anticancer agents. The following table summarizes the cytotoxic activity of representative benzaldehyde derivatives against various cancer cell lines, highlighting the influence of different substitution patterns.

Compound IDStructureCancer Cell LineIC50 (µM)Key Structural Features & SAR InsightsReference
1 This compoundNot specifiedNot specifiedCore scaffold with bulky hydrophobic group and electron-donating group.
2 2-(benzyloxy)benzaldehydeHL-60Significant activity at 1-10 µMIntroduction of a benzyloxy group at the 2-position confers significant cytotoxicity.[3][3]
3 2-(benzyloxy)-5-methoxybenzaldehydeHL-60Significant activity at 1-10 µMAddition of a methoxy group at the 5-position to the benzyloxy scaffold maintains high activity.[3][3]
4 2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60Most potent in the seriesA methoxy group on the benzyl portion of the benzyloxy substituent enhances activity.[3][3]
5 2,6-difluoro-substituted analogueColon cancer 26-L5Maintained anti-invasive activityFluorine substitution can enhance anticancer properties.[4]
6 3,4,5-trimethoxy substituted phenyl derivativeMelanoma and Prostate cancernM rangeMultiple methoxy groups on an additional phenyl ring lead to potent tubulin polymerization inhibition.[5][5]
7 Benzaldehyde (unsubstituted)Human lymphocytesIncreased cytotoxicity at 10, 25, and 50 µg/mLThe basic benzaldehyde scaffold exhibits dose-dependent cytotoxicity.[6][6]

Key SAR Insights:

  • Role of the Methoxy Group: The presence and position of methoxy groups are critical for anticancer activity. Multiple methoxy substitutions, as seen in some of the most potent analogs, often lead to enhanced cytotoxicity.[5] The methoxy group's ability to engage in hydrogen bonding and modulate the electronic character of the aromatic ring is a key determinant of biological activity.

  • Influence of Bulky Substituents: The tert-butyl group on the core scaffold is a bulky, hydrophobic substituent that can contribute to binding affinity and metabolic stability. Studies on related compounds have shown that hydrophobicity is a significant factor in determining toxicity towards cancer cells.[7]

  • Impact of Additional Aromatic Rings: The introduction of a benzyloxy group at the 2-position, as seen in compounds 2, 3, and 4, is a successful strategy for increasing anticancer activity.[3] Further substitution on this additional phenyl ring can fine-tune the potency.

  • Halogenation: The incorporation of halogen atoms, such as fluorine, can enhance the anti-invasive properties of benzaldehyde derivatives, suggesting a role in modulating interactions with specific cellular targets.[4]

Experimental Protocols

To facilitate further research and validation of the SAR of this compound analogs, detailed experimental protocols for their synthesis and anticancer evaluation are provided below.

Synthesis of this compound Analogs

A general method for the formylation of substituted phenols, which can be adapted for the synthesis of various analogs, is the Duff reaction or similar formylation methods. For the core molecule, a common synthetic route involves the formylation of 1-tert-butyl-4-methoxybenzene.

Protocol: Synthesis of this compound

This protocol is based on a known synthetic method.[8]

Materials:

  • 1-tert-butyl-4-methoxy-benzene

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-tert-butyl-4-methoxy-benzene (1 eq) in trifluoroacetic acid.

  • Add hexamethylenetetramine (2 eq) to the solution.

  • Stir the mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a residue.

  • Purify the residue by flash silica gel chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized benzaldehyde analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Path to Anticancer Activity

To better understand the key relationships and workflows discussed, the following diagrams provide a visual representation of the SAR principles and the experimental process.

SAR_of_Benzaldehyde_Analogs Key SAR Insights for Benzaldehyde Analogs Core This compound Scaffold Activity Anticancer Activity Core->Activity Exhibits potential Methoxy Methoxy Group (Position & Number) Methoxy->Activity Modulates Bulky Bulky Hydrophobic Group (e.g., tert-Butyl) Bulky->Activity Enhances binding Aromatic Additional Aromatic Rings (e.g., Benzyloxy) Aromatic->Activity Increases potency Halogen Halogenation (e.g., Fluorine) Halogen->Activity Improves properties

Caption: Key structural features influencing the anticancer activity of this compound analogs.

Experimental_Workflow Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Substituted Phenols) Reaction Formylation Reaction (e.g., Duff Reaction) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Analogs Synthesized Analogs Characterization->Analogs Test Compounds MTT MTT Cytotoxicity Assay Analogs->MTT Data IC50 Determination MTT->Data SAR SAR Analysis Data->SAR

References

A Researcher's Guide to Alternatives for 5-(tert-Butyl)-2-methoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and the overall strategic success of a synthetic pathway. 5-(tert-Butyl)-2-methoxybenzaldehyde, a sterically hindered and electron-rich aromatic aldehyde, is a valuable building block in the construction of complex molecules, particularly in the realms of pharmaceutical and materials science.[1] Its unique substitution pattern—a bulky tert-butyl group para to the aldehyde and a methoxy group in the ortho position—imparts specific reactivity and selectivity that are highly sought after. However, the very features that make this reagent advantageous in certain contexts can be suboptimal in others, necessitating a careful consideration of alternatives.

This guide provides a comprehensive comparison of viable alternatives to this compound, offering an objective analysis of their performance in key organic transformations. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reagent selection, thereby optimizing their synthetic strategies.

The Role and Reactivity Profile of this compound

The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic and steric nature of its substituents. The electron-donating methoxy group at the ortho position in this compound increases the electron density of the aromatic ring and the carbonyl group. This electronic effect generally decreases the electrophilicity of the carbonyl carbon, potentially slowing down reactions involving nucleophilic attack compared to unsubstituted benzaldehyde.[2][3][4][5] Conversely, the bulky tert-butyl group at the para position introduces significant steric hindrance, which can influence the approach of nucleophiles and the stereochemical outcome of reactions.

This unique combination of electronic and steric effects makes this compound a key intermediate in the synthesis of conjugated polymers and various pharmaceutical agents where precise control over molecular architecture is paramount.[1][6]

Strategic Alternatives: A Comparative Analysis

The choice of an alternative reagent hinges on the specific requirements of the synthetic transformation. The following sections explore different classes of commercially available benzaldehydes that can serve as strategic replacements, each offering a distinct combination of steric and electronic properties.

Analogs with Varying Steric Bulk: Modulating Steric Hindrance

For reactions where the steric bulk of the tert-butyl group is a key consideration, several alternatives with different alkyl groups at the 5-position can be employed.

  • 5-Isopropyl-2-methoxybenzaldehyde: This analog offers a slightly reduced steric profile compared to the tert-butyl derivative. This can be advantageous in reactions where excessive steric hindrance might impede reactivity.

  • 5-Methyl-2-methoxybenzaldehyde: Further reducing the steric bulk, this compound allows for a more facile approach of nucleophiles to the carbonyl center.

  • 3,5-Di-tert-butyl-2-methoxybenzaldehyde: For applications requiring even greater steric shielding than the parent compound, this dialkylated analog provides a significantly more hindered environment around the aldehyde functionality.

The interplay of steric and electronic effects is crucial. While aldehydes are generally more reactive than ketones towards nucleophiles, bulky substituents can decrease this reactivity.[7]

Analogs with Altered Electronic Properties: Fine-Tuning Reactivity

When the electronic nature of the aromatic ring is the primary concern, alternatives with different substituents can be chosen to either enhance or diminish the electrophilicity of the carbonyl group.

  • 5-Bromo-2-methoxybenzaldehyde: The electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can lead to higher reaction rates in transformations like the Wittig reaction.[4] It is a versatile intermediate for introducing further functionality through cross-coupling reactions.[8]

  • 2,5-Dimethoxybenzaldehyde: The presence of a second electron-donating methoxy group further increases the electron density of the ring, potentially leading to different reactivity and selectivity profiles in condensation reactions compared to monosubstituted analogs.[9]

  • 2-Hydroxy-5-methoxybenzaldehyde: The hydroxyl group can participate in hydrogen bonding and can be deprotonated to form a phenoxide, which is a stronger electron-donating group than methoxy. This reagent can be synthesized via the Reimer-Tiemann reaction.[10]

Performance in Key Organic Transformations: A Data-Driven Comparison

To provide a practical framework for reagent selection, this section compares the performance of this compound and its alternatives in two fundamental C-C bond-forming reactions: the Wittig reaction and the Claisen-Schmidt condensation.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, a reliable method for synthesizing alkenes from aldehydes and phosphorus ylides, is sensitive to both steric and electronic effects.[11] Electron-withdrawing groups on the benzaldehyde generally accelerate the reaction, while electron-donating groups can slow it down.[4] Steric hindrance around the carbonyl group can also impact yields, sometimes favoring the use of the Horner-Wadsworth-Emmons (HWE) modification, which often provides higher E-selectivity and easier purification.[12][13]

Comparative Yields in Wittig-type Reactions

Benzaldehyde DerivativeReaction TypeProduct Yield (%)Reference
BenzaldehydeWittig60-85 (typical)[10]
4-NitrobenzaldehydeWittig95[14]
4-ChlorobenzaldehydeWittig85[14]
4-MethylbenzaldehydeWittig75[14]
4-MethoxybenzaldehydeWittig70[14]
2-Methoxybenzaldehyde (o-vanillin)Wittig (ultrasound-assisted)72-81[15]
BenzaldehydeHWE>99 (E-isomer)[16]
4-NitrobenzaldehydeHWE84 (E-isomer)[16]
4-ChlorobenzaldehydeHWE85 (E-isomer)[16]
4-MethoxybenzaldehydeHWE86 (E-isomer)[16]

Note: Direct comparative data for this compound in a standardized Wittig reaction was not available in the reviewed literature. The provided data illustrates general trends for substituted benzaldehydes.

Claisen-Schmidt Condensation: Formation of Chalcones

The Claisen-Schmidt (or Aldol) condensation is a classic method for forming α,β-unsaturated ketones, such as chalcones, from the reaction of an aldehyde and a ketone under basic or acidic conditions.[17] The reactivity of the aldehyde is again a key factor, with electron-withdrawing groups generally favoring the reaction.

Comparative Yields in Claisen-Schmidt Condensation for Chalcone Synthesis

Benzaldehyde DerivativeKetoneConditionsProduct Yield (%)Reference
BenzaldehydeAcetophenoneNaOH, Ethanol, RT85[18]
4-MethylbenzaldehydeAcetophenoneNaOH, Ethanol, RT88[18]
4-MethoxybenzaldehydeAcetophenoneNaOH, Ethanol, RT92[18]
4-ChlorobenzaldehydeAcetophenoneNaOH, Ethanol, RT95[18]
2-ChlorobenzaldehydeAcetophenoneKOH, Ethanol, 40°C85[18]
2-MethoxybenzaldehydeAcetophenoneKOH, Ethanol, 40°C75[18]

Note: The data highlights the influence of substituents on yield. Electron-donating groups like methoxy can sometimes lead to slightly lower yields compared to electron-withdrawing groups in this reaction, although other factors also play a role.

Experimental Protocols

To facilitate the practical application of this guide, detailed, step-by-step methodologies for the Wittig reaction and Claisen-Schmidt condensation are provided.

Experimental Protocol: Wittig Reaction for Stilbene Synthesis

This protocol provides a general framework for the synthesis of a stilbene derivative from a substituted benzaldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium methoxide (1.1 mmol)

  • Substituted benzaldehyde (e.g., this compound) (1.0 mmol)

  • Anhydrous Methanol (20 mL)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in anhydrous methanol.

  • Add sodium methoxide to the solution and stir at room temperature for 1 hour to generate the ylide.

  • Add a solution of the substituted benzaldehyde in anhydrous methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene.

dot

Caption: Workflow for the Wittig synthesis of a stilbene derivative.

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol describes a general procedure for the synthesis of a chalcone from a substituted benzaldehyde and acetophenone.

Materials:

  • Substituted benzaldehyde (e.g., 5-Bromo-2-methoxybenzaldehyde) (10 mmol)

  • Acetophenone (10 mmol)

  • Sodium hydroxide (20 mmol)

  • Ethanol (30 mL)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde and acetophenone in ethanol.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.

  • Continue stirring the mixture at room temperature for 2-4 hours. A precipitate should form.

  • Monitor the reaction by TLC.

  • After the reaction is complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

dot

Claisen_Schmidt_Workflow Aldehyde Substituted Benzaldehyde Reaction Stir at RT in Ethanol Aldehyde->Reaction 1. Ketone Acetophenone Ketone->Reaction 2. Base NaOH Solution Base->Reaction 3. (dropwise) Precipitation Pour into Ice & Acidify Reaction->Precipitation 4. Filtration Vacuum Filtration & Wash Precipitation->Filtration 5. Purification Recrystallization Filtration->Purification 6. Product Chalcone Purification->Product 7.

Caption: General workflow for Claisen-Schmidt condensation.

Conclusion: Making an Informed Choice

The selection of an appropriate benzaldehyde derivative is a nuanced decision that requires a thorough understanding of the reaction mechanism and the influence of substituents on reactivity. While this compound is an excellent choice for syntheses that benefit from its specific steric and electronic properties, a range of viable alternatives exists for situations demanding modulated reactivity.

For enhanced electrophilicity and potentially faster reaction rates in nucleophilic additions, halogenated analogs like 5-bromo-2-methoxybenzaldehyde are a logical choice. When steric hindrance needs to be fine-tuned, analogs with smaller (isopropyl, methyl) or larger (di-tert-butyl) alkyl groups provide a systematic way to probe steric effects. This guide, by providing a framework for comparison and practical experimental protocols, serves as a valuable resource for chemists aiming to navigate the complexities of reagent selection in modern organic synthesis.

References

Differentiating Positional Isomers of 5-(tert-Butyl)-2-methoxybenzaldehyde: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural formality but a cornerstone of efficacy and safety. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and chemical reactivities. This guide provides an in-depth spectroscopic comparison of 5-(tert-Butyl)-2-methoxybenzaldehyde and two of its key positional isomers: 4-(tert-Butyl)-3-methoxybenzaldehyde and 3-(tert-Butyl)-4-methoxybenzaldehyde. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the distinct spectral fingerprints that enable unambiguous differentiation of these closely related compounds.

The strategic placement of the bulky, electron-donating tert-butyl group and the electron-donating methoxy group on the benzaldehyde ring creates subtle yet measurable electronic and steric differences. These differences manifest in the chemical shifts of protons and carbons, the vibrational frequencies of bonds, and the fragmentation patterns upon ionization. Understanding these nuances is critical for researchers in drug development and organic synthesis to ensure the correct isomeric starting material is utilized, thereby guaranteeing the integrity of their final products.

The Spectroscopic Toolkit for Isomer Differentiation

This guide will leverage a multi-technique approach, as no single spectroscopic method alone provides a complete structural picture. We will explore how the interplay of substituent positions relative to the aldehyde functional group and to each other creates a unique spectral signature for each isomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these positional isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a direct map of the substitution pattern on the benzene ring.

Theoretical Underpinnings: Substituent Effects

Both the tert-butyl and methoxy groups are electron-donating. The methoxy group exerts a strong +M (mesomeric) effect and a weaker -I (inductive) effect, leading to increased electron density (shielding) at the ortho and para positions. The tert-butyl group has a weaker electron-donating effect primarily through hyperconjugation and a +I effect. The aldehyde group is strongly electron-withdrawing (-M and -I effects), deshielding the protons ortho and para to it. The combination and relative positions of these groups dictate the final chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the benzaldehyde isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Comparative ¹H NMR Data
IsomerAldehyde Proton (CHO)Aromatic Protons (Ar-H)Methoxy Protons (OCH₃)tert-Butyl Protons (C(CH₃)₃)
This compound ~10.3 ppm (s)~7.7 ppm (m, 2H), ~7.1 ppm (d, 1H)~3.9 ppm (s)~1.3 ppm (s)
4-(tert-Butyl)-3-methoxybenzaldehyde ~9.9 ppm (s)~7.5 ppm (d), ~7.4 ppm (dd), ~7.1 ppm (d)~3.9 ppm (s)~1.3 ppm (s)
3-(tert-Butyl)-4-methoxybenzaldehyde ~9.8 ppm (s)~7.9 ppm (d), ~7.7 ppm (dd), ~7.0 ppm (d)~3.9 ppm (s)~1.4 ppm (s)

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration. Data for 4-(tert-Butyl)-3-methoxybenzaldehyde and 3-(tert-Butyl)-4-methoxybenzaldehyde are predicted based on established substituent effects.

Analysis:

  • Aldehyde Proton: The aldehyde proton in the this compound is expected to be the most deshielded due to the ortho methoxy group's electronic influence.

  • Aromatic Protons: The splitting patterns are most diagnostic. For this compound, one would expect a doublet for the proton at C6, a doublet of doublets for the proton at C4, and a doublet for the proton at C3. In contrast, 3-(tert-Butyl)-4-methoxybenzaldehyde would show a different set of three distinct aromatic signals with different coupling patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation and instrumentation are the same as for ¹H NMR. However, ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Comparative ¹³C NMR Data
IsomerAldehyde Carbon (CHO)Aromatic Carbons (Ar-C)Methoxy Carbon (OCH₃)tert-Butyl Carbons (C(CH₃)₃ & C(CH₃)₃)
This compound ~189 ppm~161, 136, 127, 124, 120, 112 ppm~56 ppm~35 ppm, ~31 ppm
4-(tert-Butyl)-3-methoxybenzaldehyde ~191 ppm~164, 138, 131, 128, 127, 110 ppm~56 ppm~35 ppm, ~31 ppm
3-(tert-Butyl)-4-methoxybenzaldehyde ~191 ppm~164, 131, 130, 127, 126, 111 ppm~56 ppm~35 ppm, ~31 ppm

Note: Data is based on known values for similar substituted benzaldehydes and theoretical predictions.

Analysis: The chemical shift of the aldehyde carbon is influenced by the electronic effects of the substituents. The number of distinct signals in the aromatic region (typically between 110-165 ppm) corresponds to the number of unique carbon environments in the benzene ring, which can differ based on the substitution pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups. All three isomers will exhibit characteristic absorptions for the aldehyde group and the substituted benzene ring. However, the exact frequencies and the pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) can provide clues to the substitution pattern.

Theoretical Underpinnings: Vibrational Frequencies
  • C=O Stretch: The carbonyl stretch of an aromatic aldehyde is typically found around 1700 cm⁻¹. Electron-donating groups on the ring can slightly lower this frequency.

  • Aldehyde C-H Stretch: A characteristic, and often weak, pair of absorptions around 2850 cm⁻¹ and 2750 cm⁻¹ is diagnostic for the aldehyde C-H bond.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Workflow for FTIR Analysis

Caption: Workflow for FTIR sample preparation, data acquisition, and analysis.

Comparative IR Data
IsomerC=O Stretch (cm⁻¹)Aldehyde C-H Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
This compound ~1695-1705~2850, ~2750Varies with substitution pattern
4-(tert-Butyl)-3-methoxybenzaldehyde ~1690-1700~2850, ~2750Varies with substitution pattern
3-(tert-Butyl)-4-methoxybenzaldehyde ~1690-1700~2850, ~2750Varies with substitution pattern

Note: Frequencies are approximate.

Analysis: While the C=O and aldehyde C-H stretches will be present in all isomers, the key distinguishing features will be in the fingerprint region. The pattern of C-H out-of-plane bending bands can help determine the number of adjacent hydrogens on the ring, which is different for each isomer. For example, a 1,2,4-trisubstituted ring (like 4- and 5-tert-butyl-2-methoxybenzaldehyde) will have a different pattern than a 1,3,4-trisubstituted ring (like 4-tert-butyl-3-methoxybenzaldehyde).

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound through the molecular ion peak (M⁺•) and structural information from the fragmentation pattern. While all three isomers have the same molecular weight (192.25 g/mol ), the relative abundances of certain fragment ions may differ due to the influence of the substituent positions on bond stabilities.

Theoretical Underpinnings: Fragmentation of Benzaldehydes

Common fragmentation pathways for benzaldehydes include:

  • Loss of a hydrogen radical (M-1): Formation of a stable benzoyl cation.

  • Loss of the aldehyde group (M-29): Loss of a CHO radical to form a substituted phenyl cation.

  • Loss of a methyl group from tert-butyl: A characteristic loss of 15 mass units to form a stable tertiary carbocation.

  • Benzylic cleavage: Cleavage of the bond between the aromatic ring and the tert-butyl group.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Comparative Mass Spectrometry Data

All isomers will show a molecular ion peak at m/z = 192. Key fragments to look for include:

  • m/z 191: [M-H]⁺

  • m/z 177: [M-CH₃]⁺ (from the tert-butyl group)

  • m/z 163: [M-CHO]⁺

  • m/z 135: Loss of both CHO and CH₃ fragments.

Analysis: The relative intensities of the fragment ions will be the most telling difference. For example, the stability of the cation formed after the loss of a methyl group from the tert-butyl group might be influenced by the position of the methoxy group, potentially leading to a more abundant m/z 177 peak in one isomer over another.

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of positional isomers like those of this compound is a critical task in chemical and pharmaceutical sciences. This guide has demonstrated that a comprehensive spectroscopic approach is essential for this purpose.

  • ¹H NMR provides the most definitive data through the chemical shifts and coupling patterns of the aromatic protons.

  • ¹³C NMR confirms the carbon skeleton and the number of unique carbon environments.

  • IR spectroscopy is invaluable for confirming functional groups and can offer clues to the substitution pattern through the fingerprint region.

  • Mass Spectrometry confirms the molecular weight and can provide supporting structural information through the analysis of fragmentation patterns.

By carefully acquiring and interpreting the data from these techniques, researchers can confidently distinguish between these isomers, ensuring the structural integrity of their molecules and the reliability of their scientific outcomes.

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of 5-(tert-Butyl)-2-methoxybenzaldehyde, a versatile aromatic aldehyde, is a critical, non-negotiable step in ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for its safe and responsible disposal, grounded in established safety protocols and an understanding of its chemical properties.

Core Principles of Disposal: Understanding the "Why"

This compound (CAS No. 85943-26-6) is classified under the Globally Harmonized System (GHS) with two primary hazard designations that dictate its disposal pathway:

  • H317: May cause an allergic skin reaction. This classifies it as a skin sensitizer, meaning repeated contact can lead to an allergic response.[1]

  • H411: Toxic to aquatic life with long lasting effects. This designation underscores its environmental hazard, necessitating containment and prevention of release into waterways.[1]

Consequently, the guiding principle for its disposal, as outlined by safety regulations, is to avoid release to the environment and to dispose of contents and container to an approved waste disposal plant . Under no circumstances should this chemical be discarded down the drain or in regular trash.[1][2]

Immediate Safety & Handling for Disposal

Before initiating any disposal procedure, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). Given the chemical's classification as a skin sensitizer, this is of paramount importance.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, appropriate thicknessPrevents skin contact and potential sensitization. Check glove compatibility charts for breakthrough time.
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects against accidental splashes. Goggles are required if a splash hazard is present.[3][4]
Lab Coat Standard or chemical-resistant lab coatProtects clothing and underlying skin from contamination.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the foundation of a safe and compliant waste management program. Mixing incompatible waste streams can lead to dangerous reactions.

Step 1: Waste Identification Clearly identify the waste stream. This includes:

  • Unused or expired this compound.

  • Contaminated materials (e.g., pipette tips, weighing boats, absorbent pads).

  • Rinsate from cleaning contaminated glassware (the first rinse must always be collected as hazardous waste).[2]

  • Reaction residues containing the aldehyde.

Step 2: Container Selection

  • Use a dedicated, leak-proof, and chemically compatible container for liquid waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[6][7]

  • For solid waste contaminated with the chemical, use a designated, sealed hazardous waste container.[8]

  • Ensure the container has a secure, tight-fitting screw cap to prevent leaks and evaporation.[6][7]

Step 3: Labeling Proper labeling is a strict regulatory requirement. The waste container must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The specific hazard pictograms (e.g., exclamation mark for sensitizer, fish and tree for environmental hazard).

  • The date of accumulation start.

Step 4: Accumulation

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Ensure secondary containment is used for liquid waste containers to contain any potential leaks.[2]

  • Keep the waste container closed at all times except when adding waste.[6][7]

G lab Laboratory Bench saa Satellite Accumulation Area (SAA) lab->saa Segregate & Label Waste ehs EHS Pickup saa->ehs Request Disposal tsdf Treatment, Storage, and Disposal Facility (TSDF) ehs->tsdf Manifested Transport incineration High-Temperature Incineration tsdf->incineration Primary Disposal Method landfill Secure Landfill (for ash) incineration->landfill Residue Disposal

References

A Comprehensive Safety and Handling Guide for 5-(tert-Butyl)-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a procedural formality but a foundational pillar of scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 5-(tert-Butyl)-2-methoxybenzaldehyde. Moving beyond a simple checklist, this document is structured to provide a deep, causal understanding of the necessary precautions, grounded in authoritative safety principles to build unwavering trust in your laboratory practices.

The Hazard Profile: A Synthesis of Structure and Reactivity

Understanding the specific risks associated with this compound is the critical first step in developing a robust safety protocol. While a complete toxicological profile is not extensively published, a comprehensive hazard assessment can be synthesized from its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications and the known reactivity of its functional groups—an aromatic aldehyde.

The primary, immediate hazards associated with this compound are:

  • Skin Sensitization: This is a key concern. A sensitizer is a substance that can cause an allergic reaction after repeated exposure.[1][2] The initial exposure may cause little or no reaction, but subsequent exposures, even to minute quantities, can trigger a significant allergic response, such as a severe rash (contact dermatitis).[3][4]

  • Skin and Eye Irritation: Like many aldehydes, this compound is classified as a skin and eye irritant.[5][6] This means direct contact can cause reversible inflammatory effects, such as redness, itching, and discomfort.[7]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: This classification indicates moderate acute toxicity, requiring stringent measures to prevent all routes of exposure.

  • Aquatic Toxicity: The compound is recognized as being toxic to aquatic life with long-lasting effects, mandating specific disposal procedures to prevent environmental release.

Table 1: GHS Hazard Classifications for this compound

Hazard StatementDescriptionGHS Pictogram
H317 May cause an allergic skin reaction.Exclamation Mark
H315 Causes skin irritation.Exclamation Mark
H319 Causes serious eye irritation.Exclamation Mark
H302+H312+H332 Harmful if swallowed, in contact with skin, or if inhaled.Exclamation Mark
H411 Toxic to aquatic life with long lasting effects.Environment

This multi-faceted hazard profile necessitates a multi-layered safety approach, combining engineering controls, meticulous personal protective equipment (PPE) selection, and rigorous procedural discipline.

The Core Safety Directive: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe handling is minimizing exposure. This is achieved first through engineering controls and second through a physical barrier in the form of PPE.

Engineering Controls: Your Primary Shield
  • Chemical Fume Hood: All handling of this compound, especially weighing of the solid or preparation of solutions, must be conducted in a properly functioning chemical fume hood.[2][3] This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Work areas should be negatively pressured relative to public spaces.[8]

  • Safety Stations: Maintain clear, unobstructed access to an emergency eyewash station and a safety shower.[1][9] Test them regularly.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE selection must be deliberate and based on a thorough risk assessment of the planned procedure.[10]

Table 2: PPE Protocol for this compound

PPE ItemSpecification & Rationale
Hand Protection Double Gloving Recommended. Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals.[11] Double gloving provides an extra layer of protection against tears and minimizes contamination when removing the outer pair. Given the skin sensitization hazard, it is crucial to change the outer glove immediately if contamination is suspected.[12]
Eye Protection Chemical Splash Goggles. These are mandatory as they provide a complete seal around the eyes, offering superior protection from splashes compared to standard safety glasses.[9][13]
Face Protection Face Shield (in addition to goggles). Required for procedures with a higher risk of splashing, such as transferring large volumes or working with the material under heat or pressure. A face shield protects the entire face from direct contact.[13]
Body Protection Laboratory Coat. A standard, buttoned lab coat is required to protect skin and personal clothing from minor spills and contamination.[11]
Respiratory Protection Generally not required if work is confined to a fume hood. If procedures have a high potential for aerosol generation and cannot be contained within a fume hood, a risk assessment must be performed to determine the need for a NIOSH-approved respirator.[14]

Expert Insight: The sensitization potential of this chemical cannot be overstated. An allergic reaction is an immune response; once sensitized, you may react to even trace amounts for life.[4] Therefore, diligent lab hygiene is paramount. Avoid touching your face, pens, or personal items like phones with gloved hands.[1] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Operational and Disposal Plans: A Step-by-Step Procedural Guide

This workflow is designed as a self-validating system to ensure safety at every stage of the chemical's lifecycle in your lab.

Caption: Procedural workflow for safe handling of this compound.

Step 1: Preparation & Risk Assessment
  • Before beginning, review this guide and any available Safety Data Sheet (SDS).

  • Identify the location of the spill kit, emergency shower, and eyewash station.

  • Prepare your workspace by covering the work surface in the fume hood with a disposable absorbent liner.[5]

Step 2: Donning PPE
  • Put on all required PPE as detailed in Table 2.

  • Inspect gloves for any tears or defects before use.

Step 3: Chemical Handling
  • Conduct all manipulations of the chemical inside a certified chemical fume hood.[6]

  • When weighing the solid, do so on a disposable weigh paper within the hood to minimize dust.

  • Keep the container tightly sealed whenever not in use.

Step 4: Secure Storage
  • Store the chemical in its original, tightly sealed container.

  • The storage location should be a cool, dry, well-ventilated area, segregated from incompatible materials like strong oxidizing agents.

Step 5: Waste Disposal
  • Crucial: Due to its aquatic toxicity, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[15] Do not pour down the drain. [16][17]

  • Collect all waste (e.g., used gloves, contaminated weigh paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[18]

  • Follow all institutional and local regulations for hazardous waste pickup.[17]

Step 6: Decontamination
  • After work is complete, wipe down the work area within the fume hood with an appropriate solvent and then soap and water.

  • Carefully remove PPE, starting with the outer gloves, to avoid contaminating your skin.

  • Wash hands thoroughly with soap and water.

Emergency Response Plan: Immediate and Decisive Action

In Case of Exposure:
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[1][9] Seek medical attention, and be prepared to provide the chemical name and SDS.[2]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Contact a poison control center or seek immediate medical attention.[12]

In Case of a Spill:
  • Alert others in the area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don the appropriate PPE (including a face shield).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Carefully scoop the material into the hazardous waste container.

  • For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.[1][19]

By embedding these principles and procedures into your laboratory culture, you build a system of safety that protects your most valuable asset: the scientist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(tert-Butyl)-2-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-(tert-Butyl)-2-methoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.